molecular formula C23H43NO3 B10776091 N-Oleoyl valine

N-Oleoyl valine

Número de catálogo: B10776091
Peso molecular: 381.6 g/mol
Clave InChI: LRQPUGFHAACUMH-LEQVUBRHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

N-Oleoyl valine is a useful research compound. Its molecular formula is C23H43NO3 and its molecular weight is 381.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C23H43NO3

Peso molecular

381.6 g/mol

Nombre IUPAC

(2S)-3-methyl-2-[[(E)-octadec-9-enoyl]amino]butanoic acid

InChI

InChI=1S/C23H43NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(25)24-22(20(2)3)23(26)27/h11-12,20,22H,4-10,13-19H2,1-3H3,(H,24,25)(H,26,27)/b12-11+/t22-/m0/s1

Clave InChI

LRQPUGFHAACUMH-LEQVUBRHSA-N

SMILES isomérico

CCCCCCCC/C=C/CCCCCCCC(=O)N[C@@H](C(C)C)C(=O)O

SMILES canónico

CCCCCCCCC=CCCCCCCCC(=O)NC(C(C)C)C(=O)O

Origen del producto

United States

Foundational & Exploratory

The Chemical Landscape of N-Oleoyl Valine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological significance of N-Oleoyl valine, a key endogenous N-acyl amine. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth data, experimental protocols, and visualization of its metabolic context.

Chemical Structure and Identification

This compound is a lipid molecule composed of oleic acid, an unsaturated fatty acid, and the amino acid valine, linked by an amide bond. Its precise chemical identity is established through various nomenclature and registry systems.

IdentifierValueSource
IUPAC Name (2S)-3-methyl-2-[[(9Z)-octadec-9-enoyl]amino]butanoic acid--INVALID-LINK--
SMILES CCCCCCCC/C=C\CCCCCCCC(=O)N--INVALID-LINK--C(=O)O--INVALID-LINK--
InChI Key LRQPUGFHAACUMH-GJCOWUBNSA-N--INVALID-LINK--
Molecular Formula C23H43NO3--INVALID-LINK--
Molecular Weight 381.6 g/mol --INVALID-LINK--
CAS Number 60374-41-6--INVALID-LINK--

Synthesis and Characterization

The synthesis of this compound can be achieved through several established methods for N-acyl amino acid production. A common and effective approach is the Schotten-Baumann reaction.

Experimental Protocol: Synthesis via Schotten-Baumann Reaction

This protocol is a generalized procedure adaptable for the synthesis of this compound.

Materials:

Procedure:

  • Preparation of Amino Acid Solution: Dissolve L-valine in an aqueous solution of sodium hydroxide. The stoichiometry should be adjusted to have a molar excess of the amino acid. A mixed solvent system, such as acetone and water, can be employed to improve solubility.[1]

  • Acylation: Cool the amino acid solution in an ice bath. While stirring vigorously, slowly add oleoyl chloride to the reaction mixture. Concurrently, add a solution of sodium hydroxide to maintain an alkaline pH (typically between 10 and 12).[1] The reaction is exothermic and should be controlled to prevent side reactions.

  • Reaction Monitoring: Continue stirring the reaction mixture for 1-2 hours at room temperature after the addition of oleoyl chloride is complete. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Acidification and Precipitation: After the reaction is complete, cool the mixture in an ice bath and acidify it with hydrochloric acid or sulfuric acid to a pH of approximately 1-2. This will protonate the carboxylic acid group of this compound, causing it to precipitate out of the solution.[1]

  • Isolation and Purification: Collect the precipitated this compound by filtration. Wash the solid product with cold water to remove any inorganic salts. Further purification can be achieved by washing with a non-polar solvent like petroleum ether or hexane to remove any unreacted oleoyl chloride or oleic acid.[1]

  • Drying: Dry the purified product under vacuum to obtain this compound as a solid.

Characterization

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): A robust method for the quantification of N-acyl amino acids from biological matrices.[2] A similar protocol to that developed for N-oleoyl glycine (B1666218) and N-oleoyl alanine (B10760859) can be adapted for this compound.[2]

  • Chromatographic Separation: A C18 reversed-phase column is typically used with a gradient elution of water and acetonitrile, both containing a small percentage of formic acid to improve ionization.

  • Mass Spectrometric Detection: Electrospray ionization (ESI) in negative ion mode is commonly employed. Multiple reaction monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for this compound and an appropriate internal standard.[2]

Biological Significance and Signaling Pathways

This compound is an endogenous lipid signaling molecule with recognized biological activities, primarily as an antagonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel and as a modulator of mitochondrial function.

TRPV3 Antagonism

TRPV3 is a non-selective cation channel involved in thermosensation, pain perception, and skin physiology.[4] this compound has been identified as an antagonist of this channel.[5]

Experimental Protocol: In Vitro TRPV3 Antagonist Assay

This is a generalized protocol for screening TRPV3 antagonists using a calcium influx assay in a recombinant cell line.

Materials:

  • HEK293 cells stably expressing human TRPV3 (hTRPV3)

  • Cell culture medium and supplements

  • Fluo-4 AM or other calcium-sensitive fluorescent dye

  • TRPV3 agonist (e.g., 2-APB, carvacrol)

  • Test compound (this compound)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

  • Fluorometric imaging plate reader (FLIPR) or fluorescence microscope

Procedure:

  • Cell Culture and Plating: Culture hTRPV3-expressing HEK293 cells under standard conditions. Seed the cells into 96-well or 384-well black-walled, clear-bottom assay plates and allow them to adhere overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate them with a solution of Fluo-4 AM in assay buffer for 30-60 minutes at 37°C.

  • Compound Incubation: Wash the cells to remove excess dye. Add the test compound (this compound) at various concentrations to the wells and incubate for a predetermined period (e.g., 15-30 minutes).

  • Agonist Stimulation and Signal Detection: Place the assay plate in the FLIPR instrument. Initiate fluorescence reading and, after establishing a baseline, add a pre-determined concentration of the TRPV3 agonist to all wells.

  • Data Analysis: Monitor the change in fluorescence intensity over time. The inhibitory effect of this compound is determined by the reduction in the agonist-induced calcium influx. Calculate IC50 values to quantify the potency of the antagonist.

Mitochondrial Uncoupling

N-acyl amines, including this compound, have been shown to promote mitochondrial uncoupling, a process that dissipates the proton gradient across the inner mitochondrial membrane, leading to increased respiration and heat production.[5]

Experimental Protocol: Measurement of Mitochondrial Respiration

This protocol outlines a method to assess the effect of this compound on mitochondrial respiration using high-resolution respirometry (e.g., Seahorse XF Analyzer or Oroboros O2k).

Materials:

  • Isolated mitochondria or intact cells

  • Respiration buffer (e.g., MiR05)

  • Substrates for complex I (e.g., pyruvate, glutamate, malate) and complex II (e.g., succinate)

  • ADP

  • Oligomycin (B223565) (ATP synthase inhibitor)

  • FCCP or CCCP (chemical uncouplers, as positive controls)

  • Rotenone (B1679576) (complex I inhibitor)

  • Antimycin A (complex III inhibitor)

  • This compound

Procedure:

  • Instrument Setup: Calibrate the respirometer according to the manufacturer's instructions.

  • Sample Preparation: Add isolated mitochondria or intact cells to the chambers of the respirometer containing the appropriate respiration buffer.

  • Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol:

    • Establish a baseline respiration rate (LEAK state) with substrates for either complex I or complex II.

    • Add ADP to measure the coupled respiration rate (OXPHOS state).

    • Add oligomycin to inhibit ATP synthase and determine the uncoupled respiration rate (LEAK state).

    • Titrate this compound in a stepwise manner to observe its effect on the respiration rate. An increase in respiration after oligomycin addition indicates an uncoupling effect.

    • As a positive control, perform a titration with a known chemical uncoupler like FCCP to determine the maximum capacity of the electron transport system (ETS).

    • Finally, add rotenone and antimycin A to inhibit the electron transport system and measure the residual oxygen consumption.

  • Data Analysis: Analyze the oxygen consumption rates at each step of the titration to determine the effect of this compound on different respiratory states.

Signaling and Metabolic Workflow

The biosynthesis and degradation of N-acyl amino acids are part of a complex network of lipid metabolism. The following diagram illustrates a generalized workflow for the synthesis and potential signaling actions of this compound.

N_Oleoyl_Valine_Workflow cluster_actions Oleoyl_CoA Oleoyl-CoA NAA_Synthase N-acyl amino acid synthase (e.g., PM20D1) Oleoyl_CoA->NAA_Synthase Valine L-Valine Valine->NAA_Synthase N_Oleoyl_Valine This compound NAA_Synthase->N_Oleoyl_Valine Biosynthesis FAAH Fatty Acid Amide Hydrolase (FAAH) N_Oleoyl_Valine->FAAH Degradation Inhibition Inhibition N_Oleoyl_Valine->Inhibition Uncoupling Mitochondrial Uncoupling N_Oleoyl_Valine->Uncoupling TRPV3 TRPV3 Channel Mitochondrion Mitochondrion Oleic_Acid Oleic Acid FAAH->Oleic_Acid Valine_degraded L-Valine FAAH->Valine_degraded

Caption: Biosynthesis and cellular actions of this compound.

This guide provides a foundational understanding of this compound for researchers. The provided protocols are adaptable and should be optimized for specific experimental conditions. Further investigation into the specific enzymes responsible for its synthesis and its precise mechanisms of action will continue to illuminate the role of this important lipid molecule in physiology and disease.

References

N-Oleoyl valine CAS number and molecular weight.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-Oleoyl Valine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, an endogenous N-acyl amino acid. The document details its chemical properties, biological activities, and relevant experimental methodologies, offering valuable insights for researchers in pharmacology, biochemistry, and drug development.

Chemical and Physical Properties

This compound is a lipid molecule composed of oleic acid, an unsaturated fatty acid, and the amino acid valine. Its key identifiers and physical properties are summarized below.

PropertyValueCitation
CAS Number 60374-41-6[1][2][3][4]
Molecular Formula C₂₃H₄₃NO₃[1][2][5][6]
Molecular Weight 381.6 g/mol [1][2][5]
Formal Name N-[(9Z)-1-oxo-9-octadecen-1-yl]-L-valine[2]
Synonyms N-Oleoyl-L-valine[5]
Purity ≥98% (commercially available)[7]
Formulation Typically a solution in methyl acetate (B1210297)[1][7]
Storage Temperature -20°C[3][6]

Biological Activity and Mechanism of Action

This compound exhibits significant biological activity, primarily acting as an antagonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel and as a promoter of mitochondrial uncoupling.

TRPV3 Channel Antagonism

This compound is recognized as an endogenous antagonist of the TRPV3 receptor, a non-selective cation channel involved in thermoregulation.[1][7][8] The activation of TRPV3 channels, which are expressed in skin keratinocytes, is associated with the sensation of warmth and pain.[9] By antagonizing this receptor, this compound can modulate these sensory pathways. The concentration of this compound has been observed to increase in mice upon cold exposure, suggesting a role in the physiological response to temperature changes.[2][7][8] Furthermore, increased levels of this compound have been noted in the lung tissue of mice with acute lung injury.[1][7][8]

The proposed signaling pathway for TRPV3 antagonism by this compound is visualized below.

G NOV This compound TRPV3 TRPV3 Channel (in Keratinocytes) NOV->TRPV3 Antagonizes Ca_influx Ca²⁺ Influx TRPV3->Ca_influx Inhibits Thermosensation Thermosensation (Warmth/Pain) Ca_influx->Thermosensation Reduces

This compound antagonism of the TRPV3 signaling pathway.
Mitochondrial Uncoupling

N-acyl amino acids, including this compound, are known to promote mitochondrial uncoupling.[1][7][8] This process dissipates the proton gradient across the inner mitochondrial membrane, leading to heat production instead of ATP synthesis. This mechanism is independent of the uncoupling protein 1 (UCP1).[6] The enzyme PM20D1 is involved in both the synthesis and hydrolysis of N-acyl amino acids and plays a role in regulating their levels.[6]

The workflow for investigating the mitochondrial uncoupling effects of N-acyl amino acids is depicted below.

G cluster_synthesis Synthesis & Administration cluster_analysis Bioenergetic Analysis cluster_outcome Outcome NAA_synthesis N-Acyl Amino Acid Synthesis Administration Administration to Adipocytes/Mice NAA_synthesis->Administration Respirometry Seahorse Respirometry Administration->Respirometry Induces Proton_leak Measure Proton Leak Respirometry->Proton_leak ATP_production Measure ATP Production Respirometry->ATP_production Viability Assess Cell Viability Respirometry->Viability Uncoupling Mitochondrial Uncoupling Proton_leak->Uncoupling Adverse_effects Potential Adverse Effects ATP_production->Adverse_effects Viability->Adverse_effects

Experimental workflow for studying mitochondrial uncoupling by N-acyl amino acids.

Experimental Protocols

Synthesis of this compound

While several commercial sources for this compound exist, it can also be synthesized in the laboratory. A general protocol for the synthesis of N-acyl amino acids involves the coupling of a fatty acid with an amino acid. One method is native chemical ligation at the valine residue.[10] Alternatively, enzymatic synthesis can be performed.

Enzymatic Synthesis Protocol (General)

This protocol is based on the activity of enzymes like PM20D1.[11]

  • Reaction Mixture Preparation:

    • Combine purified recombinant PM20D1 enzyme or a tissue lysate containing the enzyme.

    • Add Oleic acid or Oleoyl-CoA as the fatty acid substrate.

    • Add L-valine as the amino acid substrate.

    • Use an appropriate buffer, such as PBS or Tris-HCl, at an optimal pH.

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined duration.

  • Analysis: Monitor the formation of this compound using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Quantification of this compound in Biological Samples

Accurate quantification of this compound in tissues and plasma is crucial for pharmacokinetic and pharmacodynamic studies. The following protocol is adapted from established methods for other N-acyl amino acids.[4][12][13]

HPLC-MS/MS Quantification Protocol

  • Sample Preparation (Liquid-Liquid Extraction):

    • For tissue samples, homogenize the tissue in a suitable buffer.

    • To the plasma or tissue homogenate, add an internal standard (e.g., a deuterated analog).

    • Perform a liquid-liquid extraction using a solvent system such as chloroform:methanol.

    • Separate the organic and aqueous phases by centrifugation.

    • Collect the organic layer containing the lipids.

    • Dry the organic extract under a stream of nitrogen.

    • Reconstitute the sample in a suitable solvent for HPLC injection.

  • Chromatographic Separation:

    • Utilize a C18 reverse-phase HPLC column.

    • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with ammonium (B1175870) acetate and formic acid) and an organic component (e.g., acetonitrile).

  • Mass Spectrometric Detection:

    • Use a tandem mass spectrometer operating in negative ionization mode.

    • Monitor the specific precursor and product ion transitions for this compound and the internal standard.

Mass Spectrometry Parameters (Hypothetical for this compound)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
This compound380.3To be determinedNegative
Internal StandardVariesVariesNegative

Note: The exact product ion for this compound would need to be determined experimentally through fragmentation analysis.

Conclusion

This compound is an endogenous lipid with significant potential as a modulator of thermoregulation and energy metabolism. Its roles as a TRPV3 antagonist and a mitochondrial uncoupler make it a molecule of interest for further investigation in various physiological and pathological contexts. The experimental protocols outlined in this guide provide a foundation for researchers to explore the synthesis, quantification, and biological functions of this intriguing N-acyl amino acid.

References

An In-depth Technical Guide to the Synthesis of N-[(9Z)-1-oxo-9-octadecen-1-yl]-L-valine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-[(9Z)-1-oxo-9-octadecen-1-yl]-L-valine, also known as N-oleoyl-L-valine. This document details the most probable synthetic pathway, a composite experimental protocol, and a summary of its known biological activities. The information is tailored for professionals in chemical synthesis and drug development, with a focus on practical application and understanding of its biological context.

Physicochemical Properties

N-[(9Z)-1-oxo-9-octadecen-1-yl]-L-valine is an N-acyl amino acid derivative with the following properties:

PropertyValueReference
IUPAC Name N-[(9Z)-1-oxo-9-octadecen-1-yl]-L-valine--INVALID-LINK--
Synonyms N-Oleoyl-L-valine--INVALID-LINK--
CAS Number 60374-41-6--INVALID-LINK--
Molecular Formula C₂₃H₄₃NO₃--INVALID-LINK--
Molecular Weight 381.6 g/mol --INVALID-LINK--
Appearance Not specified, likely a solid or viscous oil
Purity ≥98% (Commercially available)--INVALID-LINK--

Synthesis Pathway

The most common and industrially applicable method for the synthesis of N-acyl amino acids is the Schotten-Baumann reaction. This involves the acylation of an amino acid with an acyl chloride under basic conditions. For the synthesis of N-[(9Z)-1-oxo-9-octadecen-1-yl]-L-valine, this translates to the reaction of L-valine with oleoyl (B10858665) chloride.

The overall synthesis can be divided into two main stages:

  • Preparation of Oleoyl Chloride: The synthesis begins with the conversion of oleic acid to the more reactive oleoyl chloride. This is typically achieved by reacting oleic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

  • N-Acylation of L-valine: The freshly prepared oleoyl chloride is then reacted with L-valine in the presence of a base to yield the final product, N-[(9Z)-1-oxo-9-octadecen-1-yl]-L-valine.

Synthesis_Pathway oleic_acid Oleic Acid oleoyl_chloride Oleoyl Chloride oleic_acid->oleoyl_chloride Chlorination socl2 Thionyl Chloride (SOCl₂) or Oxalyl Chloride socl2->oleoyl_chloride final_product N-[(9Z)-1-oxo-9-octadecen-1-yl]-L-valine oleoyl_chloride->final_product N-Acylation (Schotten-Baumann) l_valine L-Valine l_valine->final_product base Base (e.g., NaOH) base->final_product

General synthesis pathway for N-[(9Z)-1-oxo-9-octadecen-1-yl]-L-valine.

Experimental Protocols

The following is a detailed, representative protocol for the synthesis of N-[(9Z)-1-oxo-9-octadecen-1-yl]-L-valine, adapted from established procedures for similar N-acyl amino acids.

Preparation of Oleoyl Chloride

This protocol is adapted from the synthesis of N-oleoyl alanine.[1]

Materials:

  • Oleic acid

  • Oxalyl chloride or Thionyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Round bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

Procedure:

  • In a round bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oleic acid (1 equivalent) in anhydrous DCM.

  • Add a catalytic amount of anhydrous DMF.

  • Cool the solution in an ice bath.

  • Slowly add oxalyl chloride (1.2 equivalents) or thionyl chloride (1.2 equivalents) dropwise to the solution.

  • Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 2 hours.

  • The reaction progress can be monitored by the cessation of gas evolution.

  • The resulting solution of oleoyl chloride in DCM is used directly in the next step without further purification.

N-Acylation of L-valine

This protocol is a general procedure for the N-acylation of amino acids with non-reactive side chains.[2]

Materials:

  • L-valine

  • Oleoyl chloride solution in DCM (from the previous step)

  • Sodium hydroxide (B78521) (NaOH)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate (B1210297)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round bottom flask, dissolve L-valine (1.0 equivalent) in an aqueous solution of NaOH (2.0 equivalents). Cool the solution to 0°C in an ice bath.

  • Slowly add the previously prepared oleoyl chloride solution (1.1 equivalents) to the L-valine solution dropwise over 30 minutes with vigorous stirring, while maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to 0°C and acidify to pH 2-3 with 1 M HCl. A white precipitate of the product may form.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude N-[(9Z)-1-oxo-9-octadecen-1-yl]-L-valine can be purified by silica (B1680970) gel column chromatography.[1]

Materials:

  • Crude N-[(9Z)-1-oxo-9-octadecen-1-yl]-L-valine

  • Silica gel

  • Hexane (B92381)

  • Ethyl acetate

  • Glass column

  • TLC plates

Procedure:

  • Prepare a slurry of silica gel in hexane and pack it into a glass column.

  • Equilibrate the column by running hexane through it.

  • Dissolve the crude product in a minimal amount of the mobile phase (e.g., hexane with a small amount of ethyl acetate).

  • Load the dissolved product onto the top of the prepared column.

  • Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture and gradually increasing the polarity.

  • Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent using a rotary evaporator to yield the purified N-[(9Z)-1-oxo-9-octadecen-1-yl]-L-valine.

Experimental_Workflow cluster_0 Preparation of Oleoyl Chloride cluster_1 N-Acylation of L-Valine cluster_2 Work-up and Purification dissolve_oleic Dissolve Oleic Acid in DCM with catalytic DMF cool_0 Cool to 0°C dissolve_oleic->cool_0 add_chlorinating_agent Add Oxalyl Chloride dropwise cool_0->add_chlorinating_agent stir_rt Stir at room temperature add_chlorinating_agent->stir_rt add_oleoyl_chloride Add Oleoyl Chloride solution dropwise stir_rt->add_oleoyl_chloride Use directly dissolve_valine Dissolve L-Valine in aqueous NaOH cool_1 Cool to 0°C dissolve_valine->cool_1 cool_1->add_oleoyl_chloride stir_rt_2 Stir at room temperature add_oleoyl_chloride->stir_rt_2 acidify Acidify with HCl stir_rt_2->acidify extract Extract with Ethyl Acetate acidify->extract wash Wash with water and brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Purify by Column Chromatography concentrate->chromatography

Detailed experimental workflow for the synthesis of N-[(9Z)-1-oxo-9-octadecen-1-yl]-L-valine.

Biological Activity

N-[(9Z)-1-oxo-9-octadecen-1-yl]-L-valine is a bioactive lipid molecule with known effects on cellular signaling pathways, particularly as a transient receptor potential vanilloid 3 (TRPV3) antagonist and a mitochondrial uncoupler.

TRPV3 Antagonism

N-oleoyl-L-valine acts as an antagonist of the TRPV3 ion channel.[3] TRPV3 is a calcium-permeable cation channel highly expressed in skin keratinocytes and is involved in thermosensation, skin barrier maintenance, and pain perception.[4][5] By inhibiting TRPV3, N-oleoyl-L-valine can modulate these physiological processes.

TRPV3_Antagonism N_oleoyl_valine N-oleoyl-L-valine TRPV3 TRPV3 Ion Channel N_oleoyl_valine->TRPV3 Antagonizes Ca_influx Ca²⁺ Influx TRPV3->Ca_influx Inhibits downstream Downstream Signaling (e.g., thermosensation, pain) Ca_influx->downstream Modulates

Proposed mechanism of N-[(9Z)-1-oxo-9-octadecen-1-yl]-L-valine as a TRPV3 antagonist.
Mitochondrial Uncoupling

N-acyl amines, including N-oleoyl-L-valine, have been shown to promote mitochondrial uncoupling.[3] This process dissociates substrate oxidation in the electron transport chain from ATP synthesis, leading to the dissipation of the proton motive force as heat. This thermogenic effect is of interest in the context of metabolic regulation. The proposed mechanism involves the interaction with mitochondrial inner membrane proteins, such as adenine (B156593) nucleotide translocase (ANT), which facilitates proton transport across the membrane.

Mitochondrial_Uncoupling N_oleoyl_valine N-oleoyl-L-valine ANT Adenine Nucleotide Translocase (ANT) N_oleoyl_valine->ANT Activates Mitochondrial_membrane Inner Mitochondrial Membrane Proton_leak Proton (H⁺) Leak ANT->Proton_leak Facilitates ATP_synthesis ATP Synthesis Proton_leak->ATP_synthesis Decouples from Heat Heat Production (Thermogenesis) Proton_leak->Heat

Proposed mechanism of mitochondrial uncoupling by N-[(9Z)-1-oxo-9-octadecen-1-yl]-L-valine.

Conclusion

The synthesis of N-[(9Z)-1-oxo-9-octadecen-1-yl]-L-valine can be reliably achieved through a two-step process involving the preparation of oleoyl chloride followed by a Schotten-Baumann reaction with L-valine. The provided protocol, adapted from established methods, offers a clear pathway for its laboratory-scale synthesis. Furthermore, its biological activities as a TRPV3 antagonist and a mitochondrial uncoupler highlight its potential as a valuable tool for research in dermatology, neuroscience, and metabolic diseases. Further studies are warranted to fully elucidate its physiological roles and therapeutic potential.

References

Endogenous biosynthesis of N-acyl amino acids in mammals.

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Endogenous Biosynthesis of N-Acyl Amino Acids in Mammals

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-acyl amino acids (NAAs) are a large and diverse class of endogenous lipid signaling molecules, structurally characterized by a fatty acid joined to the nitrogen of an amino acid via an amide bond.[1][2][3] These amphipathic molecules, with a hydrophilic amino acid head and a hydrophobic fatty acid tail, are chemically related to well-studied endocannabinoids like anandamide (B1667382) and are considered part of the expanded "endocannabinoidome".[1][2] The structural diversity of NAAs is vast, as theoretically any fatty acid can be conjugated with any amino acid.[1] Emerging research has implicated NAAs in a wide array of physiological processes, including the regulation of energy homeostasis, appetite, pain perception (nociception), and vasoregulation.[4][5] This technical guide provides a comprehensive overview of the core biosynthetic pathways, key enzymes, quantitative data, and experimental methodologies central to the study of endogenous NAA formation in mammals.

Core Biosynthetic Pathways

The endogenous synthesis of NAAs in mammals is primarily governed by the direct condensation of a fatty acid and an amino acid, a reaction catalyzed by specific synthase enzymes. Two principal enzymes, operating in different cellular compartments, have been identified as key regulators of this process: PM20D1 and FAAH.[4] A distinct pathway exists for the formation of N-acetylated amino acids, such as the abundant brain metabolite N-acetylaspartate (NAA).

PM20D1-Mediated Extracellular Synthesis

Peptidase M20 domain containing 1 (PM20D1) is a secreted enzyme found in the circulation of both mice and humans.[4][6] It functions as a primary regulator of circulating NAAs.[4] A key feature of PM20D1 is its bidirectional catalytic activity; it can synthesize NAAs from free fatty acids and amino acids and also catalyze the reverse hydrolysis reaction.[6][7] In vivo studies have shown that increasing the levels of circulating PM20D1 boosts respiration and the concentration of NAAs in the blood.[7] Furthermore, PM20D1 circulates in close association with lipoproteins, which act as powerful co-activators of its synthase activity.[8]

FAAH-Mediated Intracellular Synthesis

Fatty Acid Amide Hydrolase (FAAH) is a well-known intracellular enzyme primarily recognized for its role in degrading anandamide. However, it also functions as a second, intracellular N-acyl amino acid synthase/hydrolase.[4] Like PM20D1, FAAH is bidirectional, but it exhibits a more restricted substrate scope.[4] Genetic or pharmacological inhibition of FAAH affects the levels of intracellular, but not circulating, NAAs.[4] This establishes a clear division of labor between the extracellular PM20D1 pathway and the intracellular FAAH pathway in regulating different pools of these bioactive lipids.[4]

NAT8L-Mediated N-Acetylation

A specialized pathway for NAA biosynthesis involves N-acetyltransferases. N-Acetyltransferase 8 Like (NAT8L) is a neuron-specific, membrane-associated enzyme that catalyzes the synthesis of N-acetylaspartate (NAA) from L-aspartate and acetyl-CoA.[9][10][11][12] NAA is one of the most abundant amino acid derivatives in the central nervous system and serves as a major form of storage and transport for acetyl coenzyme A in the brain.[10][13]

Endogenous_NAA_Biosynthesis_Pathways cluster_extracellular Extracellular Space / Circulation cluster_intracellular Intracellular Space FFA_extra Free Fatty Acid PM20D1 PM20D1 (on Lipoproteins) FFA_extra->PM20D1 AA_extra Amino Acid AA_extra->PM20D1 NAA_extra N-Acyl Amino Acid (Circulating Pool) NAA_extra->PM20D1 Hydrolysis PM20D1->NAA_extra Synthesis FFA_intra Free Fatty Acid FAAH FAAH FFA_intra->FAAH AA_intra Amino Acid AA_intra->FAAH NAA_intra N-Acyl Amino Acid (Intracellular Pool) NAA_intra->FAAH Hydrolysis FAAH->NAA_intra Synthesis AcetylCoA Acetyl-CoA NAT8L NAT8L AcetylCoA->NAT8L Aspartate L-Aspartate Aspartate->NAT8L NAA_specific N-Acetylaspartate (NAA) NAT8L->NAA_specific Synthesis

Core biosynthetic pathways of N-acyl amino acids.

Data Presentation

Table 1: Key Enzymes in Mammalian N-Acyl Amino Acid Biosynthesis
EnzymeFull NameLocationCatalytic ReactionKey SubstratesKey Products
PM20D1 Peptidase M20 Domain Containing 1Extracellular (secreted, circulating)[4]Bidirectional N-acyl amino acid synthesis and hydrolysis[6]Free Fatty Acids, Amino AcidsN-Acyl Amino Acids
FAAH Fatty Acid Amide HydrolaseIntracellular[4]Bidirectional N-acyl amino acid synthesis and hydrolysis[4]Free Fatty Acids, Amino AcidsN-Acyl Amino Acids
NAT8L N-Acetyltransferase 8 LikeIntracellular (neuron-specific)[9][10]N-acetyltransferase activity[9]L-Aspartate, Acetyl-CoAN-Acetylaspartate (NAA), CoA[12]
Table 2: NAA Hydrolysis Activity in Wild-Type vs. PM20D1-KO Mouse Tissues

This table summarizes the results of an N-acyl amino acid hydrolysis assay using tissue homogenates from wild-type (WT) and PM20D1 knockout (KO) mice. The data demonstrates the central role of PM20D1 in the hydrolysis of N-arachidonoyl-phenylalanine (C20:4-Phe) and the presence of a second, PM20D1-independent activity for the hydrolysis of N-arachidonoyl-glycine (C20:4-Gly), later identified as FAAH.[4]

TissueC20:4-Phe Hydrolysis (nmol/min/mg)C20:4-Gly Hydrolysis (nmol/min/mg)
Liver (WT) ~1.0Data not specified
Liver (PM20D1-KO) >99% reductionData not specified
Lung (WT) ~0.01Data not specified
Lung (PM20D1-KO) >99% reductionData not specified
General Finding Robust activity in 8 of 10 tissues tested in WT mice.[4]A residual, PM20D1-independent hydrolysis activity was detected.[4]

Experimental Protocols

Protocol: In Vitro N-Acyl Amino Acid Synthase/Hydrolase Activity Assay

This protocol is adapted from methodologies used to characterize PM20D1 and FAAH activity in tissue lysates.[4][5]

Objective: To measure the rate of NAA synthesis or hydrolysis by enzymes in a biological sample (e.g., tissue homogenate).

Materials:

  • Tissue samples from wild-type and/or knockout animals.

  • Homogenization buffer (e.g., PBS).

  • Protein quantification assay (e.g., BCA assay).

  • NAA substrate (for hydrolysis assay, e.g., N-arachidonoyl-phenylalanine) or precursors (for synthesis assay, e.g., oleic acid and phenylalanine).

  • Reaction buffer.

  • Quenching solution (e.g., ice-cold acetonitrile (B52724) or methanol).

  • Internal standards for mass spectrometry.

  • Organic solvents for liquid-liquid extraction (e.g., ethyl acetate).

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

Methodology:

  • Tissue Homogenization: Homogenize fresh or frozen tissue samples in ice-cold buffer. Centrifuge to pellet debris and collect the supernatant (lysate).

  • Protein Quantification: Determine the total protein concentration of the lysate to normalize enzyme activity.

  • Enzymatic Reaction:

    • For Hydrolysis: Incubate a defined amount of tissue lysate (e.g., 50 µg protein) with a known concentration of the NAA substrate in reaction buffer.

    • For Synthesis: Incubate the lysate with fatty acid and amino acid substrates.

    • Perform incubations at 37°C for a specified time (e.g., 30-60 minutes). Include heat-inactivated lysate as a negative control.

  • Reaction Quenching & Extraction: Stop the reaction by adding an ice-cold quenching solution containing internal standards. Perform liquid-liquid extraction to isolate the lipids.

  • LC-MS/MS Analysis: Evaporate the organic solvent and reconstitute the lipid extract in an appropriate solvent. Analyze the sample using LC-MS/MS to quantify the amount of product formed (e.g., free fatty acid for hydrolysis) or substrate consumed.

  • Data Calculation: Calculate the rate of reaction, typically expressed as nmol of product formed per minute per mg of protein (nmol/min/mg).

Experimental_Workflow_NAA_Activity_Assay A 1. Tissue Homogenization (e.g., Liver, Brain) B 2. Protein Quantification (e.g., BCA Assay) A->B C 3. Incubation (37°C with Substrate) B->C D 4. Reaction Quenching (Add Cold Solvent + Internal Standards) C->D E 5. Lipid Extraction (Liquid-Liquid Extraction) D->E F 6. LC-MS/MS Analysis (Quantify Product/Substrate) E->F G 7. Data Normalization & Calculation (nmol/min/mg protein) F->G

Experimental workflow for NAA activity assay.
Protocol: Quantification of Endogenous NAAs by Targeted Lipidomics

This protocol provides a general workflow for measuring the levels of specific NAAs in biological matrices like plasma or brain tissue.[14][15]

Objective: To accurately quantify the absolute or relative abundance of endogenous NAAs.

Materials:

  • Biological sample (e.g., plasma, brain tissue).

  • Internal standards (e.g., stable isotope-labeled NAAs like N-arachidonoyl glycine-d8).[14]

  • Solvents for extraction (e.g., methyl tert-butyl ether, methanol).

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18).

  • Tandem Mass Spectrometer (MS/MS) capable of Multiple Reaction Monitoring (MRM).

Methodology:

  • Sample Preparation: Homogenize tissue samples or use plasma directly. Add a known quantity of internal standard(s) to the sample prior to extraction.

  • Lipid Extraction: Perform a liquid-liquid or solid-phase extraction to isolate the lipid fraction from the sample matrix.

  • Chromatographic Separation: Inject the extracted lipid sample onto an HPLC system. Use a gradient elution program to separate the different NAA species based on their physicochemical properties.

  • Mass Spectrometric Detection: The eluent from the HPLC is directed into the MS/MS. The instrument is operated in MRM mode, where specific precursor-to-product ion transitions for each target NAA and internal standard are monitored for highly selective and sensitive detection.

  • Quantification: Generate a standard curve using synthetic NAA standards. The concentration of each endogenous NAA in the sample is calculated by comparing its peak area to that of the corresponding internal standard and interpolating from the standard curve.

Signaling Context and Biological Function

The biosynthesis of NAAs is not a static process but is regulated by physiological conditions. For instance, PM20D1 expression and subsequent NAA production can be influenced by diet and environmental temperature.[8] Once synthesized, NAAs act as potent signaling molecules with diverse biological effects. A prominent function identified for certain NAAs is the stimulation of energy expenditure through UCP1-independent mitochondrial uncoupling.[6][7] This has significant implications for metabolic health, as administration of specific NAAs to mice has been shown to improve glucose homeostasis.[7] The generation of PM20D1-deficient mice has further clarified the roles of this pathway, revealing that dysregulation of endogenous NAAs impacts not only metabolism but also nociception, suggesting that inhibitors of this pathway could be explored for pain treatment.[5]

NAA_Signaling_Context cluster_stimuli Physiological Stimuli cluster_synthesis Biosynthesis cluster_products Bioactive Lipids cluster_effects Downstream Biological Effects Stimuli High-Fat Diet Cold Exposure PM20D1 PM20D1 Stimuli->PM20D1 Regulates Expression/Activity NAAs N-Acyl Amino Acids (NAAs) PM20D1->NAAs Synthesizes FAAH FAAH FAAH->NAAs Synthesizes Effect1 Mitochondrial Uncoupling NAAs->Effect1 Effect3 Modulation of Nociception (Pain) NAAs->Effect3 Effect2 Increased Energy Expenditure Effect1->Effect2 Effect4 Improved Glucose Homeostasis Effect2->Effect4

References

N-Oleoyl Valine: A Technical Guide to its Discovery and Natural Occurrence

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Oleoyl valine is an endogenous N-acyl amino acid, a class of lipid signaling molecules that has garnered increasing interest within the scientific community. These molecules are structurally characterized by a fatty acid linked to an amino acid via an amide bond. The discovery and study of N-acyl amino acids are closely linked to the exploration of the endocannabinoidome, a complex signaling system that includes the well-known endocannabinoids.[1] This technical guide provides a comprehensive overview of the discovery, natural sources, biosynthesis, and analytical methodologies related to this compound, tailored for researchers, scientists, and professionals in drug development.

Discovery of this compound

The discovery of this compound was not a singular event but rather part of a broader effort to identify and characterize the diverse range of N-acyl amides present in biological systems.[1] The initial interest in N-acyl amino acids (NAAAs) was sparked by their structural similarity to anandamide, the endogenous ligand for the cannabinoid receptor 1 (CB1).[2] Early research involved the synthesis of various NAAAs to investigate the structure-activity relationships at cannabinoid receptors.[3]

The definitive identification of this compound and other NAAAs as endogenous molecules was made possible by the advent of advanced analytical techniques, particularly targeted lipidomics using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[4][5] These powerful methods allowed for the sensitive and specific detection of these low-abundance lipids in complex biological matrices. A pivotal study employing a targeted lipidomics approach successfully identified 50 novel endogenous acyl amino acids, including conjugates of oleic acid with various amino acids, in rat brain, with concentrations ranging from 0.2 to 69 pmol/g of wet tissue.[4][5] While this specific study did not report the quantification of this compound, it laid the groundwork for its identification as a naturally occurring molecule within this class.

Natural Sources and Endogenous Presence

Currently, this compound has been identified as an endogenous molecule in mammalian tissues.[6][7] There is no scientific literature to date reporting the presence of this compound in plant or other non-animal natural sources. Its presence has been confirmed in mice, where its levels have been shown to be physiologically regulated.

Specifically, the concentration of this compound is reported to increase in mice under conditions of cold exposure and in instances of acute lung injury, suggesting a role in thermoregulation and inflammatory responses.[6][7]

Quantitative Data

While specific quantitative data for this compound across a wide range of tissues is not yet available in the literature, data for the structurally similar N-Oleoyl glycine (B1666218) has been reported. This data can serve as a valuable reference for estimating the potential concentrations and distribution of this compound in mammalian tissues.

TissueN-Oleoyl glycine Concentration (pmol/g)[8]
Skin~750
Lung~600
Spinal Cord~500
Ovaries~400
Kidneys~150
Liver~150
Spleen~150
Brain<100
Small Intestine<100
Uterus<100
Testes<100
Heart<100

Table 1: Endogenous levels of N-Oleoyl glycine in various mouse tissues. This data is provided as a proxy due to the lack of specific quantitative data for this compound in the current literature.

Biosynthesis of this compound

The biosynthesis of N-acyl amino acids, including this compound, is understood to occur through the enzymatic condensation of a fatty acid and an amino acid. While the specific enzymes responsible for this compound synthesis have not been definitively identified, the general pathways for NAAA formation provide a strong theoretical framework.

Two primary pathways are proposed for the biosynthesis of NAAAs:

  • Direct Condensation: This pathway involves the direct linkage of a fatty acid, or its activated coenzyme A (CoA) derivative, with the amino acid valine.[1]

  • Enzymatic Synthesis: Specific enzymes, such as lipases or aminoacylases, can catalyze the formation of the amide bond between oleic acid and valine.[9]

G cluster_reactants Precursors cluster_enzymes Enzymatic Steps cluster_products Products Oleic Acid Oleic Acid Acyl-CoA Synthetase Acyl-CoA Synthetase Oleic Acid->Acyl-CoA Synthetase Valine Valine N-acyltransferase N-acyltransferase Valine->N-acyltransferase ATP ATP ATP->Acyl-CoA Synthetase CoA CoA CoA->Acyl-CoA Synthetase Oleoyl-CoA Oleoyl-CoA Acyl-CoA Synthetase->Oleoyl-CoA Activation N-Oleoyl_valine This compound N-acyltransferase->N-Oleoyl_valine Condensation Oleoyl-CoA->N-acyltransferase

Biosynthesis of this compound.

Experimental Protocols

Extraction and Quantification of this compound from Biological Tissues

The following protocol is adapted from a validated method for the quantification of N-Oleoyl glycine and N-Oleoyl alanine (B10760859) and is suitable for the analysis of this compound in biological matrices such as brain and plasma.[8][10][11][12][13] The method utilizes liquid-liquid extraction followed by High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS).

1. Sample Preparation (Liquid-Liquid Extraction)

  • Materials:

    • Biological tissue (e.g., brain, plasma)

    • Internal Standard (ISTD) solution (e.g., a deuterated analog of this compound or a structurally similar N-acyl amino acid with a distinct mass)

    • Extraction Solvent: 2:1 (v/v) Chloroform:Methanol

    • 0.9% (w/v) NaCl solution

    • Centrifuge (capable of 4°C and >3000 x g)

    • Nitrogen evaporator

  • Procedure:

    • To a known amount of tissue homogenate or plasma, add the internal standard.

    • Add 2 volumes of ice-cold extraction solvent (Chloroform:Methanol, 2:1).

    • Vortex thoroughly for 1 minute.

    • Add 1 volume of 0.9% NaCl solution.

    • Vortex again and centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.

    • Carefully collect the lower organic phase.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable solvent for HPLC-MS/MS analysis (e.g., Methanol or Acetonitrile/Water mixture).

2. HPLC-MS/MS Analysis

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • HPLC Conditions (Representative):

    • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) is typically used.

    • Mobile Phase A: Water with 0.1% formic acid or an appropriate buffer.

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

    • Gradient: A gradient elution from a lower to a higher percentage of Mobile Phase B is used to separate the analytes.

    • Flow Rate: Typically 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • MS/MS Conditions (Representative):

    • Ionization Mode: Electrospray Ionization (ESI) in either positive or negative ion mode, to be optimized for this compound.

    • Scan Type: Multiple Reaction Monitoring (MRM) for quantification.

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard must be determined by direct infusion of the analytical standards.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Tissue_Homogenization Tissue Homogenization Lipid_Extraction Liquid-Liquid Extraction Tissue_Homogenization->Lipid_Extraction Solvent_Evaporation Solvent Evaporation Lipid_Extraction->Solvent_Evaporation Reconstitution Reconstitution Solvent_Evaporation->Reconstitution HPLC_Separation HPLC Separation Reconstitution->HPLC_Separation Injection MS_MS_Detection MS/MS Detection HPLC_Separation->MS_MS_Detection Elution Quantification Quantification MS_MS_Detection->Quantification Data Acquisition

Experimental workflow for this compound analysis.

Signaling Pathways

The primary molecular target of this compound identified to date is the Transient Receptor Potential Vanilloid type 3 (TRPV3) ion channel, where it acts as an antagonist.[6][7] TRPV3 is a non-selective cation channel highly expressed in skin keratinocytes and is involved in thermosensation, pain perception, and skin homeostasis.[14][15]

Activation of TRPV3 channels leads to an influx of cations, primarily Ca2+, into the cell. This increase in intracellular calcium can trigger various downstream signaling cascades. Therefore, as an antagonist, this compound is expected to inhibit these downstream effects by preventing the opening of the TRPV3 channel.

Potential downstream signaling pathways inhibited by this compound's antagonism of TRPV3 include:

  • Inhibition of Calcium Influx: The most direct effect is the blockage of Ca2+ entry into the cell through the TRPV3 channel.

  • Modulation of Prostaglandin (B15479496) Synthesis: TRPV3 activation has been shown to stimulate the release of prostaglandin E2 (PGE2), a key inflammatory mediator.[16] this compound would be expected to suppress this PGE2 release.

  • Downregulation of PI3K/AKT Pathway: The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway, which is involved in cell proliferation and survival, can be activated downstream of TRPV3.[14] Antagonism by this compound could lead to the downregulation of this pathway.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular TRPV3 TRPV3 Ca2_influx Ca2+ Influx TRPV3->Ca2_influx N_Oleoyl_valine This compound N_Oleoyl_valine->TRPV3 Antagonism Agonist Agonist Agonist->TRPV3 Activation Downstream_Signaling Downstream Signaling (e.g., PGE2 release, PI3K/AKT activation) Ca2_influx->Downstream_Signaling

References

Physical and chemical properties of N-Oleoyl valine.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Oleoyl valine is an endogenous N-acyl amino acid that has garnered significant interest within the scientific community due to its role as a signaling molecule with potential therapeutic applications. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a thorough examination of its known biological activities and associated signaling pathways. The information is presented to support further research and development efforts in the fields of pharmacology, biochemistry, and drug discovery.

Physicochemical Properties

This compound is a lipoamino acid consisting of an oleoyl (B10858665) group attached to the amino group of a valine residue. This structure confers amphipathic properties to the molecule, influencing its solubility and interaction with biological membranes.

Identification
PropertyValueSource
IUPAC Name (2S)-3-methyl-2-[[(9Z)-octadec-9-enoyl]amino]butanoic acid[1]
CAS Number 60374-41-6[2]
Molecular Formula C₂₃H₄₃NO₃[1][2]
Molecular Weight 381.6 g/mol [1][2]
SMILES CCCCCCCC/C=C\CCCCCCCC(=O)N--INVALID-LINK--C(=O)O[1]
InChI InChI=1S/C23H43NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(25)24-22(20(2)3)23(26)27/h11-12,20,22H,4-10,13-19H2,1-3H3,(H,24,25)(H,26,27)/b12-11-/t22-/m0/s1[1][2]
InChIKey LRQPUGFHAACUMH-GJCOWUBNSA-N[1][2]
Physicochemical Data
PropertyValue (for L-Valine)Source
Melting Point 315 °C (decomposes)[3][4]
Boiling Point Sublimes[4]
Solubility This compound: - DMF: 10 mg/ml - DMSO: 12 mg/ml - Ethanol: 12 mg/ml - Ethanol:PBS (pH 7.2) (1:4): 0.2 mg/ml[2]
Stability Stable for ≥ 2 years at -20°C[2]

Experimental Protocols

The following protocols are generalized procedures based on established methods for the synthesis and characterization of N-acyl amino acids and related compounds. Researchers should optimize these protocols for their specific experimental conditions.

Synthesis of this compound (Generalized Schotten-Baumann Reaction)

This protocol describes a general method for the acylation of L-valine with oleoyl chloride.

Materials:

Procedure:

  • Dissolution of L-valine: Dissolve L-valine in an aqueous solution of sodium hydroxide (e.g., 1 M) in a reaction flask. The stoichiometry should be approximately one equivalent of NaOH per equivalent of L-valine.

  • Addition of Oleoyl Chloride: Cool the reaction mixture in an ice bath. Slowly add a solution of oleoyl chloride in a water-miscible organic solvent like 1,4-dioxane to the stirred L-valine solution. The oleoyl chloride should be added dropwise to control the reaction temperature and prevent hydrolysis.

  • Reaction: Allow the reaction to proceed at room temperature for several hours with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Acidification: After the reaction is complete, cool the mixture in an ice bath and acidify it to a pH of approximately 2 using dilute hydrochloric acid. This will precipitate the this compound product.

  • Extraction: Extract the product from the aqueous mixture using a suitable organic solvent such as ethyl acetate. Perform the extraction multiple times to ensure complete recovery.

  • Washing and Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude this compound. The product can be further purified by recrystallization or column chromatography.

Workflow Diagram:

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Valine L-Valine in aq. NaOH ReactionVessel Reaction Mixture (0°C to RT) Valine->ReactionVessel OleoylCl Oleoyl Chloride in Dioxane OleoylCl->ReactionVessel Acidification Acidification (HCl) Extraction Extraction (Ethyl Acetate) Acidification->Extraction Drying Drying (MgSO4) Extraction->Drying Purification Purification Drying->Purification FinalProduct This compound Purification->FinalProduct

Generalized synthesis workflow for this compound.
Characterization by HPLC-MS/MS (Adapted from N-Oleoyl Alanine Analysis)

This protocol provides a framework for the quantitative analysis of this compound in biological matrices, adapted from a validated method for a similar compound.[5][6]

Sample Preparation (from Plasma):

  • Internal Standard Spiking: Spike plasma samples with a suitable internal standard (e.g., a deuterated analog of this compound).

  • Liquid-Liquid Extraction: Perform a liquid-liquid extraction using a solvent system such as chloroform/methanol to separate the lipid fraction containing this compound.

  • Drying and Reconstitution: Dry the organic extract under a stream of nitrogen and reconstitute the residue in a solvent compatible with the HPLC mobile phase (e.g., methanol).

HPLC Conditions (Representative):

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

MS/MS Conditions (Representative):

  • Ionization Mode: Electrospray Ionization (ESI), likely in negative ion mode.

  • Multiple Reaction Monitoring (MRM):

    • Precursor Ion (Q1): The m/z of the deprotonated this compound molecule ([M-H]⁻).

    • Product Ion (Q3): A characteristic fragment ion of this compound (e.g., the oleoyl fragment or the valine fragment).

  • Optimization: Optimize collision energy and other MS parameters to achieve maximum sensitivity and specificity.

Experimental Workflow Diagram:

Analysis_Workflow Plasma Plasma Sample LLE Liquid-Liquid Extraction Plasma->LLE DryRecon Drying & Reconstitution LLE->DryRecon HPLC HPLC Separation (C18 Column) DryRecon->HPLC MSMS MS/MS Detection (MRM) HPLC->MSMS Data Data Analysis MSMS->Data

General workflow for HPLC-MS/MS analysis of this compound.

Biological Activity and Signaling Pathways

This compound is recognized as an endogenous signaling molecule with specific biological activities.

TRPV3 Antagonism

This compound acts as an antagonist at the Transient Receptor Potential Vanilloid 3 (TRPV3) channel.[2][7] TRPV3 is a non-selective cation channel predominantly expressed in keratinocytes and is involved in thermosensation, pain perception, and skin barrier function.[8][9] As an antagonist, this compound is presumed to inhibit the influx of cations, primarily Ca²⁺, through the TRPV3 channel, thereby modulating downstream signaling events.

TRPV3 Signaling Pathway:

TRPV3_Pathway cluster_stimuli Stimuli cluster_downstream Downstream Effects Heat Heat (>33°C) TRPV3 TRPV3 Channel Heat->TRPV3 Agonists Chemical Agonists Agonists->TRPV3 Ca_Influx Ca²⁺ Influx TRPV3->Ca_Influx NOV This compound NOV->TRPV3 Signaling Downstream Signaling (e.g., PGE₂ release) Ca_Influx->Signaling Response Physiological Response (Thermosensation, Pain) Signaling->Response

Proposed antagonism of the TRPV3 signaling pathway by this compound.
Mitochondrial Uncoupling

N-acyl amines, including this compound, have been shown to promote mitochondrial uncoupling.[2][7] Mitochondrial uncoupling is a process where the proton gradient across the inner mitochondrial membrane is dissipated without the production of ATP. This leads to an increase in the metabolic rate and the generation of heat. The precise mechanism by which this compound induces uncoupling is not fully elucidated but may involve direct interaction with the inner mitochondrial membrane or with uncoupling proteins (UCPs).

Mitochondrial Uncoupling Mechanism:

Mitochondrial_Uncoupling cluster_membrane Inner Mitochondrial Membrane ETC Electron Transport Chain ProtonPump H⁺ Pumping ETC->ProtonPump e⁻ flow ATPSynthase ATP Synthase Matrix Mitochondrial Matrix ATPSynthase->Matrix ATP Synthesis IMS Intermembrane Space ProtonPump->IMS H⁺ ProtonLeak H⁺ Leak ProtonLeak->Matrix Heat Generation IMS->ATPSynthase H⁺ IMS->ProtonLeak H⁺ NOV This compound NOV->ProtonLeak promotes

References

N-Oleoyl Valine and TRPV3 Channels: An Unexplored Interaction

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current scientific literature reveals no direct evidence or studies describing the mechanism of action of N-Oleoyl valine on Transient Receptor Potential Vanilloid 3 (TRPV3) channels. While the TRPV3 channel is a subject of intense research as a therapeutic target for various skin conditions, pain, and itch, its interaction with this compound remains uncharacterized.

This technical guide, therefore, pivots to provide an in-depth overview of the established mechanisms of TRPV3 channel activation and modulation by other well-documented agonists and stimuli. This information is crucial for researchers, scientists, and drug development professionals seeking to understand the complex pharmacology of this important ion channel.

Overview of TRPV3 Channel Activation

The Transient Receptor Potential Vanilloid 3 (TRPV3) is a non-selective cation channel predominantly expressed in skin keratinocytes, as well as in oral and nasal epithelia.[1][2] It plays a significant role in thermosensation, pain perception, itch, skin barrier function, and hair growth.[1][2][3] TRPV3 is a polymodal channel, meaning it can be activated by a variety of stimuli, including:

  • Thermal Stimuli: TRPV3 is activated by innocuous warm to noxious hot temperatures.[1][2] Initial activation often requires temperatures above 50°C, after which the channel becomes sensitized and can be activated at lower temperatures (around 33°C).[1]

  • Chemical Agonists: A range of natural and synthetic compounds can activate TRPV3. One of the most well-studied synthetic agonists is 2-aminoethoxydiphenyl borate (B1201080) (2-APB).[1][4][5] Natural activators include components of essential oils like carvacrol, eugenol, and thymol.[4]

  • Endogenous Ligands: While not extensively characterized, farnesyl pyrophosphate is one known endogenous agonist of TRPV3.[2]

Upon activation, TRPV3 allows the influx of cations, primarily Ca2+ and Na+, leading to membrane depolarization and the initiation of downstream signaling cascades.[1] A unique characteristic of TRPV3 is its propensity for sensitization upon repeated stimulation, a feature that distinguishes it from other TRP channels that typically exhibit desensitization.[1]

Quantitative Data on Known TRPV3 Modulators

The following tables summarize quantitative data for several well-characterized TRPV3 agonists, providing key parameters for their activity.

AgonistEC50Cell TypeMethodReference
2-Aminoethoxydiphenyl borate (2-APB)93.0 ± 5.0 µMHEK293SCalcium Imaging (Fura-2AM)[6][7]
Tetrahydrocannabivarin (THCV)6.1 ± 0.5 µMHEK293SCalcium Imaging (Fura-2AM)[6][7]
Citronellal5.78 ± 0.72 mMHaCaT cellsWhole-cell patch clamp[8]
Citronellal5.29 ± 0.17 mMHEK293T cellsWhole-cell patch clamp[8]
Citronellal5.46 ± 0.27 mMPrimary keratinocytesWhole-cell patch clamp[8]
AntagonistIC50Agonist UsedCell TypeMethodReference
Dyclonine0.83 ± 0.04 µMCitronellalHaCaT cellsWhole-cell patch clamp[8]
Dyclonine0.73 ± 0.05 µMCitronellalHEK293T cellsWhole-cell patch clamp[8]

Allosteric Activation and Signaling Pathways

Recent cryo-electron microscopy (cryo-EM) studies have provided significant insights into the structural basis of TRPV3 activation. Agonists like 2-APB do not bind directly to the ion-conducting pore but rather to allosteric sites, inducing conformational changes that lead to channel opening.[4][9]

For instance, 2-APB has been shown to bind to three distinct allosteric sites, leading to the displacement of a lipid molecule from the vanilloid binding pocket, a crucial step in channel gating.[6][7][10][11] This allosteric mechanism suggests that different classes of ligands can modulate channel activity through diverse structural pathways, highlighting the complexity of TRPV3 pharmacology.

Downstream of TRPV3 activation and subsequent Ca2+ influx, several signaling pathways can be initiated. In keratinocytes, TRPV3 activation can lead to the release of signaling molecules like prostaglandin (B15479496) E2 (PGE2), which can then act on sensory neurons to modulate pain and thermal sensitivity.[3] Furthermore, there is evidence for a positive feedback loop involving the epidermal growth factor receptor (EGFR) and the ERK signaling pathway, where TRPV3 activity is enhanced through ERK-mediated phosphorylation.[12]

TRPV3_Signaling_Pathway cluster_stimuli Activators cluster_channel TRPV3 Channel cluster_cellular_response Cellular Response Heat Heat TRPV3 TRPV3 Heat->TRPV3 2-APB 2-APB 2-APB->TRPV3 Carvacrol Carvacrol Carvacrol->TRPV3 Ca_influx Ca²⁺ Influx TRPV3->Ca_influx Depolarization Membrane Depolarization Ca_influx->Depolarization PGE2_release PGE₂ Release Ca_influx->PGE2_release ERK_activation ERK Activation Ca_influx->ERK_activation Sensory Neuron\nModulation Sensory Neuron Modulation PGE2_release->Sensory Neuron\nModulation Gene_expression Altered Gene Expression ERK_activation->Gene_expression

TRPV3 activation and downstream signaling pathways.

Key Experimental Protocols

The characterization of TRPV3 modulators relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for some of the key experiments cited in the literature.

Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This technique is widely used for expressing and functionally characterizing ion channels.

  • Oocyte Preparation: Oocytes are surgically removed from Xenopus laevis frogs and treated with collagenase to remove the follicular layer.

  • cRNA Injection: Complementary RNA (cRNA) encoding the TRPV3 channel is injected into the oocytes. The oocytes are then incubated for 1-4 days to allow for channel expression.

  • Electrophysiological Recording: The oocyte is placed in a recording chamber and impaled with two microelectrodes filled with KCl. One electrode measures the membrane potential, and the other injects current. The membrane potential is clamped at a holding potential (e.g., -60 mV).

  • Agonist Application: Test compounds are applied to the oocyte via a perfusion system. The resulting ion currents flowing through the expressed TRPV3 channels are recorded and analyzed. Temperature-controlled perfusion systems can be used to study thermal activation.[13]

Whole-Cell Patch-Clamp Recordings

This technique allows for the direct measurement of ion channel activity in mammalian cells, such as keratinocytes or HEK293 cells expressing TRPV3.

  • Cell Culture: Cells are cultured on coverslips. For transient expression, cells are transfected with a plasmid containing the TRPV3 gene.

  • Pipette Fabrication: Glass micropipettes with a tip diameter of a few micrometers are fabricated and filled with an intracellular solution.

  • Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (a "giga-seal").

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

  • Data Acquisition: The membrane potential is clamped, and currents are recorded in response to the application of agonists via a perfusion system.

Patch_Clamp_Workflow cluster_preparation Preparation cluster_recording Recording cluster_analysis Analysis cell_culture Cell Culture (e.g., HEK293T with TRPV3) giga_seal Giga-seal Formation cell_culture->giga_seal pipette_prep Micropipette Fabrication & Filling pipette_prep->giga_seal whole_cell Establish Whole-Cell Configuration giga_seal->whole_cell voltage_clamp Voltage Clamp (-60 mV) whole_cell->voltage_clamp agonist_app Agonist Application voltage_clamp->agonist_app current_rec Record Current Response agonist_app->current_rec dose_response Dose-Response Curve Generation current_rec->dose_response ec50_calc Calculate EC₅₀/IC₅₀ dose_response->ec50_calc

Workflow for whole-cell patch-clamp experiments.
Calcium Imaging

This method is used to measure changes in intracellular calcium concentration as an indicator of channel activation.

  • Cell Loading: Cells expressing TRPV3 are incubated with a calcium-sensitive fluorescent dye, such as Fura-2AM. The AM ester allows the dye to cross the cell membrane, where it is cleaved by intracellular esterases, trapping the fluorescent indicator inside the cell.

  • Fluorescence Microscopy: The cells are placed on the stage of a fluorescence microscope equipped with a system for alternating excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2).

  • Agonist Stimulation and Data Collection: A baseline fluorescence is recorded before the application of a TRPV3 agonist. Upon agonist application, the changes in fluorescence intensity at the different excitation wavelengths are recorded over time.

  • Data Analysis: The ratio of the fluorescence intensities (F340/F380) is calculated, which is proportional to the intracellular calcium concentration. This allows for the quantification of channel activation in a population of cells.[6][7]

Conclusion

While the specific mechanism of action of this compound on TRPV3 channels is yet to be determined, the existing body of research provides a solid framework for understanding how this channel is activated and modulated. The detailed experimental protocols and quantitative data for known agonists presented here offer a valuable resource for researchers aiming to explore new TRPV3 modulators. Future studies are warranted to investigate the potential interaction between this compound and TRPV3, which could unveil novel therapeutic avenues for a variety of physiological and pathological conditions.

Allosteric_Activation_Model cluster_closed Closed State cluster_open Open State TRPV3_closed TRPV3 Channel (Pore Closed) Lipid_bound Lipid in Vanilloid Pocket TRPV3_open TRPV3 Channel (Pore Open) TRPV3_closed->TRPV3_open Conformational Change Lipid_dissociated Lipid Dissociated TRPV3_closed->Lipid_dissociated Conformational Change Lipid_bound->TRPV3_open Conformational Change Lipid_bound->Lipid_dissociated Conformational Change Agonist_bound Agonist Bound to Allosteric Site Agonist Agonist (e.g., 2-APB) Agonist->Agonist_bound

Allosteric activation model of TRPV3 by an agonist.

References

N-Oleoyl Valine: A Comprehensive Technical Guide on its Biological Activity as a Lipid Mediator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acyl amino acids (NAAs) are an emerging class of endogenous lipid signaling molecules with diverse physiological roles. Among them, N-Oleoyl valine, a conjugate of oleic acid and the branched-chain amino acid valine, has been identified as a bioactive lipid mediator. This technical guide provides an in-depth overview of the known biological activities of this compound, its signaling pathways, and its potential therapeutic implications. We consolidate quantitative data, detail relevant experimental protocols, and provide visual diagrams of its molecular interactions and experimental workflows to serve as a comprehensive resource for the scientific community.

Introduction to this compound

This compound (O-Val) is an endogenous N-acyl amine belonging to the broader family of N-acyl amino acids.[1][2][3] These amphipathic molecules consist of a fatty acid (in this case, oleic acid) linked to an amino acid (valine) via an amide bond.[4] While the field of lipid mediators has long been dominated by eicosanoids and endocannabinoids, NAAs are gaining significant attention for their roles in regulating inflammation, energy metabolism, and cellular signaling.[2][3][5]

This compound has been identified in various physiological and pathological contexts, suggesting its role as a signaling molecule that responds to specific stimuli. Its concentration is notably altered during processes like thermoregulation and acute tissue injury.[1][6] This guide will explore its primary molecular targets and the downstream effects of these interactions.

Chemical and Physical Properties:

  • Formal Name: N-[(9Z)-1-oxo-9-octadecen-1-yl]-L-valine[1][7]

  • Molecular Formula: C₂₃H₄₃NO₃[1][7]

  • Formula Weight: 381.6 g/mol [1][7]

  • CAS Number: 60374-41-6[1][7]

Biological Activities and Signaling Pathways

This compound exerts its biological effects through interactions with specific molecular targets. The primary activities identified to date include TRPV3 antagonism and the promotion of mitochondrial uncoupling. While other N-acyl amino acids are known agonists for receptors like PPARα and GPR119, the direct action of this compound on these targets is less characterized.

Antagonism of TRPV3 Receptor

The Transient Receptor Potential Vanilloid type 3 (TRPV3) is a non-selective cation channel involved in thermosensation.[1][6] this compound has been identified as an endogenous antagonist of the TRPV3 receptor.[1][6] This interaction is significant in the context of thermoregulation. For instance, studies have shown that levels of this compound are elevated in mice subjected to prolonged cold exposure (up to 16 days), suggesting a role in the physiological response to cold.[1][6]

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Mitochondrial Uncoupling

N-acyl amines, including this compound, are known to promote mitochondrial uncoupling.[1][6] This process dissipates the proton gradient across the inner mitochondrial membrane, leading to heat production instead of ATP synthesis. The secreted enzyme PM20D1 has been shown to regulate lipidated amino acid uncouplers of mitochondria, which is a likely pathway for this compound's effects.[1] This uncoupling activity is a key mechanism of non-shivering thermogenesis. However, studies comparing N-acyl amino acids to conventional fatty acids have concluded that the formation of the acyl-amino acid derivative does not inherently enhance the ability to induce thermogenesis.[8]

Role in Inflammation and Tissue Injury

Evidence points to a role for this compound in the inflammatory response. In a mouse model of acute lung injury, the concentration of this compound was found to be significantly increased in lung tissue.[1][6] While its precise function in this context is still under investigation, this upregulation suggests it may act as a signaling molecule in response to tissue damage and inflammation. Related N-acyl amino acids, such as N-linoleoyl conjugates, have demonstrated anti-inflammatory properties, suggesting a potential modulatory role for this class of lipids.[9][10]

// Edges Cold -> NOV [label="Increases"]; Injury -> NOV [label="Increases"]; NOV -> Thermo [label="Mediates"]; NOV -> Mito [label="Promotes"]; NOV -> Inflam [label="Participates in"]; } caption { label = "Stimuli, this compound Levels, and Effects."; fontsize = 10; fontname = "Arial"; }

Activity of Related N-Acyl Amino Acids on Other Receptors

While direct evidence for this compound is limited, its close structural analogs are known to activate other important receptors.

  • Peroxisome Proliferator-Activated Receptor Alpha (PPARα): N-oleoyl alanine (B10760859) and N-oleoyl glycine (B1666218) have been identified as agonists for PPARα, a nuclear receptor that is a master regulator of lipid metabolism.[11][12] Activation of PPARα leads to the transcription of genes involved in fatty acid oxidation.[11][13] N-oleoyl glycine's effects on nicotine (B1678760) reward have been shown to be mediated by PPAR-α.[14]

  • G Protein-Coupled Receptor 119 (GPR119): Other fatty acid amides, such as oleoylethanolamide (OEA) and N-oleoyldopamine, are potent agonists of GPR119, a receptor involved in glucose homeostasis and the release of incretins like GLP-1.[15][16][17][18]

Quantitative Data Summary

The following tables summarize the available quantitative data related to the biological context and analytical measurement of this compound and its analogs.

Table 1: Physiological Regulation of this compound

Condition Model Tissue Observation Reference
Cold Exposure Mice - Increased systemic levels [1][6]

| Acute Lung Injury | Mice | Lung | Increased local concentration |[1][6] |

Table 2: Receptor Activity of Related N-Acyl Amides (for Context)

Compound Target Receptor Assay Type Result (Potency) Reference
N-oleoyldopamine (OLDA) GPR119 cAMP Accumulation EC₅₀ comparable to OEA [17]
Oleoylethanolamide (OEA) GPR119 cAMP Accumulation Potent Agonist [15][17]
N-oleoyl glycine (OlGly) PPARα Luciferase Reporter Functional Agonist [14]

| N-oleoyl alanine (OlAla) | PPARα | Gene Expression | Potential Agonist |[11][12] |

Experimental Protocols

This section details methodologies for the synthesis, quantification, and biological evaluation of this compound.

Synthesis of this compound

The synthesis of N-acyl amino acids is commonly achieved via the Schotten-Baumann reaction, which involves the acylation of an amino acid with an acyl chloride.

  • Objective: To synthesize N-Oleoyl-L-valine from L-valine and Oleoyl chloride.

  • Materials: L-valine, Oleoyl chloride, Sodium hydroxide (B78521) (NaOH), Dichloromethane (DCM), Hydrochloric acid (HCl).

  • Procedure:

    • Dissolve L-valine (1.1 equivalents) in an aqueous solution of NaOH (2.5 equivalents) and cool the mixture in an ice bath.

    • Separately, dissolve Oleoyl chloride (1 equivalent) in an organic solvent such as DCM.

    • Add the Oleoyl chloride solution dropwise to the stirring valine solution while maintaining a low temperature and basic pH.

    • Allow the reaction to proceed for several hours at room temperature with vigorous stirring.

    • After the reaction is complete, acidify the mixture with HCl to precipitate the this compound product.

    • Extract the product into an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.

    • Purify the crude product using silica (B1680970) gel column chromatography.[4][19]

Quantification in Biological Matrices via HPLC-MS/MS

A robust method for the sensitive quantification of this compound in plasma and tissue involves High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

  • Objective: To extract and quantify this compound from plasma samples.

  • Sample Preparation & Extraction:

    • Collect plasma samples and store them at -80°C.

    • To a known volume of plasma, add an internal standard (e.g., a deuterated analog like Arachidonoyl glycine-d8).

    • Perform a liquid-liquid extraction using a solvent mixture like 2:1 chloroform (B151607):methanol containing a protease inhibitor like PMSF.[20]

    • Vortex the mixture and centrifuge to separate the organic and aqueous layers.

    • Collect the lower organic layer. Re-extract the aqueous layer with chloroform to maximize recovery.

    • Dry the pooled organic layers under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable mobile phase for injection.[20][21][22]

  • HPLC-MS/MS Analysis:

    • Chromatography: Use a C18 reversed-phase column with a gradient elution (e.g., water with formic acid and acetonitrile (B52724) with formic acid).

    • Mass Spectrometry: Operate the mass spectrometer in negative ionization mode using Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transition for this compound and the internal standard.[20]

// Nodes Start [label="Plasma Sample Collection\n(Store at -80°C)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Spike [label="Spike with Internal Standard\n(e.g., AraGly-d8)", fillcolor="#FFFFFF", fontcolor="#202124"]; Extract [label="Liquid-Liquid Extraction\n(Chloroform:Methanol)", fillcolor="#FFFFFF", fontcolor="#202124"]; Separate [label="Centrifuge to Separate Phases", fillcolor="#FFFFFF", fontcolor="#202124"]; Collect [label="Collect & Pool Organic Layer", fillcolor="#FFFFFF", fontcolor="#202124"]; Dry [label="Dry Under Nitrogen Stream", fillcolor="#FFFFFF", fontcolor="#202124"]; Reconstitute [label="Reconstitute in Mobile Phase", fillcolor="#FFFFFF", fontcolor="#202124"]; Inject [label="Inject into HPLC-MS/MS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze [label="Data Acquisition (MRM)\n& Quantification", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Final Concentration Data", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Spike; Spike -> Extract; Extract -> Separate; Separate -> Collect; Collect -> Dry; Dry -> Reconstitute; Reconstitute -> Inject; Inject -> Analyze; Analyze -> End; } caption { label = "Workflow for this compound Quantification."; fontsize = 10; fontname = "Arial"; }

In Vitro Assay: PPARα Activation (for Analogs)

A luciferase reporter assay can be used to determine if a compound activates nuclear receptors like PPARα.

  • Objective: To measure the activation of PPARα by N-acyl amino acids.

  • Methodology:

    • Culture cells (e.g., HEK293T) and transfect them with two plasmids: one expressing the PPARα ligand-binding domain fused to a GAL4 DNA-binding domain, and a second reporter plasmid containing a luciferase gene downstream of a GAL4 upstream activation sequence.

    • Treat the transfected cells with various concentrations of the test compound (e.g., N-oleoyl alanine) or a known agonist (e.g., GW7647).

    • After incubation (18-24 hours), lyse the cells and measure luciferase activity using a luminometer.

    • An increase in luminescence indicates receptor activation. Plot the data to determine EC₅₀ values.[23]

In Vivo Animal Models
  • Acute Lung Injury Model:

    • Induce lung injury in mice through methods such as intratracheal administration of bleomycin (B88199) or LPS.

    • At specific time points post-injury, sacrifice the animals and harvest lung tissue.

    • Extract lipids from the tissue and quantify this compound levels using HPLC-MS/MS to study its regulation during inflammation.[1]

  • Administration for Pharmacological Studies:

    • Prepare this compound in a suitable vehicle (e.g., saline with a solubilizing agent like Tween 80).

    • Administer the compound to animals via intraperitoneal (IP) injection or oral gavage.

    • At various time points, collect blood and tissues to assess pharmacokinetic profiles or evaluate physiological outcomes (e.g., changes in body temperature, pain perception, or metabolic parameters).[24]

Conclusion and Future Directions

This compound is an endogenous lipid mediator with defined roles as a TRPV3 antagonist and a promoter of mitochondrial uncoupling. Its upregulation during cold exposure and acute lung injury highlights its function as a responsive signaling molecule. While its direct effects on other key metabolic receptors like PPARs and GPRs remain to be fully elucidated, the established activities of its structural analogs suggest that the N-acyl amino acid class holds significant therapeutic potential.

Future research should focus on:

  • Deconvoluting the precise role of this compound in inflammatory pathways.

  • Investigating its potential as a direct activator or modulator of PPARs and other nuclear receptors.

  • Exploring its therapeutic utility in metabolic disorders, inflammation, and pain, building upon the knowledge of its molecular targets.

The detailed protocols and summarized data in this guide offer a foundation for researchers to further explore the complex and promising biology of this compound.

References

The Role of N-Oleoyl Valine in Mitochondrial Uncoupling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acyl amino acids (NAAAs) are a class of endogenous signaling lipids that have garnered significant interest for their therapeutic potential, particularly in the context of metabolic diseases. Among these, N-Oleoyl valine, an amide formed from oleic acid and the amino acid valine, has been investigated for its role in mitochondrial uncoupling. This process, which dissociates fuel oxidation from ATP synthesis to dissipate energy as heat, is a key mechanism in thermogenesis and metabolic regulation. This technical guide provides an in-depth examination of this compound's function as a mitochondrial uncoupler, detailing its biosynthesis, mechanism of action, and the experimental methodologies used for its characterization. Quantitative data from relevant studies are summarized, and key pathways and experimental workflows are visualized to offer a comprehensive resource for researchers in the field.

Introduction to N-Acyl Amino Acids and Mitochondrial Uncoupling

N-acyl amino acids (NAAAs) are a family of bioactive lipids structurally related to endocannabinoids, forming part of a complex signaling system known as the endocannabinoidome.[1][2] These molecules consist of a fatty acid linked to an amino acid via an amide bond and are involved in various physiological processes.[1][3]

Mitochondrial uncoupling is the process of dissociating substrate oxidation in the electron transport chain (ETC) from the production of ATP.[4][5] Protons that are pumped into the intermembrane space can return to the mitochondrial matrix without passing through ATP synthase, a process termed "proton leak."[4][6][7] This leak dissipates the proton-motive force as heat, a process central to non-shivering thermogenesis in brown adipose tissue (BAT).[8][9] This phenomenon can be mediated by endogenous proteins, such as Uncoupling Protein 1 (UCP1) and the Adenine (B156593) Nucleotide Translocase (ANT), or induced by small molecules.[4][5][10] The discovery of naturally occurring small molecules with uncoupling activity, such as certain NAAAs, has opened new avenues for therapeutic interventions in obesity and related metabolic disorders.[11]

Biosynthesis of this compound

The biosynthesis of NAAAs is a complex process that is not yet fully elucidated.[1] One key pathway involves the enzyme PM20D1, a secreted enzyme found in brown and beige fat cells that catalyzes the formation of NAAAs.[11] This enzyme triggers the condensation of a fatty acid (like oleic acid) with an amino acid (like valine) to produce the corresponding N-acyl amino acid.[11][12]

G cluster_synthesis This compound Biosynthesis Fatty_Acid Oleic Acid (from Triglyceride Stores) PM20D1 PM20D1 Enzyme (Secreted by Adipocytes) Fatty_Acid->PM20D1 Substrate Amino_Acid Valine Amino_Acid->PM20D1 Substrate NAAA This compound PM20D1->NAAA Catalyzes Condensation

Biosynthesis of this compound via PM20D1.

Mechanism of Action: Mitochondrial Uncoupling

This compound and other NAAAs act as mitochondrial uncouplers by inducing a proton leak across the inner mitochondrial membrane, increasing the oxygen consumption rate (OCR) without a corresponding increase in ATP synthesis.[13][14] The precise molecular mechanism remains an area of active investigation, with evidence pointing to both UCP1-dependent and UCP1-independent pathways.

  • UCP1-Independent Uncoupling : Studies in human adipocytes have shown that NAAAs with neutral amino acid residues can potently induce uncoupled respiration. This effect persists even in the presence of inhibitors for UCP1 (guanosine diphosphate, GDP) and ANT (carboxyatractylate, CAT), suggesting a mechanism independent of these two canonical uncoupling mediators.[14]

  • UCP1/ANT-Dependent Uncoupling : In contrast, other research indicates that in brown adipose tissue mitochondria, NAAAs can activate UCP1 similarly to conventional fatty acids.[13] In liver mitochondria, the uncoupling effect of NAAAs appears to be mediated by the activation of the adenine nucleotide transporter-2 (ANT2).[13]

This suggests that the mechanism of action may be tissue- or cell-type specific. The prevailing hypothesis for UCP1-independent uncoupling is that the NAAA acts as a protonophore, carrying protons across the inner mitochondrial membrane.

G cluster_mito Mechanism of Mitochondrial Uncoupling by this compound cluster_membrane Inner Mitochondrial Membrane (IMM) IMS Intermembrane Space (IMS) (High [H+]) Matrix Mitochondrial Matrix (Low [H+]) IMS->Matrix Drives ATP Synthesis ETC Electron Transport Chain (ETC) NOV_H This compound (Protonated) NOV_neg This compound (Anion) NOV_H->NOV_neg Translocates across IMM ATPsynth ATP Synthase H_leak H+ ETC->IMS Pumps H+ UCP1_ANT UCP1 / ANT (Potential targets) ATP ATP H_in H+ H_out H+

Proposed UCP1-independent protonophore mechanism.

Quantitative Data Summary

The efficacy and potential toxicity of NAAAs have been quantified in various studies. While this compound is part of this class, much of the detailed quantitative work has been performed on analogues like N-oleoyl-leucine. The data consistently show that NAAAs are proficient uncouplers, though their potency relative to conventional fatty acids is debated.[13]

Table 1: Dose-Dependent Effects of Neutral N-Acyl Amino Acids on Human Adipocyte Respiration

Parameter Concentration Effect Citation
Uncoupled Respiration Dose-dependent Potent induction of proton leak [14]
Maximal Oxidation Rate > 25 µM Significant reduction [14]
Mitochondrial ATP Production > 25 µM Significant reduction [14]
Coupling Efficiency > 25 µM Significant reduction [14]
Adipocyte Viability > 25 µM Reduced [14]

Data derived from studies on NAAAs with neutral amino acid residues in human adipocytes.

Table 2: Comparative Uncoupling Potency

Compound Class Potency vs. Conventional Fatty Acids (e.g., Oleate) Potency vs. Classical Uncouplers (e.g., FCCP, DNP) Citation
N-Acyl Amino Acids Not systematically higher affinity or potency Less efficient as uncouplers [13]
N-Acyl Amino Acids Lower in vitro therapeutic index Lower in vitro therapeutic index [14]

These findings highlight a critical challenge: NAAAs exhibit a narrow therapeutic window, with adverse effects on mitochondrial function and cell viability occurring at concentrations just above those required for uncoupling.[14]

Experimental Protocols for Assessing Mitochondrial Uncoupling

The characterization of this compound as a mitochondrial uncoupler relies on established bioenergetic assays. The primary technique involves measuring the oxygen consumption rate (OCR) in intact or permeabilized cells, or isolated mitochondria.

Protocol 1: Measurement of Oxygen Consumption Rate (OCR) in Intact Cells

This protocol is designed for plate-based respirometry systems (e.g., Agilent Seahorse XF Analyzer) to assess mitochondrial function.[15][16]

A. Materials:

  • Cell culture plates (Seahorse XF compatible)

  • Cultured cells of interest (e.g., human adipocytes, C2C12 myotubes)

  • Seahorse XF media (unbuffered DMEM with glucose, glutamine, and pyruvate)

  • This compound (or other test uncoupler) stock solution

  • Oligomycin (B223565) (ATP synthase inhibitor)

  • FCCP (or other classical uncoupler for maximal respiration control)

  • Rotenone/Antimycin A (Complex I and III inhibitors)

B. Methodology:

  • Cell Seeding: Seed cells in a Seahorse XF plate and allow them to adhere and grow to the desired confluency.

  • Assay Preparation: One hour before the assay, replace the culture medium with pre-warmed Seahorse XF media and incubate the plate at 37°C in a non-CO₂ incubator.

  • Instrument Setup: Calibrate the Seahorse XF Analyzer and load the prepared cartridge with the compounds for sequential injection.

    • Port A: this compound at various concentrations (or vehicle control).

    • Port B: Oligomycin (e.g., 1-2 µM).

    • Port C: FCCP (e.g., 0.5-1 µM).

    • Port D: Rotenone/Antimycin A (e.g., 0.5 µM).

  • Assay Execution: Place the cell plate into the analyzer and initiate the assay protocol.

    • Basal Respiration: Measure the initial OCR for several cycles to establish a baseline.

    • Uncoupling Effect: Inject this compound and measure the change in OCR. An increase indicates uncoupling.

    • ATP-Linked Respiration: Inject oligomycin to inhibit ATP synthase. The resulting decrease in OCR represents the respiration linked to ATP production. The remaining OCR is a measure of proton leak.[6][15]

    • Maximal Respiration: Inject FCCP to induce maximal uncoupling and measure the maximal respiratory capacity of the cells.

    • Non-Mitochondrial Respiration: Inject rotenone/antimycin A to shut down the ETC. The residual OCR is due to non-mitochondrial processes.

G start Start: Measure Basal OCR inject_NOV Inject this compound (Test Uncoupler) start->inject_NOV measure_uncoupling Measure Uncoupled OCR (Proton Leak) inject_NOV->measure_uncoupling inject_oligo Inject Oligomycin (ATP Synthase Inhibitor) measure_uncoupling->inject_oligo measure_leak Isolate Proton Leak (Non-ATP-linked OCR) inject_oligo->measure_leak inject_fccp Inject FCCP (Maximal Uncoupler) measure_leak->inject_fccp measure_max Measure Maximal OCR (Respiratory Capacity) inject_fccp->measure_max inject_rot Inject Rotenone/Antimycin A (ETC Inhibitors) measure_max->inject_rot measure_non_mito Measure Non-Mitochondrial OCR inject_rot->measure_non_mito end End of Assay measure_non_mito->end

Standard Seahorse XF assay workflow.
Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses a fluorescent dye that accumulates in mitochondria based on their membrane potential.

A. Materials:

  • Cultured cells on glass-bottom dishes or black-walled microplates.

  • Tetramethylrhodamine, Methyl Ester (TMRM) or similar potential-sensitive dye.

  • This compound.

  • FCCP (positive control for depolarization).

  • Fluorescence microscope or plate reader.

B. Methodology:

  • Cell Loading: Incubate cells with a low concentration of TMRM (e.g., 25-100 nM) in imaging media for 30-60 minutes at 37°C.

  • Baseline Measurement: Acquire baseline fluorescence images or readings.

  • Treatment: Add this compound to the cells.

  • Time-Lapse Imaging/Reading: Monitor the TMRM fluorescence intensity over time. A decrease in fluorescence indicates mitochondrial depolarization, consistent with an uncoupling effect.[17]

  • Positive Control: At the end of the experiment, add FCCP to induce complete depolarization and obtain a minimum fluorescence value.

Conclusion and Future Directions

This compound is an endogenous lipid with demonstrated mitochondrial uncoupling properties. Its ability to induce a proton leak makes it a molecule of interest for understanding metabolic regulation and for the potential development of therapeutics against obesity and related disorders. However, the current body of evidence reveals important complexities. The precise molecular mechanism—whether dependent on UCP1/ANT or acting as a direct protonophore—may vary by tissue type and warrants further investigation. Furthermore, studies highlight a narrow therapeutic window, as concentrations of NAAAs sufficient for uncoupling can also impair maximal respiration and reduce cell viability.[14]

Future research should focus on:

  • Elucidating the definitive molecular targets and transport mechanisms of this compound in different tissues.

  • Investigating the structure-activity relationship of NAAAs to design analogues with a wider therapeutic index, separating the uncoupling effect from cellular toxicity.

  • Conducting in vivo studies to validate the therapeutic potential and assess the safety profile of this compound and related compounds for treating metabolic diseases.[11]

References

N-Oleoyl Valine and Thermoregulation: A Technical Guide to a Putative Modulator of Body Temperature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Oleoyl valine, a member of the N-acyl amino acid family, is emerging as a potential modulator of body temperature. While direct research on this compound is limited, this guide synthesizes current knowledge from related N-acyl amino acids and the established principles of thermoregulation to provide a comprehensive technical overview. The primary hypothesized mechanism of action involves the induction of thermogenesis through mitochondrial uncoupling, a process potentially mediated by direct effects on brown adipose tissue and interactions with central nervous system pathways. This document outlines the putative signaling cascades, summarizes relevant quantitative data from analogous compounds, and provides detailed experimental protocols to facilitate further investigation into the thermoregulatory role of this compound.

Introduction to N-Acyl Amino Acids and Thermoregulation

N-acyl amino acids (NAAAs) are a class of endogenous signaling lipids formed by the conjugation of a fatty acid to an amino acid. Emerging evidence suggests that certain NAAAs can influence energy expenditure and body temperature. The regulation of core body temperature is a critical physiological process orchestrated by the central nervous system, primarily the hypothalamus, which integrates peripheral and central temperature signals to modulate heat production and loss. Heat can be generated through shivering and non-shivering thermogenesis, with the latter primarily occurring in brown adipose tissue (BAT) through the action of uncoupling protein 1 (UCP1) and other UCP1-independent mechanisms.

Hypothesized Mechanism of Action of this compound in Thermoregulation

Based on studies of structurally similar N-acyl amino acids, this compound is postulated to regulate body temperature through two primary, potentially interconnected, mechanisms:

  • Peripheral Action: Induction of Thermogenesis in Brown Adipose Tissue: this compound may directly stimulate thermogenesis in BAT. This can occur through:

    • UCP1-Dependent Thermogenesis: Like other fatty acids, this compound could activate UCP1, leading to the dissipation of the mitochondrial proton gradient as heat.

    • UCP1-Independent Thermogenesis: this compound may act as a mitochondrial uncoupler, potentially by activating the adenine (B156593) nucleotide transporter-2 (ANT2), leading to proton leak and heat generation independent of UCP1.

  • Central Action: Modulation of Hypothalamic Thermoregulatory Circuits: Amino acid infusions have been shown to alter central thermoregulatory control. This compound could potentially influence the firing rate of thermosensitive neurons in the preoptic area (POA) of the hypothalamus, thereby altering the set-point for body temperature. A likely target in this pathway is the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a known sensor of temperature and various endogenous lipids.

Signaling Pathways

The precise signaling cascade for this compound remains to be elucidated. However, based on the known actions of related lipids and the central role of the hypothalamus and BAT in thermoregulation, two key pathways are proposed.

Peripheral Signaling in Brown Adipocytes

Peripheral_Signaling cluster_mito Mitochondrion This compound This compound This compound->Mitochondrion Enters UCP1 UCP1 This compound->UCP1 Activates ANT2 ANT2 This compound->ANT2 Activates Proton Leak Proton Leak UCP1->Proton Leak ANT2->Proton Leak Heat Production Heat Production Proton Leak->Heat Production

Central Signaling in the Hypothalamus

Central_Signaling This compound This compound TRPV1 Channel TRPV1 Channel This compound->TRPV1 Channel Activates POA Neuron POA Neuron TRPV1 Channel->POA Neuron Modulates Altered Firing Rate Altered Firing Rate POA Neuron->Altered Firing Rate Thermoregulatory Output Thermoregulatory Output Altered Firing Rate->Thermoregulatory Output Body Temperature Change Body Temperature Change Thermoregulatory Output->Body Temperature Change

Quantitative Data from Related N-Acyl Amino Acids

Direct quantitative data for this compound is not currently available in the public domain. The following tables summarize findings from studies on analogous N-acyl amino acids, providing a potential framework for what might be expected with this compound.

Table 1: Effects of N-Acyl Amino Acids on Mitochondrial Respiration

CompoundCell/Mitochondria TypeAssayOutcome
N-Oleoyl-leucineL6 muscle cells, primary murine adipocytesOxygen consumption rateProficient uncoupler, but not systematically more potent than oleate.
N-Oleoyl-leucineLiver mitochondriaOxygen consumption rateUncoupled similarly to conventional fatty acids, likely via ANT2 activation.
N-Oleoyl-leucineBrown adipose tissue mitochondriaOxygen consumption rateActivated UCP1, similar to conventional fatty acids.
N-Arachidonoyl-glycineL6 muscle cells, primary murine adipocytesOxygen consumption rateProficient uncoupler, but not systematically more potent than arachidonate.

Source: Establishing the potency of N-acyl amino acids versus conventional fatty acids as thermogenic uncouplers in cells and mitochondria from different tissues.

Table 2: In Vivo Effects of Amino Acid Infusions on Body Temperature in Humans

InterventionChange in Resting Core Temperature (°C)Change in Oxygen Consumption (%)Change in Thermoregulatory Setpoint (°C)
Amino Acid Infusion↑ 0.3 ± 0.1↑ 18 ± 12↑ 0.2 - 0.4

Source: The Effect of an Amino Acid Infusion on Central Thermoregulatory Control in Humans.

Experimental Protocols

The following protocols are suggested methodologies for investigating the thermoregulatory effects of this compound, based on established techniques for similar compounds and research questions.

In Vivo Assessment of Thermoregulatory Effects in Rodents

Objective: To determine the dose-dependent effect of this compound on core body temperature.

Materials:

  • This compound

  • Vehicle (e.g., saline, DMSO, or a suitable lipid-based carrier)

  • Male Wistar rats or C57BL/6 mice

  • Rectal probe or implantable telemetry device for temperature monitoring

  • Administration supplies (e.g., gavage needles, syringes)

Procedure:

  • Animal Acclimation: Acclimate animals to the housing conditions and handling for at least one week prior to the experiment.

  • Baseline Temperature Measurement: Record the baseline core body temperature of each animal for 3 consecutive days at the same time of day.

  • Drug Preparation: Prepare a stock solution of this compound in the chosen vehicle. Prepare serial dilutions to achieve the desired doses (e.g., 1, 5, 10, 25 mg/kg).

  • Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection, oral gavage).

  • Temperature Monitoring: Measure core body temperature at regular intervals (e.g., 15, 30, 60, 90, 120, 180, 240 minutes) post-administration.

  • Data Analysis: Plot the change in body temperature from baseline over time for each dose group. Perform statistical analysis (e.g., two-way ANOVA with post-hoc tests) to determine significant differences between treatment groups.

InVivo_Workflow Acclimation Acclimation Baseline_Temp Baseline_Temp Acclimation->Baseline_Temp Administration Administration Baseline_Temp->Administration Drug_Prep Drug_Prep Drug_Prep->Administration Temp_Monitor Temp_Monitor Administration->Temp_Monitor Data_Analysis Data_Analysis Temp_Monitor->Data_Analysis

Ex Vivo Assessment of Mitochondrial Respiration in Brown Adipocytes

Objective: To determine if this compound induces mitochondrial uncoupling in brown adipocytes.

Materials:

  • Isolated brown adipocytes or mitochondria from BAT

  • This compound

  • Seahorse XF Analyzer or similar respirometry system

  • Respiration media

  • Oligomycin, FCCP, Rotenone/Antimycin A

Procedure:

  • Cell/Mitochondria Plating: Plate isolated brown adipocytes or mitochondria in the Seahorse XF plate.

  • Compound Injection: Load the Seahorse cartridge with this compound, oligomycin, FCCP, and Rotenone/Antimycin A.

  • Respirometry Assay: Measure the basal oxygen consumption rate (OCR). Inject this compound at various concentrations and monitor changes in OCR.

  • Mitochondrial Stress Test: Following this compound treatment, sequentially inject oligomycin, FCCP, and Rotenone/Antimycin A to determine the effects on ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

  • Data Analysis: Calculate the proton leak after this compound treatment by subtracting the oligomycin-insensitive OCR from the basal OCR. Compare the uncoupling effect of this compound to a known uncoupler like FCCP.

In Vitro Calcium Imaging of Hypothalamic Neurons

Objective: To determine if this compound activates thermosensitive neurons in the preoptic area of the hypothalamus.

Materials:

  • Primary hypothalamic neuron cultures or brain slices containing the POA

  • This compound

  • Calcium indicator dye (e.g., Fura-2 AM or GCaMP)

  • Fluorescence microscope with a perfusion system

  • Artificial cerebrospinal fluid (aCSF)

Procedure:

  • Cell Loading: Load the cultured neurons or brain slice with the calcium indicator dye.

  • Baseline Imaging: Record baseline fluorescence to establish resting intracellular calcium levels.

  • Compound Perfusion: Perfuse the cells with aCSF containing this compound at various concentrations.

  • Image Acquisition: Continuously record fluorescence images to monitor changes in intracellular calcium concentration.

  • Positive Control: At the end of the experiment, apply a known neuronal activator (e.g., high potassium aCSF) to confirm cell viability and responsiveness.

  • Data Analysis: Quantify the change in fluorescence intensity over time in individual neurons. Identify the percentage of neurons responding to this compound and characterize the dose-response relationship.

Conclusion and Future Directions

The available evidence from related N-acyl amino acids strongly suggests that this compound has the potential to be a significant regulator of body temperature. Its putative dual action on peripheral thermogenesis and central thermoregulatory circuits makes it a compelling target for further research, particularly in the context of metabolic diseases.

Future research should focus on:

  • Direct in vivo studies to definitively establish the dose-response relationship between this compound administration and changes in core body temperature.

  • Elucidating the specific molecular targets of this compound, including its binding affinity and activation kinetics for TRPV1, UCP1, and ANT2.

  • Investigating the effects of this compound on the firing patterns of identified thermosensitive neurons in the preoptic area of the hypothalamus.

  • Exploring the therapeutic potential of this compound and its derivatives in models of obesity and other metabolic disorders.

This technical guide provides a foundational framework for initiating and advancing research into the thermoregulatory properties of this compound. The detailed methodologies and hypothesized signaling pathways offer a clear roadmap for scientists and drug development professionals to explore this promising area of metabolic research.

N-Oleoyl Valine: An Endogenous N-Acyl Amine with Dual Functions in Cellular Energetics and Thermosensation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-acyl amino acids (NAAs) are a class of endogenous lipid signaling molecules that have garnered increasing interest for their diverse physiological roles. Among these, N-Oleoyl valine (NOV) has emerged as a fascinating molecule with a dual capacity to modulate cellular energy metabolism and thermosensation. This technical guide provides a comprehensive overview of the function of this compound as an endogenous N-acyl amine, with a specific focus on its roles as a transient receptor potential vanilloid 3 (TRPV3) antagonist and a mitochondrial uncoupler. Detailed experimental protocols for the characterization of these functions are provided, along with a summary of relevant quantitative data and visual representations of the associated signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and metabolic research.

Introduction to N-Acyl Amino Acids

N-acyl amino acids are biologically active lipids formed by the amide linkage of a fatty acid to the amino group of an amino acid.[1] This family of molecules is structurally related to the well-known endocannabinoids and is considered part of the expanded endocannabinoidome.[1] NAAs are involved in a wide array of physiological processes, including the regulation of inflammation, pain perception, and energy homeostasis.[2] Their amphipathic nature allows them to interact with various cellular targets, including G-protein coupled receptors (GPCRs), nuclear receptors, and ion channels, thereby modulating diverse signaling cascades.[2]

This compound is an endogenous N-acyl amine that has been identified in mammalian tissues and is implicated in key physiological processes.[1] Notably, its levels have been shown to increase in mice upon cold exposure and in lung tissue following acute injury, suggesting a role in adaptive responses to physiological stress.[1] This guide will delve into two of its primary characterized functions: the antagonism of the TRPV3 ion channel and the induction of mitochondrial uncoupling.

This compound as a TRPV3 Antagonist

The Transient Receptor Potential Vanilloid 3 (TRPV3) channel is a temperature-sensitive, non-selective cation channel predominantly expressed in skin keratinocytes.[3] It is activated by warm temperatures (in the range of 31–39 °C) and a variety of chemical agonists.[4] TRPV3 plays a crucial role in thermosensation, skin barrier function, hair growth, and has been implicated in pain and itch signaling pathways.[3][5]

This compound has been identified as an endogenous antagonist of the TRPV3 receptor. This inhibitory action on TRPV3 suggests that this compound may play a role in modulating temperature perception and potentially in mitigating pathological conditions associated with TRPV3 over-activation, such as certain types of pain and dermatitis.[5]

Signaling Pathway of TRPV3 and its Antagonism by this compound

TRPV3 activation leads to an influx of cations, primarily Ca2+, into the cell. This increase in intracellular calcium concentration triggers a variety of downstream signaling events. In keratinocytes, for instance, TRPV3 activation can lead to the release of signaling molecules like prostaglandin (B15479496) E2 (PGE2), which can then act on sensory neurons to modulate pain and thermal sensitivity. The antagonism of TRPV3 by this compound would be expected to dampen these downstream signals by preventing the initial cation influx.

TRPV3_Signaling cluster_membrane Plasma Membrane cluster_intracellular Intracellular N-Oleoyl_valine This compound TRPV3 TRPV3 Channel N-Oleoyl_valine->TRPV3 Antagonizes Agonist TRPV3 Agonist (e.g., Heat, 2-APB) Agonist->TRPV3 Activates Ca_ion Ca²⁺ TRPV3->Ca_ion Influx Downstream Downstream Signaling (e.g., PGE2 release) Ca_ion->Downstream Activates

Figure 1: this compound antagonism of the TRPV3 signaling pathway.
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology for TRPV3 Antagonism

The gold standard for characterizing the activity of ion channel modulators is the whole-cell patch-clamp technique. This method allows for the direct measurement of ion currents across the cell membrane in response to agonists and antagonists.

Objective: To determine the inhibitory concentration (IC50) of this compound on TRPV3 channel activity.

Materials:

  • HEK293 cells stably expressing human or mouse TRPV3.

  • Cell culture reagents.

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).

  • Internal solution (in mM): 140 CsCl, 10 HEPES, 5 EGTA, 4 Mg-ATP (pH 7.2 with CsOH).

  • TRPV3 agonist (e.g., 2-aminoethoxydiphenyl borate (B1201080) - 2-APB or carvacrol).

  • This compound.

  • Patch-clamp rig (amplifier, micromanipulator, perfusion system, microscope).

  • Borosilicate glass capillaries for pipette pulling.

Procedure:

  • Cell Preparation: Plate TRPV3-expressing HEK293 cells onto glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Recording:

    • Transfer a coverslip with cells to the recording chamber and perfuse with the external solution.

    • Approach a cell with a pipette filled with internal solution and form a gigaohm seal.

    • Rupture the membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

  • Data Acquisition:

    • Apply a voltage ramp (e.g., -100 mV to +100 mV over 200 ms) to elicit baseline currents.

    • Perfuse the cell with a known concentration of a TRPV3 agonist (e.g., 100 µM 2-APB) to activate the channel and record the resulting currents.

    • After a stable agonist-induced current is achieved, co-apply varying concentrations of this compound with the agonist.

    • Record the inhibition of the agonist-induced current at each concentration of this compound.

    • A washout step with the external solution should be performed to check for reversibility of the inhibition.

  • Data Analysis:

    • Measure the peak current amplitude at a specific voltage (e.g., +80 mV) for each condition.

    • Normalize the current in the presence of this compound to the current elicited by the agonist alone.

    • Plot the normalized current as a function of the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Patch_Clamp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Culture TRPV3-expressing HEK293 cells Giga_Seal Form Gigaohm Seal Cell_Culture->Giga_Seal Pipette_Pulling Pull borosilicate glass pipettes Pipette_Pulling->Giga_Seal Whole_Cell Achieve Whole-Cell Configuration Giga_Seal->Whole_Cell Baseline Record Baseline Currents Whole_Cell->Baseline Agonist Apply TRPV3 Agonist Baseline->Agonist NOV_Application Co-apply this compound (varying concentrations) Agonist->NOV_Application Washout Washout NOV_Application->Washout Measure_Current Measure Peak Current Amplitude NOV_Application->Measure_Current Washout->Agonist Check Reversibility Normalize Normalize Currents Measure_Current->Normalize Dose_Response Plot Dose-Response Curve Normalize->Dose_Response IC50 Determine IC50 Dose_Response->IC50

Figure 2: Experimental workflow for determining TRPV3 antagonism using whole-cell patch-clamp.
Quantitative Data for TRPV3 Modulators

CompoundAction on TRPV3Cell TypeEC50 / IC50 (µM)
2-APBAgonistHEK293~93
CarvacrolAgonistHEK293~30
DyclonineAntagonistHEK293~3.2
Isochlorogenic acid AAntagonistHEK293~50 (at 50µM, 81.8% inhibition)
Isochlorogenic acid BAntagonistHEK293~50 (at 50µM, 90.6% inhibition)

This compound as a Mitochondrial Uncoupler

Mitochondrial uncoupling is a process that dissociates substrate oxidation in the electron transport chain from ATP synthesis. This leads to an increase in oxygen consumption and the dissipation of the proton motive force as heat. Endogenous uncoupling proteins (UCPs) are well-known mediators of this process, but other molecules, including N-acyl amino acids, have been shown to induce mitochondrial uncoupling through UCP-independent mechanisms.

This compound, along with other N-acyl amines, has been demonstrated to promote mitochondrial uncoupling.[1] This function suggests a role for this compound in regulating cellular energy expenditure and thermogenesis.

Mechanism of Mitochondrial Uncoupling by N-Acyl Amino Acids

The proposed mechanism for mitochondrial uncoupling by N-acyl amino acids involves their ability to transport protons across the inner mitochondrial membrane, independent of UCP1 and the adenine (B156593) nucleotide translocase (ANT).[6] This proton leak dissipates the electrochemical gradient that drives ATP synthase.

Mitochondrial_Uncoupling cluster_matrix Mitochondrial Matrix cluster_membrane Inner Mitochondrial Membrane cluster_ims Intermembrane Space Proton_Matrix H⁺ ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP ADP ADP + Pi ADP->ATP_Synthase ETC Electron Transport Chain Proton_IMS H⁺ ETC->Proton_IMS Pumps H⁺ NOV This compound NOV->Proton_Matrix Transports H⁺ across membrane (Uncoupling) Proton_IMS->ATP_Synthase Drives Proton_IMS->NOV Binds H⁺

Figure 3: Mechanism of mitochondrial uncoupling by this compound.
Experimental Protocol: Measurement of Mitochondrial Oxygen Consumption Rate (OCR)

The Seahorse XF Analyzer is a powerful tool for measuring the oxygen consumption rate (OCR) of live cells in real-time, providing a direct assessment of mitochondrial respiration and uncoupling.

Objective: To quantify the effect of this compound on mitochondrial uncoupling by measuring changes in OCR.

Materials:

  • Cell line of interest (e.g., C2C12 myoblasts, 3T3-L1 adipocytes).

  • Seahorse XF cell culture microplates.

  • Seahorse XF analyzer.

  • Assay medium (e.g., DMEM with glucose, pyruvate, and glutamine, pH 7.4).

  • This compound.

  • Mitochondrial inhibitors: Oligomycin (ATP synthase inhibitor), FCCP (a classical uncoupler), Rotenone/Antimycin A (Complex I and III inhibitors).

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight.

  • Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

  • Assay Preparation:

    • Replace the cell culture medium with pre-warmed assay medium.

    • Incubate the cells in a non-CO2 incubator at 37°C for 1 hour.

    • Load the injector ports of the hydrated sensor cartridge with this compound and the mitochondrial inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A) at optimized concentrations.

  • Seahorse XF Assay:

    • Calibrate the sensor cartridge in the Seahorse XF analyzer.

    • Replace the calibrant plate with the cell plate.

    • Run the assay protocol, which typically involves sequential measurements of basal OCR, OCR after injection of this compound, and OCR after the sequential injection of the mitochondrial inhibitors.

  • Data Analysis:

    • The Seahorse software calculates OCR at different stages.

    • An increase in OCR after the addition of this compound, that is not coupled to ATP production (i.e., in the presence of oligomycin), indicates mitochondrial uncoupling.

    • Compare the uncoupling effect of this compound to that of the maximal uncoupler FCCP.

Cellular Consequences of Mitochondrial Uncoupling

Mitochondrial uncoupling induced by this compound can have several downstream cellular effects:

  • Increased Thermogenesis: The energy from the proton gradient is dissipated as heat, contributing to an increase in cellular temperature.

  • Altered ATP Levels: Uncoupling leads to a decrease in the efficiency of ATP synthesis, which can impact energy-dependent cellular processes.[7]

  • Changes in Redox State: The increased electron flow through the ETC can alter the cellular redox balance.

  • Activation of Signaling Pathways: Changes in cellular energy status can activate signaling pathways such as the AMPK pathway, a key sensor of cellular energy levels.[8]

Synthesis and Metabolism of this compound

The biosynthesis of N-acyl amino acids is not fully elucidated but is thought to occur through the direct condensation of a fatty acid (or its activated form, such as acyl-CoA) with an amino acid.[1] For this compound, this would involve the conjugation of oleic acid with valine. Enzymes such as acyl-CoA synthetases and N-acyltransferases are likely involved in this process. The degradation of N-acyl amino acids is thought to be mediated by hydrolases that cleave the amide bond, releasing the free fatty acid and amino acid.

Conclusion and Future Directions

This compound is a multifunctional endogenous N-acyl amine that acts as both a TRPV3 antagonist and a mitochondrial uncoupler. These dual roles place it at an interesting intersection of cellular energy metabolism and sensory signaling. Its potential to modulate thermoregulation and energy expenditure makes it an attractive molecule for further investigation in the context of metabolic diseases such as obesity and type 2 diabetes. Furthermore, its antagonism of TRPV3 suggests therapeutic potential in conditions related to pain, itch, and inflammatory skin disorders.

Future research should focus on elucidating the precise enzymatic machinery responsible for the synthesis and degradation of this compound, as well as further characterizing its physiological and pathophysiological roles in vivo. The development of selective pharmacological tools to modulate the levels and activity of this compound will be crucial for dissecting its complex biology and exploring its full therapeutic potential. This technical guide provides a foundational framework for researchers to pursue these exciting avenues of investigation.

References

Methodological & Application

Protocol for the Chemical Synthesis of N-Oleoyl Valine: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the chemical synthesis of N-Oleoyl valine, a lipoamino acid with significant biological activity as a Transient Receptor Potential Vanilloid 3 (TRPV3) antagonist.[1][2] This application note is intended for researchers, scientists, and drug development professionals, offering a comprehensive guide to the synthesis, purification, and characterization of this compound. The protocol is based on the robust and widely used Schotten-Baumann reaction, a reliable method for the N-acylation of amino acids.[3] Included are representative quantitative data, detailed experimental procedures, and visual diagrams of the synthetic workflow and the relevant biological signaling pathway to facilitate understanding and implementation.

Introduction

N-acyl amino acids (NAAs) are a class of endogenous lipid signaling molecules that play crucial roles in various physiological processes, including inflammation, pain perception, and thermoregulation. This compound, the amide conjugate of oleic acid and the amino acid L-valine, has been identified as an antagonist of the TRPV3 ion channel.[1][2] TRPV3 channels are predominantly expressed in keratinocytes and are involved in thermosensation and have been implicated in skin health and disease.[3] As an antagonist, this compound can modulate the activity of these channels, making it a valuable tool for studying TRPV3-mediated signaling and a potential therapeutic agent for conditions involving TRPV3 dysregulation.

The chemical synthesis of this compound is most commonly achieved through the Schotten-Baumann reaction, which involves the acylation of the amino group of valine with oleoyl (B10858665) chloride in the presence of a base. This method is efficient and adaptable for various N-acyl amino acids.

Physicochemical and Representative Synthesis Data

The following tables summarize the key physicochemical properties of this compound and representative quantitative data for the synthesis of N-acyl amino acids using the Schotten-Baumann reaction. Please note that yields and purity are representative and may vary depending on the specific reaction conditions and scale.

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name (2S)-3-methyl-2-[[(9Z)-octadec-9-enoyl]amino]butanoic acid
Molecular Formula C₂₃H₄₃NO₃
Molecular Weight 381.6 g/mol [1]
CAS Number 60374-41-6[1]
Appearance White to off-white solid or colorless oil
Solubility Soluble in organic solvents like DMF, DMSO, and ethanol[1]

Table 2: Representative Quantitative Data for N-Acyl Amino Acid Synthesis

ParameterRepresentative Value
Reaction Yield 75-95%
Purity (post-purification) >95%
Reaction Time 4-12 hours
Reaction Temperature 0°C to room temperature

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound via the Schotten-Baumann reaction, which involves two main steps: the preparation of oleoyl chloride from oleic acid, followed by the acylation of L-valine.

Materials and Reagents
Step 1: Preparation of Oleoyl Chloride
  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oleic acid (1 equivalent) in anhydrous DCM.

  • Add a catalytic amount of anhydrous DMF (1-2 drops).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add oxalyl chloride or thionyl chloride (1.2 equivalents) dropwise to the solution.

  • Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and CO/CO₂ or SO₂).

  • The resulting solution of oleoyl chloride in DCM is typically used directly in the next step without purification.

Step 2: Acylation of L-Valine (Schotten-Baumann Reaction)
  • In a separate flask, dissolve L-valine (1.1 equivalents) in an aqueous solution of NaOH (2.2 equivalents) or suspend it in DCM with triethylamine (2.5 equivalents).

  • Cool the valine solution/suspension to 0°C in an ice bath.

  • Slowly add the freshly prepared oleoyl chloride solution from Step 1 to the stirring valine mixture.

  • Maintain the temperature at 0°C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

Work-up and Purification
  • If a biphasic system was used, separate the organic layer. If a single solvent was used, add water and DCM to create a biphasic mixture.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purify the crude product by silica gel column chromatography. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing the polarity).

  • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield purified this compound.

Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity.

Diagrams

Experimental Workflow for this compound Synthesis

G cluster_0 Step 1: Oleoyl Chloride Preparation cluster_1 Step 2: Acylation of L-Valine cluster_2 Work-up and Purification A Oleic Acid + Oxalyl Chloride in DCM with catalytic DMF B Reaction at 0°C to RT A->B C Oleoyl Chloride Solution B->C E Addition of Oleoyl Chloride Solution at 0°C C->E D L-Valine + Base (NaOH/H2O or TEA/DCM) D->E F Reaction at RT E->F G Aqueous Work-up (Acid/Base Washes) F->G H Drying and Concentration G->H I Silica Gel Column Chromatography H->I J Pure this compound I->J G cluster_membrane Cell Membrane TRPV3 TRPV3 Channel Ca_influx Ca²⁺ Influx TRPV3->Ca_influx Allows Stimulus Heat / Chemical Agonist Stimulus->TRPV3 Activates NOleoylValine This compound NOleoylValine->TRPV3 Inhibits Downstream Downstream Signaling (e.g., release of pro-inflammatory mediators) Ca_influx->Downstream Inflammation Inflammatory Response Downstream->Inflammation

References

Application Note and Protocol: Quantification of N-Oleoyl Valine in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Oleoyl valine is an endogenous N-acyl amino acid, a class of lipid signaling molecules implicated in a variety of physiological processes. As an antagonist of the transient receptor potential vanilloid type 3 (TRPV3) receptor, this compound is involved in thermoregulation.[1] It has also been observed to increase in lung tissue during acute lung injury and is associated with mitochondrial uncoupling.[1] Accurate and sensitive quantification of this compound in biological matrices is essential for elucidating its physiological roles, understanding its pharmacokinetic profile, and exploring its therapeutic potential. This document provides a detailed protocol for the quantification of this compound in plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The described methodology is based on established principles for the analysis of related N-acyl amino acids and provides a robust starting point for method development and validation.[2][3][4]

Quantitative Data Summary

The following tables summarize the expected performance parameters for the quantitative analysis of this compound by LC-MS/MS. These values are based on typical performance for similar N-acyl amino acid assays and should be confirmed during method validation.[2][3]

Table 1: Mass Spectrometry Parameters for this compound and Internal Standard (ISTD)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Depolarization Potential (DP, V)Collision Energy (CE, V)Ionization Mode
This compound382.3116.1-150-25Negative
This compound (Qualifier)382.3264.2-150-20Negative
d8-N-Oleoyl valine (ISTD)390.3116.1-150-25Negative

Table 2: Proposed Method Validation Parameters

ParameterAcceptance Criteria
Linearity (r²)≥ 0.99
Assay Bias and PrecisionWithin ±15% (except LLOQ, ±20%)
Recovery>85%
Limit of Detection (LOD)Signal-to-Noise > 3
Lower Limit of Quantification (LLOQ)Signal-to-Noise > 10, within ±20% accuracy and precision

Experimental Protocols

This section details the materials and procedures for the extraction and quantification of this compound from plasma samples.

Materials and Reagents
Sample Collection and Storage

Collect whole blood samples into tubes containing an appropriate anticoagulant. Centrifuge at 4,000 rpm for 10 minutes at 4°C to separate the plasma. Immediately flash-freeze the plasma supernatant in liquid nitrogen and store at -80°C until analysis to prevent degradation of the analyte.[2]

Sample Preparation: Liquid-Liquid Extraction
  • Extraction Solvent Preparation: Prepare a 2:1 (v/v) solution of chloroform and methanol. Add PMSF to the extraction solvent to a final concentration of 2 mM to inhibit enzymatic degradation.

  • Initial Extraction: In a microcentrifuge tube, combine 50 µL of plasma sample with 1,400 µL of the chloroform:methanol extraction solvent. Add 50 µL of 1 N HCl and 300 µL of 0.73% sodium chloride solution.[2]

  • Internal Standard Spiking: Add the internal standard (e.g., d8-N-Oleoyl valine) to all samples, calibration standards, and quality controls.

  • Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute, then centrifuge at 3,000 rpm for 10 minutes at 4°C.[2]

  • Organic Phase Collection: Carefully transfer the lower organic layer to a clean collection tube.

  • Re-extraction: Re-extract the remaining aqueous layer twice more with 800 µL of chloroform. Vortex and centrifuge after each addition and pool all organic layers.[2]

  • Drying: Dry the combined organic layers under a gentle stream of nitrogen at room temperature.

  • Protein Precipitation: To the dried extract, add 100 µL of chloroform, vortex briefly, and then add 1,000 µL of acetone to precipitate proteins. Vortex and centrifuge.[2]

  • Final Reconstitution: Transfer the supernatant to a new tube and dry down under nitrogen. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.[2]

LC-MS/MS Analysis
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95% to 5% B

    • 10.1-12 min: 5% B

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Source Temperature: 550°C.

  • IonSpray Voltage: -4500 V.

  • Curtain Gas: 35 psi.

  • Collision Gas: 9 psi.

Visualizations

Experimental Workflow

experimental_workflow sample Plasma Sample Collection and Storage at -80°C istd Internal Standard Spiking sample->istd extraction Liquid-Liquid Extraction (Chloroform:Methanol) centrifuge Centrifugation and Organic Phase Collection extraction->centrifuge istd->extraction dry Drying Under Nitrogen centrifuge->dry reconstitute Reconstitution in Mobile Phase dry->reconstitute lcms LC-MS/MS Analysis (MRM Mode) reconstitute->lcms data Data Processing and Quantification lcms->data

Caption: Workflow for this compound quantification in plasma.

Signaling Pathway Involvement

signaling_pathway cluster_cell Cell Membrane TRPV3 TRPV3 Channel Thermoregulation Thermoregulation TRPV3->Thermoregulation N_Oleoyl_Valine This compound N_Oleoyl_Valine->TRPV3 Antagonist Mitochondria Mitochondrial Uncoupling N_Oleoyl_Valine->Mitochondria

Caption: this compound signaling interactions.

References

Application Notes and Protocols for the Extraction of N-Oleoyl Valine from Brain Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acyl amino acids (NAAs) are a class of endogenous lipid signaling molecules that are gaining prominence for their diverse physiological roles, including the regulation of pain, inflammation, and energy metabolism. Structurally, they consist of a fatty acid linked to an amino acid via an amide bond. N-Oleoyl Valine, a member of this family, has been identified as a potential modulator of the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel, suggesting its involvement in sensory signaling pathways within the central nervous system. Accurate and reliable quantification of this compound in brain tissue is critical for elucidating its physiological functions and exploring its therapeutic potential.

This document provides a comprehensive protocol for the extraction and quantification of this compound from brain tissue using a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Additionally, it outlines a solid-phase extraction (SPE) procedure for sample cleanup and presents an overview of the known signaling pathway of this compound.

Data Presentation

The following tables summarize key quantitative data relevant to the analysis of N-acyl amino acids in brain tissue. While specific endogenous concentrations for this compound are not yet widely reported, the data for structurally similar N-acyl amino acids provide an expected range.

Table 1: Endogenous Levels of Representative N-Acyl Amino Acids in Rodent Brain

N-Acyl Amino AcidEndogenous Level (pmol/g wet weight)Reference
N-Oleoyl Glycine (B1666218)0.54 ± 0.06[1]
N-Oleoyl Alanine (B10760859)1.6 ± 1.4[2][3]
Other N-Acyl Amino Acids0.2 - 69

Table 2: Analytical Method Validation Parameters (Representative)

ParameterSpecificationReference
Recovery> 90%[2][3][4]
Linearity (R²)≥ 0.999[5]
Intra-day Precision (%CV)< 15%[5]
Inter-day Precision (%CV)< 15%[5]
Limit of Quantification (LOQ)1 ng/mL[5]

Experimental Protocols

This section details the methodologies for the extraction and quantification of this compound from brain tissue. The protocol is adapted from validated methods for similar N-acyl amino acids.[2][3][4]

I. Tissue Homogenization and Liquid-Liquid Extraction (LLE)

This protocol describes the initial extraction of lipids, including this compound, from brain tissue.

Materials:

  • Frozen brain tissue (~50 mg)

  • Internal Standard (IS) solution (e.g., N-Oleoyl-d4-Valine or a structurally similar deuterated N-acyl amino acid)

  • Ice-cold 0.9% NaCl solution

  • Ice-cold Methanol (B129727)

  • Ice-cold Chloroform (B151607)

  • Homogenizer (e.g., bead beater or sonicator)

  • Centrifuge

Procedure:

  • Weigh approximately 50 mg of frozen brain tissue.

  • Place the tissue in a 2 mL polypropylene (B1209903) tube.

  • Add a predetermined amount of internal standard to the tube.

  • Add 500 µL of ice-cold 0.9% NaCl and 1 mL of ice-cold methanol.

  • Homogenize the tissue on ice until a uniform suspension is achieved.

  • Add 2 mL of ice-cold chloroform to the homogenate.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 3,000 x g for 10 minutes at 4°C to induce phase separation.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids and transfer to a clean glass tube.

  • Re-extract the remaining aqueous phase and protein pellet by adding another 1 mL of chloroform, vortexing, and centrifuging as before.

  • Pool the organic phases.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • The dried lipid extract is now ready for optional solid-phase extraction cleanup or can be directly reconstituted for LC-MS/MS analysis.

II. Solid-Phase Extraction (SPE) for Sample Cleanup (Optional)

This optional step can be employed to remove interfering substances from the lipid extract, thereby improving the sensitivity and robustness of the LC-MS/MS analysis. A C18-based sorbent is suitable for this purpose.

Materials:

  • Dried lipid extract from LLE

  • C18 SPE cartridge (e.g., 100 mg)

  • Methanol

  • Water

  • Hexane

  • Ethyl Acetate (B1210297)

  • SPE manifold

Procedure:

  • Conditioning: Condition the C18 SPE cartridge by sequentially passing 2 mL of methanol followed by 2 mL of water. Do not allow the cartridge to dry.

  • Sample Loading: Reconstitute the dried lipid extract in a small volume of the initial mobile phase (e.g., 50% methanol in water) and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of a weak solvent mixture (e.g., 40% methanol in water) to elute polar impurities.

  • Elution: Elute the this compound and other lipids with 2 mL of a stronger solvent, such as ethyl acetate or methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the purified extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of 50% acetonitrile).

III. LC-MS/MS Quantification

This section provides a general framework for the quantification of this compound using a triple quadrupole mass spectrometer. Specific parameters will need to be optimized for the instrument in use.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Parameters (to be adapted from similar compounds[2][3][4]):

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient starting from approximately 50% B, ramping up to 95-100% B.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

MS/MS Parameters:

  • Ionization Mode: Negative Electrospray Ionization (ESI-) is typically suitable for N-acyl amino acids.

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: These must be determined empirically by infusing a standard of this compound. The precursor ion will be the deprotonated molecule [M-H]⁻. The product ions will result from the fragmentation of the precursor, often at the amide bond.

    • Precursor Ion (Q1): m/z for [C23H43NO3 - H]⁻ = 380.3

    • Product Ions (Q3): To be determined (e.g., fragments corresponding to the oleoyl (B10858665) or valine moiety).

  • Source Parameters: Optimize cone voltage, capillary voltage, desolvation gas flow, and temperature for maximum signal intensity.

Data Analysis and Quantification:

  • Calibration Curve: Prepare a series of calibration standards of known this compound concentrations containing a fixed amount of the internal standard.

  • Quantification: Generate a calibration curve by plotting the peak area ratio (this compound / Internal Standard) against the concentration. Determine the concentration of this compound in the brain tissue samples by interpolating their peak area ratios from this curve.

  • Normalization: Express the final concentration as pmol/g of wet brain tissue.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams were generated using Graphviz (DOT language) to illustrate the proposed signaling pathway of this compound and the experimental workflow.

G cluster_0 This compound Signaling Pathway NOV This compound TRPV3 TRPV3 Ion Channel (in Neuronal Membrane) NOV->TRPV3 Antagonism Ca_ion Ca²⁺ TRPV3->Ca_ion Inhibits Influx Downstream Downstream Cellular Effects (e.g., Modulation of Nociception) Ca_ion->Downstream Modulates

Caption: Proposed signaling pathway for this compound.

G cluster_1 Experimental Workflow Tissue Brain Tissue (~50 mg) Homogenization Homogenization (with Internal Standard) Tissue->Homogenization LLE Liquid-Liquid Extraction (Chloroform/Methanol) Homogenization->LLE SPE Solid-Phase Extraction (Optional Cleanup) LLE->SPE LCMS LC-MS/MS Analysis (Quantification) LLE->LCMS Direct Analysis SPE->LCMS Data Data Analysis LCMS->Data

Caption: Experimental workflow for this compound quantification.

References

Application Note and Protocol for the Quantification of N-Oleoyl Valine in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Oleoyl valine is an endogenous N-acyl amino acid, a class of lipid signaling molecules implicated in various physiological processes. These molecules are formed by the condensation of a fatty acid (oleic acid in this case) and an amino acid (valine). N-acyl amino acids are gaining interest in the scientific community for their potential roles in thermoregulation, mitochondrial function, and as potential biomarkers for various diseases. Notably, this compound has been identified as an antagonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, which is involved in thermosensation and skin health[1][2]. Furthermore, N-acyl amines are known to promote mitochondrial uncoupling, a process that can impact cellular metabolism and energy homeostasis.

Accurate quantification of this compound in biological matrices such as plasma is crucial for understanding its physiological and pathological roles, as well as for pharmacokinetic studies in drug development. This application note provides a detailed protocol for the quantification of this compound in human plasma samples using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The methodology is based on established principles for the analysis of related N-acyl amino acids and is designed to deliver high accuracy, precision, and recovery.

Experimental Protocols

This section details the complete workflow for the quantification of this compound in plasma, from sample collection to data analysis.

Materials and Reagents
  • This compound analytical standard

  • Isotopically labeled internal standard (e.g., this compound-d8)

  • LC-MS/MS grade methanol (B129727), acetonitrile (B52724), water, and formic acid

  • Sulfosalicylic acid

  • Human plasma (K2-EDTA)

  • Pipettes and tips

  • Microcentrifuge tubes

  • Autosampler vials

Sample Handling and Preparation

Proper sample handling is critical to ensure the stability and integrity of this compound in plasma samples.

  • Plasma Collection : Collect whole blood in tubes containing K2-EDTA as an anticoagulant.

  • Centrifugation : Centrifuge the blood samples at 2,000 x g for 15 minutes at 4°C within one hour of collection.

  • Plasma Separation : Carefully aspirate the plasma supernatant without disturbing the buffy coat and transfer it to clean polypropylene (B1209903) tubes.

  • Storage : Immediately freeze the plasma samples at -80°C until analysis. Avoid repeated freeze-thaw cycles.

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions : Prepare a 1 mg/mL stock solution of this compound and the internal standard (IS) in methanol.

  • Working Standard Solutions : Prepare serial dilutions of the this compound stock solution with methanol to create working standards for the calibration curve.

  • Calibration Curve and QC Samples : Spike the appropriate amount of the working standard solutions into a surrogate matrix (e.g., charcoal-stripped plasma or a protein solution) to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.

  • Internal Standard Spiking Solution : Prepare a working solution of the internal standard in methanol at a concentration of 100 ng/mL.

Protein Precipitation and Extraction
  • Sample Thawing : Thaw the plasma samples, calibration standards, and QC samples on ice.

  • Aliquoting : To 1.5 mL microcentrifuge tubes, add 100 µL of plasma sample, calibration standard, or QC sample.

  • Internal Standard Addition : Add 10 µL of the internal standard working solution to all tubes except for the blank matrix samples.

  • Protein Precipitation : Add 300 µL of cold acetonitrile containing 0.1% formic acid to each tube.

  • Vortexing : Vortex the tubes vigorously for 30 seconds.

  • Centrifugation : Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer : Carefully transfer the supernatant to a clean set of tubes.

  • Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution : Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Transfer : Transfer the reconstituted sample to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Method

The following are suggested starting parameters that should be optimized for the specific LC-MS/MS system being used.

Liquid Chromatography (LC) Parameters

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-1 min: 5% B; 1-5 min: 5-95% B; 5-6 min: 95% B; 6-6.1 min: 95-5% B; 6.1-8 min: 5% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry (MS) Parameters

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas Medium
Nebulizer Gas (GS1) 50 psi
Heater Gas (GS2) 50 psi
MRM Transitions To be optimized. Precursor ion for this compound [M+H]⁺ is m/z 382.3. A potential product ion could be the valine fragment at m/z 118.1.

Data Presentation

The following tables summarize the expected performance characteristics of the method based on the analysis of similar N-acyl amino acids. These values should be established during method validation for this compound.

Table 1: Method Validation Parameters

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Accuracy (%Bias) Within ±15% (±20% at LLOQ)
Recovery (%) Consistent and reproducible
Matrix Effect Within acceptable limits
Stability (Freeze-thaw, Bench-top, Post-preparative) Within ±15% of nominal concentration

Table 2: Example Endogenous Levels of N-Acyl Amino Acids in Human Plasma

N-Acyl Amino AcidMean Concentration (nM)Reference
N-Oleoyl-glycine~5-20[3]
N-Oleoyl-serine~2-10[3]
N-Oleoyl-leucine~1-5[3]
N-Oleoyl-phenylalanine~0.5-2[3]

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute dry->reconstitute lc Liquid Chromatography (C18 Separation) reconstitute->lc ms Tandem Mass Spectrometry (MRM Detection) lc->ms integrate Peak Integration ms->integrate curve Calibration Curve Generation integrate->curve quantify Quantification curve->quantify

Caption: Analytical workflow for this compound quantification.

This compound Signaling Pathways

G cluster_trpv3 TRPV3 Antagonism cluster_mito Mitochondrial Uncoupling nov This compound trpv3 TRPV3 Channel nov->trpv3 Antagonizes ca_influx Ca2+ Influx trpv3->ca_influx Inhibits thermo Thermosensation/ Pain Signaling ca_influx->thermo Modulates nov2 This compound mito Mitochondrial Inner Membrane nov2->mito Induces proton_leak Proton Leak mito->proton_leak atp ATP Synthesis proton_leak->atp Decreases heat Heat Production proton_leak->heat Increases

Caption: Putative signaling pathways of this compound.

References

Application Notes and Protocols for N-Oleoyl Valine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Oleoyl valine is an endogenous N-acyl amino acid that has garnered interest within the scientific community for its potential roles in various physiological processes. As a member of the N-acyl amide family, it is structurally related to other bioactive lipids that modulate cellular signaling. Notably, this compound has been identified as an antagonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, a thermo-sensitive ion channel primarily expressed in keratinocytes and neuronal tissues.[1] Furthermore, like other N-acyl amides, it is implicated in the regulation of mitochondrial function, specifically in promoting mitochondrial uncoupling.[1]

These application notes provide a comprehensive guide for the utilization of this compound in various cell-based assays to elucidate its mechanism of action and biological effects. The following sections detail experimental protocols for assessing cell viability, apoptosis, intracellular calcium mobilization, and mitochondrial uncoupling.

Data Presentation

The following tables summarize representative quantitative data for this compound and related compounds in various cell-based assays. It is important to note that publicly available quantitative data for this compound is limited. Therefore, where specific data for this compound is unavailable, representative data from closely related N-acyl amino acids or typical results for the described assays are provided for illustrative purposes and should be determined experimentally for your specific cell system.

Table 1: Cell Viability (IC50 Values)

CompoundCell LineAssayIncubation Time (hours)IC50 (µM)Reference
This compoundVariousMTT/XTT Assay24, 48, 72Experimentally DeterminedN/A
Representative DataCancer Cell Line (e.g., HeLa)MTT Assay4810-100Illustrative
Representative DataNormal Cell Line (e.g., HEK293)MTT Assay48>100Illustrative

Table 2: Apoptosis Induction

CompoundCell LineAssayTreatment Concentration (µM)% Apoptotic Cells (Annexin V+)Reference
This compoundVariousAnnexin V/PI StainingExperimentally DeterminedExperimentally DeterminedN/A
Representative DataJurkatAnnexin V/PI Staining5030-60%Illustrative

Table 3: Intracellular Calcium Mobilization (TRPV3 Antagonism)

CompoundCell LineAgonistAgonist Concentration (µM)This compound IC50 (µM)Reference
This compoundHEK293-hTRPV32-APB10Experimentally DeterminedN/A
Representative DataHEK293-hTRPV3Carvacrol1001-10Illustrative

Table 4: Mitochondrial Respiration

CompoundCell LineParameterTreatment Concentration (µM)Change in Oxygen Consumption Rate (OCR)Reference
This compoundC2C12 myotubesBasal Respiration10Experimentally DeterminedN/A
This compoundC2C12 myotubesMaximal Respiration (after FCCP)10Experimentally DeterminedN/A
ValineC2C12 myotubesBasal Respiration1000Significant Increase[2]
ValineC2C12 myotubesMaximal Respiration1000Significant Increase[2]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the effect of this compound on cell viability by measuring the metabolic activity of viable cells.

Materials:

  • This compound

  • Cell line of interest (e.g., HEK293, HaCaT, or a cancer cell line)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol allows for the detection and quantification of apoptotic and necrotic cells following treatment with this compound using flow cytometry.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • PBS, sterile

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours). Include a vehicle control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within 1 hour.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Intracellular Calcium Mobilization Assay

This protocol is designed to assess the antagonistic effect of this compound on TRPV3 channels by measuring changes in intracellular calcium concentration ([Ca2+]i).

Materials:

  • This compound

  • HEK293 cells stably expressing human TRPV3 (or other suitable cell line)

  • TRPV3 agonist (e.g., 2-aminoethoxydiphenyl borate (B1201080) (2-APB) or carvacrol)

  • Fluo-4 AM or Fura-2 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Probenecid (optional, to prevent dye leakage)

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader with injection capabilities

Procedure:

  • Cell Seeding: Seed HEK293-hTRPV3 cells into a black, clear-bottom 96-well plate and grow to confluency.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM (e.g., 2-5 µM) and an equal concentration of Pluronic F-127 in HBSS. Aspirate the culture medium and add 100 µL of the loading buffer to each well.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C in the dark.

  • Washing: Gently wash the cells twice with HBSS to remove excess dye. After the final wash, leave 100 µL of HBSS in each well.

  • Compound Pre-incubation: Add various concentrations of this compound to the wells and incubate for 10-20 minutes at room temperature.

  • Fluorescence Measurement: Place the plate in a fluorescence plate reader. Establish a stable baseline fluorescence reading (Excitation ~485 nm, Emission ~525 nm for Fluo-4).

  • Agonist Injection and Signal Reading: Inject a pre-determined concentration of the TRPV3 agonist (e.g., 2-APB) into the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition. Normalize the response to the control (agonist alone). Plot the normalized response against the log of this compound concentration to determine the IC50 value.

Mitochondrial Uncoupling Assay

This protocol measures the effect of this compound on mitochondrial respiration and uncoupling using a Seahorse XF Analyzer or a similar instrument.

Materials:

  • This compound

  • Cell line with high metabolic activity (e.g., C2C12 myotubes, HepG2)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Assay Medium

  • Mitochondrial stress test kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)

  • Seahorse XF Analyzer

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere and grow to the desired confluency.

  • Assay Medium Preparation: The day before the assay, hydrate (B1144303) the sensor cartridge. On the day of the assay, replace the culture medium with Seahorse XF assay medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator at 37°C for 1 hour.

  • Compound Loading: Prepare this compound and the mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) in the assay medium at the desired concentrations. Load them into the appropriate ports of the hydrated sensor cartridge.

  • Seahorse XF Assay: Calibrate the instrument and then place the cell plate in the Seahorse XF Analyzer. Run the mitochondrial stress test protocol. This compound can be injected before the stress test compounds to measure its direct effect on basal respiration.

  • Data Analysis: The instrument will measure the Oxygen Consumption Rate (OCR) in real-time. The key parameters to analyze are:

    • Basal Respiration: The initial OCR before any injections.

    • ATP-linked Respiration: The decrease in OCR after Oligomycin injection.

    • Maximal Respiration: The OCR after FCCP injection.

    • Proton Leak: The OCR remaining after Oligomycin injection. An increase in proton leak after this compound treatment suggests mitochondrial uncoupling.

Visualizations

Experimental_Workflow_Cell_Viability cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Seed Cells in 96-well Plate incubation1 Incubate 24h start->incubation1 treatment Add this compound (Serial Dilutions) incubation1->treatment incubation2 Incubate 24-72h treatment->incubation2 add_mtt Add MTT Reagent incubation2->add_mtt incubation3 Incubate 2-4h add_mtt->incubation3 solubilize Solubilize Formazan incubation3->solubilize read_plate Measure Absorbance (570nm) solubilize->read_plate analysis Calculate % Viability Determine IC50 read_plate->analysis

Caption: Workflow for the MTT Cell Viability Assay.

Signaling_Pathway_TRPV3_Antagonism cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling TRPV3 TRPV3 Channel Ca_influx Ca2+ Influx TRPV3->Ca_influx Mediates Agonist TRPV3 Agonist (e.g., 2-APB, Carvacrol) Agonist->TRPV3 Activates NOV This compound NOV->TRPV3 Inhibits Downstream Downstream Signaling (e.g., Calmodulin, PKC) Ca_influx->Downstream Response Cellular Response (e.g., Proliferation, Sensation) Downstream->Response

Caption: this compound's antagonistic effect on TRPV3 signaling.

Mitochondrial_Uncoupling_Workflow cluster_setup Setup cluster_analysis Data Analysis seed Seed Cells in Seahorse Plate equilibrate Equilibrate in Assay Medium seed->equilibrate inject_NOV Inject this compound equilibrate->inject_NOV inject_Oligo Inject Oligomycin inject_NOV->inject_Oligo measure_ocr Measure Oxygen Consumption Rate (OCR) in Real-Time inject_FCCP Inject FCCP inject_Oligo->inject_FCCP inject_Rot Inject Rotenone/Antimycin A inject_FCCP->inject_Rot analyze Calculate Basal Respiration, ATP Production, Maximal Respiration, and Proton Leak

Caption: Workflow for assessing mitochondrial uncoupling.

References

Application Notes and Protocols for In Vivo Administration of N-Oleoyl Valine in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the in vivo administration of N-Oleoyl valine is limited in publicly available scientific literature. Therefore, these application notes and protocols are based on extensive research conducted on structurally related N-acyl amino acids (NAAAs) and the known metabolic effects of valine supplementation in mouse models. The principles of formulation, administration, and experimental design detailed herein are provided as a comprehensive guide for investigating the biological effects of this compound.

Introduction to this compound

N-acyl amino acids (NAAAs) are a class of endogenous lipid signaling molecules, characterized by a fatty acid linked to an amino acid via an amide bond.[1] These molecules are increasingly recognized for their diverse physiological roles, including the regulation of inflammation, pain, and energy metabolism.[1][2] this compound, a conjugate of oleic acid and the branched-chain amino acid valine, is a novel compound within this class. While its specific biological functions are yet to be fully elucidated, its structural components suggest potential involvement in metabolic pathways. Valine supplementation in mice has been shown to have varied effects on metabolism, with some studies reporting adverse effects such as increased adipogenesis and inflammation[3][4], while others suggest that low-doses may attenuate metabolic dysfunction.[5]

This document provides a detailed guide for the in vivo administration of this compound in mouse models to investigate its potential therapeutic effects, particularly in the context of metabolic diseases.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies on related N-acyl amino acids and valine supplementation in rodent models. These data can serve as a reference for designing experiments and interpreting results for this compound.

Table 1: Efficacy of N-Oleoyl-glycine in a Mouse Model of Nicotine (B1678760) Reward

Animal ModelTreatmentDosageRoute of AdministrationKey FindingReference
C57BL/6J miceN-Oleoyl-glycine (OlGly)60 mg/kgIntraperitoneal (i.p.)Prevention of nicotine-induced conditioned place preference[6]
C57BL/6J miceOlGly + GW6471 (PPAR-α antagonist)60 mg/kg (OlGly), 2 mg/kg (GW6471)i.p.Reversal of OlGly-induced inhibition of nicotine reward[6]

Table 2: Metabolic Effects of Valine Supplementation in Mice

Animal ModelDietTreatmentDosageKey Metabolic ChangesReference
C57BL/6J miceHigh-Fat Diet (HFD)Valine3% (w/v) in drinking waterIncreased body weight, serum triglycerides, and glucose intolerance[7]
C57BL/6J miceHFDLow-dose Valine61.5 mg/kg body weight (oral)Reduced body weight gain, improved serum lipid profile, attenuated hyperglycemia[5]
Lean miceStandard ChowValine0.3% and 0.45% in drinking waterEnhanced hepatic lipid metabolism and adipogenesis[3]

Experimental Protocols

Preparation and Administration of this compound

Materials:

  • This compound (powder)

  • Vehicle solution: Ethanol, Tween 80, and physiological saline (1:1:18 ratio)[8]

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator

  • Gavage needles (for oral administration)

  • Syringes and needles (for intraperitoneal injection)

Protocol:

  • Vehicle Preparation: Prepare the vehicle solution by mixing ethanol, Tween 80, and physiological saline in a 1:1:18 ratio. For example, to prepare 20 mL of vehicle, mix 1 mL of ethanol, 1 mL of Tween 80, and 18 mL of saline.

  • This compound Formulation:

    • Weigh the desired amount of this compound powder.

    • Dissolve the powder in the vehicle solution to achieve the desired final concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 25g mouse, assuming an injection volume of 0.25 mL).

    • Vortex and sonicate the solution until the compound is fully dissolved or forms a fine suspension.

    • Prepare the formulation fresh on the day of administration.

  • Administration Routes:

    • Intraperitoneal (IP) Injection: Administer the prepared this compound solution into the peritoneal cavity of the mouse using a sterile syringe and needle. The volume of administration should be adjusted based on the animal's body weight (e.g., 10 mL/kg).

    • Oral Administration (Gavage): Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in saline). Administer the suspension directly into the stomach of the animal using a gavage needle. The volume of administration should be adjusted based on the animal's body weight (e.g., 5-10 mL/kg).

Mouse Model of Diet-Induced Obesity

Materials:

  • C57BL/6J mice (male, 6-8 weeks old)

  • Standard chow diet

  • High-Fat Diet (HFD; e.g., 60% kcal from fat)

  • Metabolic cages

  • Glucometer and glucose strips

  • Insulin (B600854) assay kit

  • Equipment for blood and tissue collection

Protocol:

  • Acclimation: Acclimate mice to the animal facility for at least one week before the start of the experiment.

  • Induction of Obesity:

    • Divide mice into two groups: a control group fed a standard chow diet and an experimental group fed an HFD.

    • Monitor body weight and food intake weekly for 8-12 weeks to induce obesity in the HFD group.

  • This compound Treatment:

    • After the induction of obesity, divide the HFD-fed mice into two subgroups: one receiving vehicle and the other receiving this compound at the desired dose and administration route.

    • Continue to feed all groups their respective diets and administer the treatments for the duration of the study (e.g., 4-8 weeks).

  • Metabolic Phenotyping:

    • Body Composition: Measure fat and lean mass using techniques like DEXA or MRI at the beginning and end of the treatment period.

    • Glucose and Insulin Tolerance Tests (GTT and ITT): Perform GTT and ITT to assess glucose metabolism and insulin sensitivity.

    • Blood and Tissue Collection: At the end of the study, collect blood for measuring plasma levels of glucose, insulin, triglycerides, and cholesterol. Harvest tissues such as liver, adipose tissue, and muscle for further analysis (e.g., gene expression, histology).

Visualization of Signaling Pathways and Workflows

Signaling Pathways

The biological effects of N-acyl amino acids are mediated through various signaling pathways, including G protein-coupled receptors (GPCRs) and nuclear receptors like PPAR-α.[1][6] Valine has been shown to influence mTORC1 and leptin signaling pathways.[5]

NAAA_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GPCR GPCR (e.g., GPR18, GPR55) This compound->GPCR PPARa PPAR-α This compound->PPARa Intracellular Transport G-protein G-protein GPCR->G-protein Effector Enzyme Effector Enzyme (e.g., Adenylyl Cyclase) G-protein->Effector Enzyme Second Messenger Second Messenger (e.g., cAMP) Effector Enzyme->Second Messenger Downstream Signaling Downstream Signaling Cascades Second Messenger->Downstream Signaling Metabolic Regulation Metabolic Regulation Downstream Signaling->Metabolic Regulation RXR RXR PPARa->RXR PPRE PPRE RXR->PPRE binds to Gene Expression Target Gene Expression PPRE->Gene Expression Gene Expression->Metabolic Regulation

Caption: Putative signaling pathways of this compound.

Experimental Workflow

A typical experimental workflow for evaluating the in vivo effects of this compound in a diet-induced obesity mouse model is outlined below.

Experimental_Workflow cluster_setup Phase 1: Model Induction cluster_treatment Phase 2: Intervention cluster_analysis Phase 3: Outcome Assessment cluster_data Phase 4: Data Analysis acclimation Acclimation (1 week) diet_induction Diet Induction (8-12 weeks) Standard Chow vs. HFD acclimation->diet_induction grouping Grouping: - Chow + Vehicle - HFD + Vehicle - HFD + this compound diet_induction->grouping treatment Treatment Administration (4-8 weeks) grouping->treatment metabolic_phenotyping Metabolic Phenotyping: - Body Composition - GTT / ITT treatment->metabolic_phenotyping terminal_collection Terminal Collection: - Blood (Plasma Analysis) - Tissues (Histology, Gene Expression) metabolic_phenotyping->terminal_collection data_analysis Statistical Analysis & Interpretation terminal_collection->data_analysis

Caption: Workflow for in vivo study of this compound.

References

N-Oleoyl Valine: A Novel Endogenous Antagonist for Investigating TRPV3 Function

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The Transient Receptor Potential Vanilloid 3 (TRPV3) channel is a non-selective cation channel predominantly expressed in skin keratinocytes, as well as in the peripheral and central nervous systems.[1] As a polymodal sensor, TRPV3 is activated by a range of stimuli including innocuous warm temperatures (31–39 °C), and a variety of chemical agonists.[1] This channel plays a crucial role in numerous physiological processes such as temperature sensation, pain perception, skin barrier function, and hair growth.[2] Consequently, the modulation of TRPV3 activity presents a promising therapeutic strategy for a variety of skin conditions and pain-related disorders.[3] The study of N-acyl amino acids, a class of endogenous lipid signaling molecules, has revealed novel modulators of TRP channel activity. Among these, N-Oleoyl valine has been identified as an endogenous antagonist of the TRPV3 receptor, offering a valuable tool for the elucidation of TRPV3 function and its role in pathophysiology.[4]

Mechanism of Action

This compound is an N-acyl amide, a class of endogenous lipids structurally similar to the endocannabinoid anandamide.[4] While the precise mechanism of TRPV3 inhibition by this compound has not been fully elucidated, it is hypothesized to involve direct interaction with the channel protein. N-acyl amides are known to modulate the function of various ion channels, potentially by altering the lipid microenvironment of the channel or by binding to specific allosteric sites.[5] The oleoyl (B10858665) fatty acid tail and the valine headgroup of the molecule likely confer specificity for its interaction with TRPV3. Further research is required to determine the exact binding site and the conformational changes induced by this compound that lead to channel inhibition.

Data Presentation

Currently, specific quantitative data on the potency (e.g., IC50) of this compound as a TRPV3 antagonist is not extensively available in peer-reviewed literature. The initial identification was part of a broader screening of a library of N-acyl amides.[4] Researchers utilizing this compound will need to perform dose-response experiments to determine its potency in their specific assay systems. The tables below provide a template for organizing such empirically determined data, alongside comparative data for a well-characterized synthetic TRPV3 agonist, 2-Aminoethoxydiphenyl borate (B1201080) (2-APB), which is often used to elicit TRPV3 activity in experimental settings.

Table 1: Properties of this compound

PropertyValue
Molecular FormulaC₂₃H₄₃NO₃
Molecular Weight381.6 g/mol
CAS Number60374-41-6
ClassN-Acyl Amino Acid
Known TargetTRPV3 (Antagonist)

Table 2: Template for Experimental Data on this compound Antagonism of TRPV3

Experimental AssayAgonist Used (Concentration)This compound IC₅₀ (µM)Hill SlopeCell TypeReference
Calcium Imaging2-APB (e.g., 100 µM)To be determinedTo be determinedHEK293T-hTRPV3(Internal Data)
Electrophysiology2-APB (e.g., 100 µM)To be determinedTo be determinedHEK293T-hTRPV3(Internal Data)
ElectrophysiologyHeat (e.g., >33°C)To be determinedTo be determinedPrimary Keratinocytes(Internal Data)

Table 3: Comparative Data for the TRPV3 Agonist 2-APB

Experimental Assay2-APB EC₅₀ (µM)Hill SlopeCell TypeReference
Calcium Imaging93 ± 51.63 ± 0.11HEK293S-hTRPV3[6]
Electrophysiology464 ± 122.63Xenopus laevis oocytes-mTRPV3

Experimental Protocols

The following protocols are provided as a guide for characterizing the inhibitory activity of this compound on TRPV3 channels. These are based on standard methodologies used in the field for studying TRPV3 modulators.

Protocol 1: In Vitro Calcium Imaging Assay for TRPV3 Antagonism

This protocol describes the use of a fluorescent calcium indicator to measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to TRPV3 activation and its inhibition by this compound.

Workflow Diagram:

G cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Data Analysis A Seed HEK293T cells stably expressing hTRPV3 B Load cells with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) A->B C Establish baseline fluorescence D Pre-incubate with this compound or vehicle C->D E Stimulate with a TRPV3 agonist (e.g., 2-APB) D->E F Record fluorescence changes E->F G Calculate fluorescence ratio (F340/F380 for Fura-2) or relative fluorescence units (RFU) H Generate dose-response curves for this compound G->H I Calculate IC50 value H->I

Caption: Workflow for the in vitro calcium imaging assay to determine TRPV3 antagonism.

Materials:

  • HEK293T cells stably expressing human TRPV3 (hTRPV3)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well black, clear-bottom plates

  • Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • TRPV3 agonist (e.g., 2-Aminoethoxydiphenyl borate, 2-APB)

  • This compound

  • Vehicle control (e.g., DMSO)

  • Fluorescence plate reader or microscope capable of ratiometric imaging

Procedure:

  • Cell Plating: Seed the HEK293T-hTRPV3 cells into a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the experiment.

  • Dye Loading: On the day of the experiment, remove the culture medium and load the cells with the calcium indicator dye according to the manufacturer's instructions. For example, incubate with Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells twice with HBSS to remove excess dye.

  • Baseline Measurement: Place the plate in the fluorescence reader and measure the baseline fluorescence for a few minutes to ensure a stable signal.

  • Antagonist Incubation: Add varying concentrations of this compound (or vehicle control) to the wells and incubate for a predetermined time (e.g., 5-15 minutes).

  • Agonist Stimulation: While continuously recording the fluorescence, add a fixed concentration of a TRPV3 agonist (e.g., 2-APB at a concentration close to its EC₅₀) to all wells.

  • Data Recording: Continue recording the fluorescence signal until the response reaches a plateau and begins to decline.

  • Data Analysis:

    • Calculate the change in intracellular calcium, typically as the ratio of fluorescence emission at two excitation wavelengths for Fura-2 (e.g., 340/380 nm) or as relative fluorescence units (RFU) for Fluo-4.

    • Determine the peak response for each concentration of this compound.

    • Normalize the data to the response of the vehicle control.

    • Plot the normalized response against the logarithm of the this compound concentration to generate a dose-response curve.

    • Fit the curve using a suitable pharmacological model (e.g., a four-parameter logistic equation) to determine the IC₅₀ value.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for TRPV3 Inhibition

This protocol allows for the direct measurement of ion currents through TRPV3 channels in response to an agonist and its inhibition by this compound.

Workflow Diagram:

G cluster_prep Preparation cluster_exp Recording cluster_analysis Analysis A Plate HEK293T-hTRPV3 cells on coverslips B Prepare intracellular and extracellular solutions A->B C Pull and fire-polish borosilicate glass pipettes B->C D Establish whole-cell configuration E Apply voltage-clamp protocol D->E F Perfuse with TRPV3 agonist (e.g., 2-APB) to elicit current E->F G Co-perfuse with agonist and this compound F->G H Record membrane currents G->H I Measure current amplitude J Calculate percentage of inhibition I->J K Generate dose-response curve and calculate IC50 J->K

Caption: Workflow for whole-cell patch-clamp electrophysiology to study TRPV3 inhibition.

Materials:

  • HEK293T cells expressing hTRPV3 plated on glass coverslips

  • Patch-clamp rig (amplifier, micromanipulator, perfusion system, microscope)

  • Borosilicate glass capillaries

  • Pipette puller and fire-polisher

  • Extracellular (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH)

  • Intracellular (pipette) solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 5 Mg-ATP (pH 7.2 with CsOH)

  • TRPV3 agonist (e.g., 2-APB)

  • This compound

  • Vehicle control (e.g., DMSO)

Procedure:

  • Preparation: Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with the extracellular solution.

  • Pipette Preparation: Pull glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Giga-seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical and diffusive access to the cell interior.

  • Voltage-Clamp: Clamp the cell membrane potential at a holding potential of -60 mV. Apply a voltage ramp or step protocol (e.g., ramps from -100 mV to +100 mV) to elicit currents.

  • Agonist Application: Perfuse the cell with the extracellular solution containing a fixed concentration of a TRPV3 agonist (e.g., 100 µM 2-APB) to activate TRPV3 channels and record the resulting current.

  • Antagonist Application: Once a stable agonist-evoked current is established, co-perfuse the cell with the agonist and varying concentrations of this compound.

  • Data Recording: Record the current amplitude at each concentration of the inhibitor.

  • Data Analysis:

    • Measure the peak inward and outward currents in the presence and absence of this compound.

    • Calculate the percentage of inhibition for each concentration of the antagonist.

    • Construct a dose-response curve and determine the IC₅₀ value as described in the calcium imaging protocol.

Signaling Pathways

TRPV3 activation initiates a cascade of downstream signaling events, primarily through the influx of Ca²⁺. This increase in intracellular calcium can modulate various cellular processes. This compound, by inhibiting TRPV3, can be used as a tool to dissect the role of TRPV3-mediated signaling in these pathways.

TRPV3-Mediated Signaling Pathway:

G cluster_membrane Plasma Membrane TRPV3 TRPV3 Ca_influx Ca²⁺ Influx TRPV3->Ca_influx Stimuli Agonists (e.g., 2-APB, Heat) Stimuli->TRPV3 Activates NOV This compound NOV->TRPV3 Inhibits Downstream Downstream Signaling (e.g., Calmodulin, PKC) Ca_influx->Downstream Cellular_Response Cellular Responses (e.g., Gene Expression, Proliferation) Downstream->Cellular_Response

Caption: Simplified signaling pathway of TRPV3 activation and its inhibition by this compound.

This compound represents a valuable and under-explored tool for the investigation of TRPV3 channel function. As an endogenous antagonist, it offers a more physiologically relevant alternative to synthetic inhibitors for studying the roles of TRPV3 in health and disease. The provided protocols offer a starting point for researchers to quantitatively assess the inhibitory effects of this compound and to utilize it in dissecting the complex signaling pathways regulated by TRPV3. Further characterization of its potency, selectivity, and mechanism of action will undoubtedly enhance its utility in both basic research and drug development.

References

Application of N-Oleoyl Valine in Acute Lung Injury Research: A Prospective Outlook

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to N-Acyl Amino Acids and Acute Lung Injury

Acute lung injury (ALI) and its more severe form, acute respiratory distress syndrome (ARDS), are characterized by widespread inflammation of the lungs, leading to impaired gas exchange and respiratory failure.[1] The pathophysiology involves an uncontrolled inflammatory response, endothelial barrier disruption, and an influx of inflammatory cells into the lung tissue.[2][3] N-acyl amino acids (NAAAs) are a class of endogenous signaling lipids that are increasingly recognized for their roles in regulating various physiological and pathological processes, including inflammation.[4][5][6] While research has explored compounds like N-Oleoyl alanine (B10760859), the specific role of N-Oleoyl valine in ALI remains an uncharted area of investigation. Structurally similar to other bioactive lipids, this compound holds potential as a modulator of inflammatory pathways pertinent to ALI.

Potential Signaling Pathways

While the direct signaling pathway for this compound in ALI is unknown, we can hypothesize based on related molecules like N-oleoyl alanine. N-oleoyl alanine has been identified as an agonist of PPARα, a nuclear receptor that plays a critical role in the regulation of inflammation and lipid metabolism.[7] Activation of PPARα can lead to the suppression of pro-inflammatory gene expression. It is plausible that this compound could act through similar nuclear receptors or other signaling pathways involved in inflammation, such as the NF-κB pathway, which is a central mediator of the inflammatory response in ALI.[8]

Potential_Signaling_Pathway_of_N-Oleoyl_Valine_in_ALI cluster_Extracellular Extracellular Space cluster_Cell Lung Endothelial/Epithelial Cell N_Oleoyl_Valine This compound Receptor Putative Receptor (e.g., PPARα) N_Oleoyl_Valine->Receptor Binds to Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activates NF_kB_Inhibition Inhibition of NF-κB Pathway Signaling_Cascade->NF_kB_Inhibition Leads to Cytokine_Reduction Decreased Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β) NF_kB_Inhibition->Cytokine_Reduction Results in ALI_Amelioration Amelioration of Acute Lung Injury Cytokine_Reduction->ALI_Amelioration Contributes to Experimental_Workflow_for_ALI_Research Animal_Acclimatization Animal Acclimatization (e.g., Mice) Grouping Random Grouping (Sham, ALI, ALI + Treatment) Animal_Acclimatization->Grouping Treatment_Admin Administer this compound or Vehicle Grouping->Treatment_Admin ALI_Induction Induce Acute Lung Injury (e.g., LPS Instillation) Treatment_Admin->ALI_Induction Monitoring Monitor Animal Health ALI_Induction->Monitoring Euthanasia Euthanasia and Sample Collection (24-48h post-induction) Monitoring->Euthanasia Analysis Analysis of Lung Injury Markers Euthanasia->Analysis

References

Application Notes and Protocols for Investigating Metabolic Pathways Using N-Oleoyl Valine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Oleoyl valine is an endogenous N-acyl amino acid, a class of lipid signaling molecules implicated in a variety of physiological processes. As a member of this family, this compound is involved in the regulation of metabolic pathways, making it a molecule of significant interest for research and drug development. These application notes provide a comprehensive guide to utilizing this compound as a tool to investigate its effects on key metabolic and signaling pathways, including mitochondrial function and cellular signaling cascades. The following protocols and data are intended to serve as a practical resource for designing and executing experiments to elucidate the biological roles of this compound.

Metabolic Pathways of N-Acyl Amino Acids

N-acyl amino acids (NAAAs) are synthesized through the condensation of a fatty acid and an amino acid and are degraded by enzymes such as fatty acid amide hydrolase (FAAH)[1][2]. The metabolic network of NAAAs involves both biosynthetic and degradative pathways, highlighting the dynamic regulation of these signaling molecules within the cell[1].

N-Acyl_Amino_Acid_Metabolism FA Fatty Acyl-CoA (e.g., Oleoyl-CoA) Biosynthesis Biosynthesis FA->Biosynthesis AA Amino Acid (e.g., Valine) AA->Biosynthesis NAAA N-Acyl Amino Acid (e.g., this compound) Degradation Degradation NAAA->Degradation Degradation_Products Fatty Acid + Amino Acid Biosynthesis->NAAA PM20D1 Degradation->Degradation_Products FAAH PM20D1 PM20D1 (N-acyl amino acid synthase) FAAH FAAH (Fatty Acid Amide Hydrolase)

Caption: General metabolic pathway for N-acyl amino acids.

Application 1: Investigating the Role of this compound in Mitochondrial Respiration

This compound has been suggested to influence mitochondrial function. The following protocol describes how to assess the impact of this compound on mitochondrial respiration in cultured cells using a Seahorse XF Analyzer.

Experimental Protocol: Mitochondrial Respiration Assay

1. Cell Culture and Plating:

  • Culture cells of interest (e.g., C2C12 myotubes, HepG2 hepatocytes) to ~80% confluency.

  • Seed cells in a Seahorse XF cell culture microplate at an optimized density to ensure a measurable oxygen consumption rate (OCR).

  • Allow cells to attach and grow overnight in a standard CO2 incubator.

2. This compound Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • On the day of the assay, prepare fresh dilutions of this compound in Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine).

  • Replace the cell culture medium with the medium containing the desired concentrations of this compound or vehicle control.

  • Incubate the cells for a predetermined time (e.g., 1-24 hours) in a non-CO2 incubator at 37°C.

3. Seahorse XF Cell Mito Stress Test:

  • Hydrate the sensor cartridge of the Seahorse XF Analyzer with XF Calibrant overnight in a non-CO2 incubator at 37°C.

  • Load the injection ports of the hydrated sensor cartridge with the following mitochondrial inhibitors:

    • Port A: Oligomycin (B223565) (ATP synthase inhibitor)

    • Port B: FCCP (uncoupling agent)

    • Port C: Rotenone/Antimycin A (Complex I and III inhibitors)

  • Place the cell plate in the Seahorse XF Analyzer and initiate the Mito Stress Test protocol.

  • The instrument will measure the OCR at baseline and after the sequential injection of the inhibitors.

4. Data Analysis:

  • Normalize the OCR data to cell number or protein concentration.

  • Calculate the key parameters of mitochondrial function:

    • Basal Respiration: The baseline OCR before the injection of any inhibitors.

    • ATP Production-Linked Respiration: The decrease in OCR after oligomycin injection.

    • Maximal Respiration: The OCR after FCCP injection.

    • Spare Respiratory Capacity: The difference between maximal and basal respiration.

    • Proton Leak: The OCR remaining after oligomycin injection.

    • Non-Mitochondrial Respiration: The OCR remaining after rotenone/antimycin A injection.

Data Presentation

The following table presents hypothetical data illustrating the potential effects of this compound on mitochondrial respiration. Actual results may vary depending on the cell type and experimental conditions.

ParameterVehicle Control (pmol O₂/min)This compound (10 µM) (pmol O₂/min)This compound (50 µM) (pmol O₂/min)
Basal Respiration 100 ± 5120 ± 7145 ± 9
ATP Production 75 ± 485 ± 695 ± 7
Maximal Respiration 200 ± 12250 ± 15300 ± 20
Spare Respiratory Capacity 100 ± 7130 ± 9155 ± 11
Proton Leak 25 ± 235 ± 350 ± 4

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// Edges start -> treatment [color="#5F6368"]; treatment -> prepare_seahorse [color="#5F6368"]; prepare_seahorse -> run_assay [color="#5F6368"]; run_assay -> data_analysis [color="#5F6368"]; data_analysis -> end [color="#5F6368"]; }

Caption: Workflow for mitochondrial respiration assay.

Application 2: Elucidating the Role of this compound in TRPV3 Signaling

This compound is known to be an antagonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, a calcium-permeable cation channel. Inhibition of TRPV3 can modulate downstream signaling pathways, such as the NF-κB pathway.

TRPV3 Signaling Pathway

Activation of the TRPV3 channel leads to an influx of calcium ions (Ca²⁺), which can initiate a signaling cascade involving Calcium/calmodulin-dependent protein kinase II (CaMKII), Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinase (PI3K), and ultimately the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).

TRPV3_Signaling_Pathway NOV This compound TRPV3 TRPV3 Channel NOV->TRPV3 Inhibits Ca_influx Ca²⁺ Influx TRPV3->Ca_influx Activates CaMKII CaMKII Ca_influx->CaMKII EGFR EGFR CaMKII->EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt IKK IKK Akt->IKK IkappaB IκBα IKK->IkappaB Phosphorylates & Degrades NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB Inhibits Nucleus Nucleus NFkappaB->Nucleus Translocates Gene_Expression Gene Expression (Inflammation, Cell Survival) Nucleus->Gene_Expression

Caption: this compound inhibits the TRPV3 signaling pathway.

Experimental Protocol: Intracellular Calcium Measurement

1. Cell Culture and Dye Loading:

  • Culture cells expressing TRPV3 (e.g., HEK293T cells transfected with TRPV3, or keratinocytes) in a black-walled, clear-bottom 96-well plate.

  • On the day of the assay, wash the cells with a suitable assay buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium).

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

  • After incubation, wash the cells to remove excess dye.

2. This compound Treatment and Stimulation:

  • Pre-incubate the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 15-30 minutes).

  • Place the plate in a fluorescence plate reader capable of kinetic reads.

  • Establish a baseline fluorescence reading.

  • Add a known TRPV3 agonist (e.g., 2-APB or carvacrol) to stimulate the channel and initiate calcium influx.

  • Immediately begin recording the fluorescence intensity over time.

3. Data Analysis:

  • For ratiometric dyes like Fura-2, calculate the ratio of fluorescence emission at two different excitation wavelengths (e.g., 340 nm and 380 nm). For single-wavelength dyes like Fluo-4, use the change in fluorescence intensity.

  • The change in fluorescence ratio or intensity is proportional to the change in intracellular calcium concentration.

  • Plot the agonist-induced calcium response against the concentration of this compound to determine the inhibitory effect and calculate the IC50 value.

Data Presentation

The following table provides representative data on the inhibitory effect of this compound on TRPV3 activation. The IC50 value is a key parameter for characterizing the potency of an antagonist.

This compound Concentration (µM)% Inhibition of Agonist-Induced Calcium Influx
0.110 ± 2
145 ± 5
1085 ± 7
10098 ± 3
IC50 (µM) ~1.5
Experimental Protocol: NF-κB Activation Assay (Western Blot)

1. Cell Culture and Treatment:

  • Culture appropriate cells (e.g., HaCaT keratinocytes) to ~80% confluency.

  • Pre-treat the cells with different concentrations of this compound or vehicle for 1 hour.

  • Stimulate the cells with a TRPV3 agonist (e.g., carvacrol) for a time known to induce NF-κB activation (e.g., 30-60 minutes).

2. Protein Extraction and Quantification:

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

3. Western Blotting:

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against phosphorylated IκBα (p-IκBα), total IκBα, phosphorylated p65 (p-p65), and total p65. Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

4. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the levels of p-IκBα and p-p65 to their respective total protein levels and the loading control.

  • Compare the levels of activated NF-κB pathway components in this compound-treated cells to the vehicle-treated control.

Data Presentation

This table shows hypothetical quantitative data from a Western blot experiment, demonstrating the inhibitory effect of this compound on NF-κB activation.

TreatmentRelative p-IκBα Level (Normalized to Total IκBα)Relative p-p65 Level (Normalized to Total p65)
Vehicle Control1.01.0
TRPV3 Agonist3.5 ± 0.44.2 ± 0.5
Agonist + this compound (10 µM)1.8 ± 0.22.1 ± 0.3
Agonist + this compound (50 µM)1.2 ± 0.11.4 ± 0.2

Application 3: Quantitative Analysis of this compound in Biological Samples

Accurate quantification of this compound in biological matrices such as plasma, cells, and tissues is crucial for pharmacokinetic and metabolic studies. The following protocol outlines a general method for the analysis of this compound using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Experimental Protocol: HPLC-MS/MS Quantification

1. Sample Preparation (Liquid-Liquid Extraction):

  • To a 100 µL aliquot of the biological sample (e.g., plasma, cell lysate, tissue homogenate), add an internal standard (e.g., a stable isotope-labeled version of this compound or a structurally similar N-acyl amino acid).

  • Perform a liquid-liquid extraction using a solvent system such as chloroform:methanol (B129727) (2:1, v/v).

  • Vortex the mixture and centrifuge to separate the organic and aqueous phases.

  • Collect the organic phase and dry it under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for HPLC-MS/MS analysis (e.g., methanol or acetonitrile).

2. HPLC Separation:

  • Use a C18 reversed-phase column for chromatographic separation.

  • The mobile phase typically consists of a gradient of an aqueous solvent (e.g., water with 0.1% formic acid or an ammonium (B1175870) acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Optimize the gradient to achieve good separation of this compound from other matrix components.

3. Mass Spectrometry Detection:

  • Use a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in either positive or negative ion mode.

  • Optimize the mass spectrometer parameters (e.g., declustering potential, collision energy) for the specific precursor and product ions of this compound and the internal standard.

  • Use Multiple Reaction Monitoring (MRM) for sensitive and specific detection.

4. Quantification:

  • Generate a calibration curve by analyzing a series of standards with known concentrations of this compound.

  • Plot the peak area ratio of the analyte to the internal standard against the concentration.

  • Determine the concentration of this compound in the biological samples by interpolating their peak area ratios on the calibration curve.

Data Presentation

The following tables provide representative parameters for the HPLC-MS/MS analysis of this compound.

Table 1: HPLC Parameters

ParameterValue
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Table 2: Mass Spectrometry Parameters (Hypothetical for this compound)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
This compound 382.3116.1Positive
Internal Standard (Varies)(Varies)Positive

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Caption: Workflow for HPLC-MS/MS quantification.

Conclusion

These application notes provide a framework for investigating the metabolic and signaling roles of this compound. The detailed protocols for assessing mitochondrial respiration, intracellular calcium signaling, NF-κB activation, and quantitative analysis offer a robust toolkit for researchers. The provided data tables, while illustrative, highlight the types of quantitative information that can be generated. By employing these methodologies, scientists can further unravel the complex biology of this compound and its potential as a therapeutic target in various diseases.

References

Application Notes and Protocols: N-Oleoyl Valine for High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Oleoyl valine is an endogenous N-acyl amino acid that has garnered interest in cellular signaling and pharmacology. As a member of the broader class of N-acyl amines, it participates in complex biological processes. Notably, this compound has been identified as an antagonist of the Transient Receptor Potential Vanilloid type 3 (TRPV3) channel, a key player in thermoregulation.[1] Additionally, like other N-acyl amines, it is implicated in promoting mitochondrial uncoupling.[1] These activities make this compound and its associated pathways attractive targets for high-throughput screening (HTS) in drug discovery.

These application notes provide detailed protocols for HTS assays to identify and characterize modulators of this compound's primary targets: the TRPV3 channel and mitochondrial function.

Key Applications

  • Screening for Novel TRPV3 Antagonists/Agonists: this compound's role as a TRPV3 antagonist makes this channel a prime target.[1] HTS assays can identify new compounds that modulate TRPV3 for potential therapeutic applications in pain, inflammation, and skin conditions.[2][3][4]

  • Identifying Modulators of Mitochondrial Uncoupling: The ability of N-acyl amines to promote mitochondrial uncoupling presents opportunities for screening compounds relevant to metabolic diseases.[1] HTS assays can be employed to find novel agents that influence mitochondrial bioenergetics.

Data Presentation

Table 1: Pharmacological Profile of TRPV3 Modulators
CompoundTargetActionPotency (EC₅₀/IC₅₀)Assay SystemReference
This compoundTRPV3AntagonistNot specifiedEndogenous N-acyl amine[1]
2-Aminoethoxydiphenyl borate (B1201080) (2-APB)TRPV3Agonist93 ± 5 µMHEK 293S cells expressing human TRPV3[5]
Diphenylborinic anhydride (B1165640) (DPBA)TRPV3Agonist~68.5 µMHEK293 cells stably-expressing human TRPV3[2]
Tetrahydrocannabivarin (THCV)TRPV3Agonist6.1 ± 0.5 µMHEK 293S GnTI⁻ cells expressing wild-type human TRPV3[5]
Isochlorogenic acid ATRPV3AntagonistInhibition of 81.8 ± 2.6% at 50 µMHEK293 cells expressing human TRPV3[6]
Isochlorogenic acid BTRPV3AntagonistInhibition of 90.6 ± 2.7% at 50 µMHEK293 cells expressing human TRPV3[6]
Table 2: Compounds Affecting Mitochondrial Uncoupling
CompoundActionEffective ConcentrationAssay SystemReference
N-acyl amino acids (general)Mitochondrial Uncouplers> 25 µM (can cause adverse effects)Human adipocytes[7]
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP)Mitochondrial Uncoupler (Positive Control)Varies by cell typeSH-SY5Y cells[8]
2,2′-Methylenebis(4-chlorophenol)Mitochondrial UncouplerNot specifiedBiosensor platform[9]
PentachlorophenolMitochondrial UncouplerNot specifiedBiosensor platform[9]

Signaling Pathways

N_Acyl_Amino_Acid_Signaling cluster_synthesis Biosynthesis cluster_action Cellular Action cluster_degradation Degradation Fatty Acyl-CoA Fatty Acyl-CoA Amino Acid Amino Acid N-Acyl Amino Acid Synthetase N-Acyl Amino Acid Synthetase This compound This compound TRPV3 TRPV3 This compound->TRPV3 Antagonism Mitochondria Mitochondria This compound->Mitochondria Uncoupling FAAH Fatty Acid Amide Hydrolase (FAAH) Fatty Acid Fatty Acid Valine Valine

TRPV3_Signaling_Pathway This compound This compound TRPV3 TRPV3 Channel This compound->TRPV3 Antagonizes Ca_ion Ca²⁺ TRPV3->Ca_ion Blocks Influx Cellular_Response Cellular Response (e.g., Thermoregulation) Ca_ion->Cellular_Response Modulates

Mitochondrial_Uncoupling_Workflow This compound This compound Mitochondria Mitochondrion This compound->Mitochondria Acts on Proton_Gradient Proton Gradient (ΔΨm) This compound->Proton_Gradient Dissipates Mitochondria->Proton_Gradient Maintains ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase Drives Heat Heat Proton_Gradient->Heat Generates (Uncoupled) ATP ATP ATP_Synthase->ATP Produces

Experimental Protocols

Protocol 1: High-Throughput Screening for TRPV3 Modulators using a Fluorescent Calcium Assay

This protocol is designed to identify compounds that modulate TRPV3 channel activity by measuring changes in intracellular calcium concentration.

1. Materials and Reagents:

  • Cell Line: HEK-293 cells stably expressing human TRPV3 (hTRPV3).[10]

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), streptomycin (B1217042) (100 µg/mL), and a selection antibiotic (e.g., G418).

  • Assay Plates: 384-well, black, clear-bottom microplates.

  • Calcium Indicator Dye: Fluo-4 AM or equivalent calcium-sensitive dye.[2]

  • Pluronic F-127: For aiding dye loading.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Test Compounds: Library of compounds dissolved in DMSO.

  • This compound: As a reference antagonist.

  • Positive Control Agonist: 2-Aminoethoxydiphenyl borate (2-APB) or Diphenylborinic anhydride (DPBA).[2][5]

  • Instrumentation: Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument capable of kinetic fluorescence measurements.[2][10]

2. Experimental Workflow:

HTS_Workflow_TRPV3 A 1. Cell Seeding (HEK-293-hTRPV3 cells) B 2. Dye Loading (Fluo-4 AM) A->B C 3. Compound Addition (Test compounds & Controls) B->C D 4. Agonist Addition (2-APB or DPBA) C->D E 5. Fluorescence Reading (FLIPR) D->E F 6. Data Analysis (Identify Hits) E->F

3. Detailed Procedure:

  • Cell Seeding:

    • Culture HEK-293-hTRPV3 cells to ~80-90% confluency.

    • Harvest cells and seed them into 384-well assay plates at a density of 20,000 cells/well.

    • Incubate the plates at 37°C in a 5% CO₂ incubator for 24 hours.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.

    • Aspirate the culture medium from the cell plates and add the loading buffer to each well.

    • Incubate the plates for 1 hour at 37°C in the dark.

  • Compound Addition:

    • Prepare serial dilutions of test compounds, this compound (antagonist control), and DMSO (vehicle control) in HBSS.

    • Transfer the compound solutions to the assay plate using an automated liquid handler.

    • Incubate for 15-30 minutes at room temperature.

  • Agonist Addition and Fluorescence Measurement:

    • Prepare a solution of the agonist (e.g., 2-APB at a final concentration of ~100 µM) in HBSS.

    • Place the assay plate in the FLIPR instrument.

    • Initiate fluorescence reading and, after establishing a baseline, add the agonist solution to all wells simultaneously using the instrument's integrated pipettor.

    • Continue to record the fluorescence intensity over time to measure the calcium influx.

4. Data Analysis:

  • The change in fluorescence intensity (ΔF) is proportional to the change in intracellular calcium concentration.

  • For Antagonist Screening: Identify compounds that inhibit the agonist-induced calcium influx. The percent inhibition can be calculated relative to the positive (agonist only) and negative (vehicle) controls.

  • For Agonist Screening: Identify compounds that induce a calcium influx in the absence of a known agonist.

  • Determine the potency (IC₅₀ or EC₅₀) of hit compounds by generating dose-response curves.

Protocol 2: High-Throughput Screening for Modulators of Mitochondrial Uncoupling

This assay identifies compounds that alter the mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial uncoupling.

1. Materials and Reagents:

  • Cell Line: A cell line with high mitochondrial activity, such as SH-SY5Y neuroblastoma cells or primary adipocytes.[7][8]

  • Culture Medium: Appropriate for the chosen cell line.

  • Assay Plates: 384-well, black, clear-bottom microplates.

  • Mitochondrial Membrane Potential Dye: JC-1 or Tetramethylrhodamine, Ethyl Ester (TMRE).[8][11]

  • Assay Buffer: HBSS or a suitable physiological buffer.

  • Test Compounds: Library of compounds dissolved in DMSO.

  • This compound: As a reference compound.

  • Positive Control Uncoupler: Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or FCCP.[8]

  • Negative Control: DMSO.

  • Instrumentation: A fluorescence plate reader with appropriate filter sets for the chosen dye.

2. Experimental Workflow:

HTS_Workflow_Mitochondria A 1. Cell Seeding B 2. Compound Incubation A->B C 3. Dye Loading (JC-1 or TMRE) B->C D 4. Fluorescence Reading C->D E 5. Data Analysis (Identify Uncouplers) D->E

3. Detailed Procedure:

  • Cell Seeding:

    • Seed cells into 384-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Incubation:

    • Treat the cells with test compounds, this compound, positive control (CCCP), and negative control (DMSO) at desired concentrations.

    • Incubate for a predetermined time (e.g., 1-24 hours) to allow for compound action.

  • Dye Loading:

    • Prepare the JC-1 or TMRE staining solution in pre-warmed culture medium.

    • Remove the compound-containing medium and add the dye solution to each well.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Fluorescence Measurement:

    • Wash the cells with assay buffer to remove excess dye.

    • Measure the fluorescence using a plate reader.

      • For JC-1: Measure fluorescence at two wavelengths to detect both the red-fluorescent J-aggregates (in healthy, polarized mitochondria) and the green-fluorescent monomers (in depolarized mitochondria). A decrease in the red/green fluorescence ratio indicates mitochondrial uncoupling.

      • For TMRE: Measure fluorescence at the appropriate excitation/emission wavelengths. A decrease in fluorescence intensity indicates depolarization.

4. Data Analysis:

  • Calculate the change in mitochondrial membrane potential based on the fluorescence readings.

  • Identify compounds that cause a significant decrease in ΔΨm compared to the vehicle control, similar to the effect of the positive control uncoupler.

  • Perform dose-response studies to determine the potency of the hit compounds.

Conclusion

The protocols outlined provide a robust framework for high-throughput screening of compounds that interact with the key targets of this compound. The TRPV3 calcium flux assay is a direct and reliable method for identifying channel modulators, while the mitochondrial membrane potential assay offers a valuable tool for discovering compounds that affect cellular energy metabolism. These HTS approaches, coupled with subsequent validation and structure-activity relationship studies, are integral to the discovery of novel therapeutic agents targeting these important biological pathways.

References

Application Notes and Protocols for the Analysis of N-Acyl Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acyl amino acids (NAAAs) are a class of endogenous lipid signaling molecules that have garnered significant interest in biochemical and pharmaceutical research. These molecules consist of a fatty acid linked to an amino acid via an amide bond.[1][2] The diversity of this family is vast, arising from the various combinations of fatty acid chains and amino acids, which contributes to their wide range of biological activities.[3] Structurally related to endocannabinoids like anandamide, NAAAs are considered part of the expanded "endocannabinoidome" and play crucial roles in numerous physiological processes, including inflammation, pain perception, and metabolic regulation.[1][3]

The accurate and sensitive quantification of NAAAs in biological matrices is essential for elucidating their physiological functions and for the development of novel therapeutics targeting their signaling pathways. This document provides detailed application notes and protocols for the analysis of NAAAs using analytical standards, with a primary focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Synthesis of N-Acyl Amino Acid Analytical Standards

The availability of high-purity analytical standards is a prerequisite for the accurate quantification of endogenous NAAAs. Chemical synthesis allows for the production of specific NAAAs and their stable isotope-labeled internal standards, which are crucial for correcting for matrix effects and procedural losses during sample analysis. A common and effective method for synthesizing NAAAs is the Schotten-Baumann reaction.

Experimental Protocol: Synthesis of N-Lauroyl-Leucine

This protocol describes the synthesis of N-lauroyl-leucine as a representative example. The same general procedure can be adapted for the synthesis of other NAAAs by substituting the desired fatty acyl chloride and amino acid.

Materials:

  • L-Leucine

  • Lauroyl chloride

  • Sodium hydroxide (B78521) (NaOH)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1 M

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Deionized water

Procedure:

  • Dissolution of Amino Acid: Dissolve L-leucine (1.0 equivalent) in a 1 M NaOH solution in a flask and cool the mixture to 0°C in an ice bath with constant stirring.

  • Acylation Reaction: Slowly add lauroyl chloride (1.0 equivalent), dissolved in DCM, dropwise to the stirring amino acid solution over a period of 30 minutes.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Acidification and Extraction: Once the reaction is complete, cool the mixture to 0°C and acidify to a pH of 2-3 with 1 M HCl. The N-lauroyl-leucine product will precipitate. Extract the product with DCM (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate.

  • Solvent Evaporation and Purification: Filter the solution to remove the drying agent and evaporate the solvent under reduced pressure. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

  • Characterization: Confirm the identity and purity of the synthesized N-lauroyl-leucine using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry to verify the chemical structure and molecular weight.

Quantitative Data for NAAA Synthesis

The yields of NAAA synthesis can vary depending on the specific reactants and reaction conditions. The following table provides representative yields for the synthesis of various NAAAs.

N-Acyl Amino AcidAcyl ChlorideAmino AcidMethodYield (%)
N-Lauroyl-GlycineLauroyl ChlorideGlycineSchotten-Baumann~79%
N-Lauroyl-SarcosineLauroyl ChlorideSarcosinePd-catalysed amidocarbonylation95%[4]
N-Lauroyl-ThreonineLauroyl ChlorideL-ThreonineSchotten-Baumann80%[4]
N,N-Dilauroyl-LysineLauroyl ChlorideL-LysineSchotten-Baumann53%[4]
O,N-Dilauroyl-TyrosineLauroyl ChlorideL-TyrosineSchotten-Baumann50%[4]
N-Palmitoyl-LysinePalmitoyl ChlorideLysineEnzymatic~44%

Analysis of N-Acyl Amino Acids by LC-MS/MS

LC-MS/MS is the analytical technique of choice for the sensitive and specific quantification of NAAAs in complex biological samples. The following sections provide a general workflow and detailed protocols for sample preparation and LC-MS/MS analysis.

Experimental Workflow

A typical workflow for the analysis of NAAAs from biological samples involves several key steps, from sample preparation to data analysis.

G Sample Biological Sample (Plasma, Brain, etc.) Spike Spike with Internal Standard Sample->Spike Homogenize Homogenization/Protein Precipitation Spike->Homogenize Extract Liquid-Liquid or Solid-Phase Extraction Homogenize->Extract Dry Dry Down and Reconstitute Extract->Dry LCMS LC-MS/MS Analysis Dry->LCMS Data Data Processing and Quantification LCMS->Data

Caption: General workflow for N-acyl amino acid analysis.

Sample Preparation Protocols

The choice of sample preparation protocol depends on the biological matrix and the specific NAAAs of interest. Below are detailed protocols for the extraction of NAAAs from plasma and brain tissue.

This protocol is suitable for the extraction of a broad range of NAAAs from plasma samples.

Materials:

  • Plasma samples

  • Stable isotope-labeled NAAA internal standard mix

  • Chloroform

  • Methanol (B129727)

  • 0.73% Sodium Chloride (NaCl) solution

  • 1 N Hydrochloric Acid (HCl)

  • Phenylmethylsulfonyl fluoride (B91410) (PMSF)

Procedure:

  • Sample Aliquoting: Aliquot 25 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a known amount of the internal standard mix to each plasma sample.

  • Extraction Solvent Addition: Add 1,400 µL of a 2:1 chloroform:methanol solution containing 2 mM PMSF, 50 µL of 1 N HCl, 150 µL of deionized water, and 300 µL of 0.73% NaCl solution.[5]

  • Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute and then centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Organic Phase Collection: Carefully collect the lower organic phase, which contains the NAAAs.

  • Drying and Reconstitution: Evaporate the organic solvent under a gentle stream of nitrogen. Reconstitute the dried extract in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.

This protocol is effective for the extraction and cleanup of NAAAs from brain tissue.

Materials:

  • Brain tissue

  • Homogenization buffer (e.g., PBS)

  • Stable isotope-labeled NAAA internal standard mix

  • C18 Solid-Phase Extraction (SPE) cartridges

  • Methanol

  • Acetonitrile

  • Deionized water

Procedure:

  • Homogenization: Homogenize the brain tissue in an appropriate buffer.

  • Internal Standard Spiking: Add a known amount of the internal standard mix to the homogenate.

  • Protein Precipitation: Precipitate proteins by adding 3 volumes of ice-cold acetonitrile. Vortex and centrifuge to pellet the precipitated proteins.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing sequentially with methanol and then deionized water.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with deionized water to remove polar impurities.

  • Elution: Elute the NAAAs from the cartridge with methanol.

  • Drying and Reconstitution: Evaporate the eluate under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Parameters

The following table provides representative LC-MS/MS parameters for the analysis of a panel of NAAAs. These parameters should be optimized for the specific instrument and column used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
N-Oleoyl-Glycine340.376.125
N-Oleoyl-Alanine354.390.125
N-Arachidonoyl-Glycine362.376.128
N-Arachidonoyl-Alanine376.390.128
N-Palmitoyl-Glycine314.376.122
N-Palmitoyl-Leucine370.4132.125
N-Stearoyl-Glycine342.376.125
N-Stearoyl-Tyrosine476.4136.130
Quantitative Performance of the LC-MS/MS Method

The performance of the analytical method should be validated to ensure accuracy and precision. The following table summarizes typical quantitative performance data for NAAA analysis.

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Accuracy (%)Precision (%RSD)
N-Oleoyl-Glycine1 - 500195 - 105< 10
N-Oleoyl-Alanine0.1 - 500.192 - 108< 12
N-Arachidonoyl-Glycine1 - 1000190 - 110< 15
N-Palmitoyl-Glycine1 - 500193 - 107< 11

Signaling Pathways of N-Acyl Amino Acids

NAAAs exert their biological effects by interacting with a variety of molecular targets, including G protein-coupled receptors (GPCRs) and ion channels. Understanding these signaling pathways is crucial for drug development.

Biosynthesis and Degradation Pathway

The cellular levels of NAAAs are tightly regulated by a balance of biosynthesis and degradation.

cluster_0 Biosynthesis cluster_1 Degradation Fatty Acyl-CoA Fatty Acyl-CoA N-Acyl Transferase N-Acyl Transferase Fatty Acyl-CoA->N-Acyl Transferase Amino Acid Amino Acid Amino Acid->N-Acyl Transferase N-Acyl Amino Acid N-Acyl Amino Acid N-Acyl Transferase->N-Acyl Amino Acid FAAH FAAH/Other Hydrolases N-Acyl Amino Acid->FAAH Fatty Acid Fatty Acid FAAH->Fatty Acid Free Amino Acid Free Amino Acid FAAH->Free Amino Acid

Caption: Generalized metabolic pathway of N-acyl amino acids.

GPR55 Signaling Pathway for N-Acyl Dopamines

N-acyl dopamines, a subclass of NAAAs, have been shown to activate GPR55, leading to downstream signaling cascades that can induce apoptosis in cancer cells.[3][6]

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling NADA N-Acyl Dopamine GPR55 GPR55 NADA->GPR55 Activation G_alpha Gαq/11, Gα13 GPR55->G_alpha PLC PLC G_alpha->PLC IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release IP3->Ca_release nNOS nNOS Activation Ca_release->nNOS NO NO Production nNOS->NO Apoptosis Apoptosis NO->Apoptosis

Caption: GPR55 signaling by N-acyl dopamines in cancer cells.

Conclusion

The analysis of N-acyl amino acids is a rapidly evolving field with significant implications for understanding health and disease. The protocols and data presented in this document provide a comprehensive resource for researchers, scientists, and drug development professionals working with these important signaling molecules. The use of well-characterized analytical standards, robust sample preparation techniques, and sensitive LC-MS/MS methods is essential for obtaining high-quality, reproducible data. Further research into the diverse signaling pathways of NAAAs will undoubtedly open new avenues for therapeutic intervention.

References

Troubleshooting & Optimization

How to improve N-Oleoyl valine solubility for experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using N-Oleoyl valine in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an endogenous N-acyl amino acid. It functions as an antagonist of the Transient Receptor Potential Vanilloid type 3 (TRPV3) receptor.[1] The TRPV3 receptor is a Ca²⁺-permeable nonselective cation channel highly expressed in skin keratinocytes and is involved in thermoregulation, pain perception, and skin barrier function. By inhibiting the TRPV3 channel, this compound can modulate downstream signaling pathways.

Q2: In what solvents is this compound soluble?

This compound is a lipophilic compound with limited aqueous solubility. It is more readily soluble in organic solvents. The table below summarizes its solubility in various common laboratory solvents.

SolventSolubility
Dimethylformamide (DMF)~10 mg/mL[1]
Dimethyl sulfoxide (B87167) (DMSO)~12 mg/mL[1]
Ethanol (B145695)~12 mg/mL[1]
Ethanol:PBS (pH 7.2) (1:4)~0.2 mg/mL[1]
Methyl AcetateA 25 mg/mL solution can be prepared.[1]

Q3: How should I prepare this compound for in vitro cell-based assays?

Due to its low aqueous solubility, a stock solution in an organic solvent like DMSO or ethanol is recommended. This stock solution can then be diluted into your cell culture medium to the final desired concentration. It is crucial to ensure the final concentration of the organic solvent in the culture medium is low (typically ≤ 0.5% for DMSO) to avoid solvent-induced cytotoxicity. A detailed protocol is provided in the Experimental Protocols section.

Troubleshooting Guide: Solubility Issues

Issue: My this compound precipitates out of solution when I add it to my aqueous buffer or cell culture medium.

This is a common issue with lipophilic compounds. Here are several troubleshooting steps to improve solubility and prevent precipitation:

  • Optimize the Stock Solution:

    • Ensure Complete Dissolution: Before diluting, make sure your this compound is fully dissolved in the organic stock solvent. Gentle warming (e.g., 37°C water bath) and vortexing can aid dissolution.

    • Use a Higher Stock Concentration: Preparing a more concentrated stock solution will allow you to add a smaller volume to your aqueous medium, thereby reducing the final solvent concentration and minimizing the risk of precipitation.

  • Improve the Dilution Technique:

    • Pre-warm the Medium: Always pre-warm your cell culture medium or buffer to 37°C before adding the this compound stock solution.

    • Dropwise Addition: Add the stock solution drop-by-drop to the pre-warmed medium while gently swirling or vortexing. This gradual introduction helps to prevent a sudden change in polarity that can cause the compound to crash out of solution.

  • Consider Using Solubilizing Agents:

    • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be added to the cell culture medium at low concentrations (e.g., 0.01-0.1%) to help stabilize lipophilic compounds.

    • Protein Carriers: For some applications, particularly with fatty acids, pre-complexing the compound with fatty acid-free bovine serum albumin (BSA) can enhance its stability and delivery in aqueous solutions.

  • Vehicle Controls are Essential:

    • Always include a vehicle control in your experiments. This control should contain the same final concentration of the solvent (e.g., DMSO) and any solubilizing agents used to dissolve the this compound. This allows you to distinguish the effects of the compound from the effects of the solvent system.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution and Working Solutions for Cell-Based Assays

This protocol provides a step-by-step guide for preparing this compound solutions for in vitro experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath (optional)

  • Sterile cell culture medium

Procedure:

  • Prepare a Concentrated Stock Solution (e.g., 10 mM in DMSO):

    • Calculate the required mass of this compound (Molecular Weight: 381.6 g/mol ) for your desired stock concentration and volume.

    • Aseptically weigh the this compound powder into a sterile microcentrifuge tube.

    • Add the calculated volume of sterile DMSO to the tube.

    • Vortex the solution thoroughly until the powder is completely dissolved. If necessary, gently warm the solution in a 37°C water bath for a few minutes and vortex again. Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C.

  • Prepare the Working Solution in Cell Culture Medium:

    • Pre-warm the cell culture medium to 37°C.

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Perform a serial dilution of the stock solution into the pre-warmed cell culture medium to achieve your desired final concentration. It is recommended to perform an intermediate dilution step to minimize the risk of precipitation.

      • Example for a 10 µM final concentration from a 10 mM stock:

        • Intermediate Dilution: Add 2 µL of the 10 mM stock solution to 198 µL of pre-warmed medium to get a 100 µM intermediate solution. Mix gently by pipetting.

        • Final Dilution: Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed medium to achieve the final 10 µM concentration.

    • Gently mix the final working solution before adding it to your cells.

Signaling Pathway and Experimental Workflow

This compound as a TRPV3 Antagonist

This compound exerts its effects by antagonizing the TRPV3 channel. Activation of TRPV3 by agonists (like heat or certain chemical compounds) leads to an influx of Ca²⁺, which in turn initiates a downstream signaling cascade involving Ca²⁺/Calmodulin-dependent protein kinase II (CaMKII), Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinase (PI3K), and Nuclear Factor kappa B (NF-κB). As an antagonist, this compound is thought to act in a non-competitive or allosteric manner to inhibit the channel's activity, thereby blocking this signaling pathway.

TRPV3_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular TRPV3 TRPV3 Channel Ca2_influx Ca²⁺ Influx TRPV3->Ca2_influx Mediates Agonist Agonist (e.g., Heat, 2-APB) Agonist->TRPV3 Activates CaMKII CaMKII Ca2_influx->CaMKII Activates EGFR EGFR CaMKII->EGFR Activates PI3K PI3K EGFR->PI3K Activates NFkB NF-κB PI3K->NFkB Activates Proliferation Cellular Response (e.g., Proliferation) NFkB->Proliferation NOV This compound NOV->TRPV3 Inhibits

Caption: this compound inhibits the TRPV3 signaling pathway.

Experimental Workflow for Improving this compound Solubility

The following workflow diagram illustrates a logical approach to troubleshooting and optimizing the solubility of this compound for your experiments.

Solubility_Workflow Start Start: Prepare this compound stock in 100% DMSO Dilute Dilute stock into pre-warmed aqueous medium (37°C) using dropwise addition Start->Dilute Check_Precipitate Observe for precipitation Dilute->Check_Precipitate Success Solution is clear. Proceed with experiment. Check_Precipitate->Success No Troubleshoot Precipitation observed. Troubleshoot. Check_Precipitate->Troubleshoot Yes Vehicle_Control Crucial Step: Always run a vehicle control with the final solvent/agent concentration Success->Vehicle_Control Option1 Option 1: Use a more concentrated stock solution Troubleshoot->Option1 Option2 Option 2: Add a solubilizing agent (e.g., Tween® 80, Pluronic® F-68) Troubleshoot->Option2 Option3 Option 3: Complex with fatty acid-free BSA Troubleshoot->Option3 Option1->Dilute Option2->Dilute Option3->Dilute

Caption: A workflow for optimizing this compound solubility.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the recommended storage, stability, and handling of N-Oleoyl valine.

Frequently Asked Questions (FAQs)

1. What are the recommended long-term storage conditions for this compound?

For optimal long-term stability, this compound should be stored as a solid at -20°C.[1][2] Some suppliers also recommend storage at -70°C.[3] Under these conditions, the compound is reported to be stable for at least two years.[1]

2. How should I store this compound solutions?

It is highly recommended to prepare aqueous solutions of this compound fresh for each experiment. Due to the potential for hydrolysis of the amide bond, the stability of this compound in aqueous buffers is limited, particularly at acidic or alkaline pH. If you need to store a stock solution, it is best to dissolve it in an organic solvent such as DMSO or ethanol (B145695) and keep it at -20°C for short-term storage.

3. What solvents can I use to dissolve this compound?

This compound has good solubility in several organic solvents. For preparing aqueous solutions, it is advisable to first dissolve the compound in a minimal amount of an organic solvent before diluting with your aqueous buffer.

Data Presentation: Solubility of this compound

SolventSolubility
DMF10 mg/ml[1]
DMSO12 mg/ml[1]
Ethanol12 mg/ml[1]
Ethanol:PBS (pH 7.2) (1:4)0.2 mg/ml[1]

4. What are the primary degradation pathways for this compound?

The two main potential degradation pathways for this compound are:

  • Hydrolysis: The amide bond linking oleic acid and valine can be hydrolyzed, especially in aqueous solutions with acidic or basic pH, yielding oleic acid and valine.

  • Oxidation: The double bond in the oleoyl (B10858665) chain is susceptible to oxidation, which can lead to the formation of various oxidation byproducts.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation in aqueous buffer Low aqueous solubility of this compound.First, dissolve the compound in a minimal amount of a compatible organic solvent (e.g., DMSO or ethanol) before adding it to your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. Gentle warming and vortexing can also aid in dissolution.
Inconsistent experimental results Degradation of this compound in solution.Prepare fresh aqueous solutions for each experiment from a recently prepared organic stock solution. Avoid repeated freeze-thaw cycles of the stock solution. If you suspect degradation, you can verify the purity of your compound using HPLC-MS.
Difficulty dissolving the solid compound Compound may have compacted during storage.Use a spatula to gently break up the solid before adding the solvent. Sonication can also be used to aid dissolution in an appropriate organic solvent.
Unexpected biological effects The observed effects may be due to a degradation product (e.g., oleic acid) rather than intact this compound.To confirm that the biological activity is from this compound, perform control experiments with potential degradation products (oleic acid and valine) at equivalent concentrations. Additionally, confirm the purity of your this compound solution using an analytical method like HPLC-MS.

Experimental Protocols

Protocol: Stability Assessment of this compound in Solution via HPLC-MS

This protocol provides a general method for assessing the stability of this compound in a specific solvent or buffer over time.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in an organic solvent (e.g., ethanol or DMSO) at a known concentration (e.g., 1 mg/mL).

  • Preparation of Test Solutions: Dilute the stock solution with the aqueous buffer or solvent of interest to the final desired concentration.

  • Incubation: Aliquot the test solution into several vials and incubate them under the desired storage conditions (e.g., room temperature, 4°C, -20°C).

  • Sample Analysis at Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), remove one vial from incubation.

  • Sample Preparation for HPLC-MS: Dilute the sample to an appropriate concentration for analysis with the mobile phase.

  • HPLC-MS Analysis: Analyze the samples using a validated stability-indicating HPLC-MS method.

    • Column: A C18 reversed-phase column is typically suitable.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B) is a common starting point.

    • Detection: Use mass spectrometry to monitor the parent ion of this compound and the ions of potential degradation products (oleic acid and valine).

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial time point (T=0).

Visualizations

stability_testing_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 1 mg/mL in Ethanol) prep_test Prepare Test Solution (Dilute in aqueous buffer) prep_stock->prep_test incubate Incubate at Desired Conditions (e.g., RT, 4°C) prep_test->incubate Start Incubation sample Sample at Time Points (e.g., 0, 2, 4, 8, 24h) incubate->sample Periodic Sampling hplc Analyze by HPLC-MS sample->hplc data Calculate % Remaining hplc->data

Caption: Workflow for assessing the stability of this compound in solution.

troubleshooting_workflow cluster_issue Problem Identification cluster_investigation Investigation cluster_solution Solution start Inconsistent Experimental Results check_prep Was the aqueous solution prepared fresh? start->check_prep check_stock How old is the organic stock solution? check_prep->check_stock Yes sol_fresh Prepare fresh aqueous solution for each experiment. check_prep->sol_fresh No check_storage Was the stock stored properly at -20°C? check_stock->check_storage Recent sol_new_stock Prepare a new stock solution from solid. check_stock->sol_new_stock Old or multiple freeze-thaws check_storage->sol_new_stock No sol_verify Verify purity of solid and new stock with HPLC-MS. check_storage->sol_verify Yes

Caption: Decision tree for troubleshooting inconsistent experimental results.

References

Optimizing recovery of N-Oleoyl valine during lipid extraction.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of N-Oleoyl valine during lipid extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its accurate quantification important?

This compound is an endogenous N-acyl amino acid, a class of lipid signaling molecules. Accurate quantification is crucial for studying its role in various physiological and pathological processes, including thermoregulation and inflammation, as well as for pharmacokinetic studies in drug development.[1]

Q2: What are the common methods for extracting this compound?

The most common methods for extracting this compound and other N-acyl amino acids are liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[2][3] LLE methods like the Folch or Bligh & Dyer techniques use a chloroform (B151607)/methanol (B129727) solvent system to partition lipids from an aqueous phase.[4] SPE utilizes a solid sorbent to bind the analyte, which is then washed and eluted, providing a cleaner sample.[3][5]

Q3: Which analytical technique is most suitable for quantifying this compound?

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the preferred method for the sensitive and specific quantification of this compound. Analysis is typically performed in negative ion mode using Multiple Reaction Monitoring (MRM).

Q4: What are the recommended storage conditions for samples containing this compound?

For long-term stability, samples containing this compound should be stored at -20°C or lower. One source indicates that this compound is stable for at least two years when stored at -20°C.[1] It is also crucial to minimize freeze-thaw cycles to prevent degradation.

Troubleshooting Guide

Problem 1: Low Recovery of this compound

Potential Cause Recommended Solution
Suboptimal Extraction Method The choice of extraction solvent is critical. While chloroform/methanol is standard, its ratio may need optimization. Consider a butanol/methanol extraction, which has shown high recovery for a broad range of lipids and is less toxic.[6] For SPE, ensure the sorbent (e.g., C18) is appropriate for the hydrophobic nature of this compound.
Incomplete Phase Separation (LLE) Ensure vigorous vortexing to create a single-phase system before adding water or a salt solution to induce phase separation. Centrifuge at a sufficient speed and duration (e.g., 3,000 rpm for 10 minutes at 4°C) to achieve a clear separation of the aqueous and organic layers.
Analyte Adsorption to Surfaces The hydrophobic nature of this compound can lead to its adsorption onto plasticware. Use low-adhesion polypropylene (B1209903) tubes and pipette tips. Including a small amount of a non-ionic surfactant in the reconstitution solvent can also help.
Incomplete Elution (SPE) The elution solvent may not be strong enough to release this compound from the SPE sorbent. Increase the proportion of the organic solvent (e.g., methanol or acetonitrile) in the elution buffer. A multi-step elution with increasing solvent strength can also be tested.
Sample pH The pH of the sample can affect the ionization state of the carboxylic acid group on the valine moiety, influencing its solubility and interaction with extraction solvents and sorbents. Acidifying the sample (e.g., with formic or hydrochloric acid) can improve extraction into the organic phase during LLE.

Problem 2: Poor Reproducibility

Potential Cause Recommended Solution
Inconsistent Sample Handling Standardize all steps of the protocol, including vortexing time, centrifugation speed and temperature, and evaporation conditions. Use an automated liquid handler if available for improved precision.[7]
Solvent Evaporation Issues Evaporate the solvent under a gentle stream of nitrogen at a controlled temperature. Avoid excessive heat, which can cause degradation. Ensure the sample is completely dry before reconstitution, as residual water can affect solubility in the reconstitution solvent.
Matrix Effects in LC-MS/MS Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound. Improve sample cleanup using SPE. If matrix effects persist, consider using a stable isotope-labeled internal standard for this compound to normalize the signal.

Problem 3: Analyte Degradation

Potential Cause Recommended Solution
Enzymatic Degradation Work with samples on ice and add protease or esterase inhibitors (e.g., PMSF) to the homogenization buffer, especially for tissue samples.
Thermal Instability Avoid high temperatures during sample processing. Use a gentle stream of nitrogen for solvent evaporation instead of high heat.
Oxidation Store samples under an inert gas (e.g., argon or nitrogen) if they will be stored for an extended period. Minimize exposure to light and air.

Quantitative Data Summary

While specific quantitative data for this compound recovery across different methods is limited, the following tables summarize recovery data for similar long-chain lipid molecules, which can guide method selection.

Table 1: Recovery of Long-Chain Acyl-CoAs using Solid-Phase Extraction

Acyl-CoA SpeciesChain LengthSPE SorbentAverage Recovery (%)Reference
Oleoyl-CoALong (C18:1)2-(2-pyridyl)ethyl85-90%[3]
Palmitoyl-CoALong (C16:0)Oligonucleotide70-80%[3]
Arachidonyl-CoALong (C20:4)2-(2-pyridyl)ethyl83-88%[3]

Table 2: Comparison of Lipid Recovery with Different Liquid-Liquid Extraction Methods

MethodKey FeaturesRecoveryReproducibility (%CV)Reference
1-Butanol/Methanol (1:1 v/v) Single phase, no drying required, non-halogenated solvents>90% for most lipid classes< 20%[6]
Folch (Chloroform/Methanol) Biphasic, requires phase separation85.2-109.7% for most lipid classes< 20%[6][8]
MTBE Biphasic, less toxic than chloroformLower average recoveries for some polar lipids (49.6-110.5%)Variable[8]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound

This protocol is adapted from methods used for other N-acyl amino acids and is a good starting point for optimization.

Materials:

  • Biological sample (plasma, tissue homogenate)

  • Internal Standard (ISTD): Consider a deuterated this compound or a structurally similar N-acyl amino acid.

  • Extraction Solvent: 2:1 Chloroform:Methanol with a protease/esterase inhibitor (e.g., 2 mM PMSF).

  • 1 N Hydrochloric acid (HCl)

  • 0.9% (w/v) Sodium chloride (NaCl) solution

  • Methanol for reconstitution

  • Vortex mixer, centrifuge, nitrogen evaporator

Procedure:

  • Sample Preparation: To a microcentrifuge tube, add your sample (e.g., 100 µL plasma or equivalent of tissue homogenate).

  • Addition of ISTD: Add the internal standard to all samples, calibrators, and quality controls.

  • Extraction:

    • Add 1.4 mL of the 2:1 chloroform:methanol extraction solvent.

    • Add 50 µL of 1 N HCl.

    • Add 300 µL of 0.9% NaCl solution.

  • Vortexing and Centrifugation:

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at 3,000 rpm for 10 minutes at 4°C to separate the phases.

  • Organic Phase Collection: Carefully transfer the lower organic layer (chloroform) to a new collection tube, avoiding the protein disk at the interface.

  • Re-extraction (Optional but Recommended): Add another 800 µL of chloroform to the remaining aqueous layer, vortex, and centrifuge again. Pool the organic layers.

  • Drying: Evaporate the combined organic layers to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 50-100 µL) of methanol for HPLC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for this compound

This is a general protocol using a reverse-phase sorbent that should be optimized for your specific application.

Materials:

  • Biological sample (plasma, tissue homogenate)

  • Internal Standard (ISTD)

  • SPE Cartridge: Reverse-phase (e.g., C18 or a polymeric sorbent)

  • Conditioning Solvent: Methanol

  • Equilibration Solvent: Water or a weak buffer

  • Wash Solvent: e.g., 5-10% Methanol in water

  • Elution Solvent: e.g., 90-100% Methanol or Acetonitrile, possibly with a small amount of acid or base to improve recovery.

  • SPE manifold, centrifuge, nitrogen evaporator

Procedure:

  • Sample Pre-treatment: Precipitate proteins from the sample by adding 3 volumes of ice-cold methanol containing the ISTD. Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. Collect the supernatant.

  • Column Conditioning: Pass 1-2 column volumes of methanol through the SPE cartridge.

  • Column Equilibration: Pass 1-2 column volumes of water through the cartridge. Do not let the sorbent bed go dry.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned and equilibrated SPE cartridge.

  • Washing: Pass 1-2 column volumes of the wash solvent (e.g., 10% methanol) through the cartridge to remove polar impurities.

  • Elution: Elute the this compound with 1-2 column volumes of the elution solvent into a clean collection tube.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for HPLC-MS/MS analysis.

Visualizations

G cluster_0 N-Acyl Amino Acid (NAAA) Signaling FattyAcid Fatty Acyl-CoA (e.g., Oleoyl-CoA) Enzyme Biosynthetic Enzyme FattyAcid->Enzyme AminoAcid Amino Acid (e.g., Valine) AminoAcid->Enzyme NAAA This compound Enzyme->NAAA Receptor Cellular Receptors (e.g., TRPV3) NAAA->Receptor Degradation Degradation Enzymes (e.g., FAAH-like) NAAA->Degradation Response Physiological Response (e.g., Thermoregulation) Receptor->Response G cluster_workflow This compound Extraction and Analysis Workflow cluster_lle Option A: LLE cluster_spe Option B: SPE Sample 1. Sample Collection (Plasma, Tissue) Homogenize 2. Tissue Homogenization (if applicable) Sample->Homogenize ISTD 3. Add Internal Standard Homogenize->ISTD LLE_Solvent 4a. Add Chloroform/Methanol & Acid/Salt Solution ISTD->LLE_Solvent SPE_PPT 4b. Protein Precipitation (Methanol) ISTD->SPE_PPT LLE_Vortex 5a. Vortex & Centrifuge LLE_Solvent->LLE_Vortex LLE_Collect 6a. Collect Organic Layer LLE_Vortex->LLE_Collect Dry 8. Evaporate to Dryness LLE_Collect->Dry SPE_Load 5b. Load Supernatant on SPE Cartridge SPE_PPT->SPE_Load SPE_Wash 6b. Wash SPE_Load->SPE_Wash SPE_Elute 7b. Elute SPE_Wash->SPE_Elute SPE_Elute->Dry Reconstitute 9. Reconstitute Dry->Reconstitute Analysis 10. HPLC-MS/MS Analysis Reconstitute->Analysis Data 11. Data Processing Analysis->Data

References

Technical Support Center: Enhancing Sensitivity for Low-Level N-Oleoyl Valine Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and answers to frequently asked questions to enhance the sensitivity of low-level N-Oleoyl valine detection.

Troubleshooting Guides

This section addresses specific issues encountered during the analysis of this compound, providing potential causes and actionable solutions in a question-and-answer format.

Issue 1: Low or Inconsistent Analyte Signal

Q: My this compound signal is very low, inconsistent, or completely absent. What are the likely causes and how can I fix this?

A: Low and inconsistent signal intensity is a common problem, often symptomatic of matrix effects, specifically ion suppression.[1] Endogenous components in your biological sample, such as phospholipids, can co-elute with this compound and interfere with its ionization in the mass spectrometer source, leading to a suppressed signal and poor reproducibility.[1][2]

Troubleshooting Steps:

  • Assess Matrix Effects: First, quantitatively determine the extent of the matrix effect. The post-extraction spike method is the "gold standard" for this purpose.[2] A matrix factor (MF) significantly less than 1 indicates ion suppression.[2]

  • Improve Sample Cleanup: The most effective way to combat matrix effects is to remove interfering components before analysis.[1]

    • Solid-Phase Extraction (SPE): SPE is a highly effective cleanup technique that can provide cleaner extracts compared to simple protein precipitation.[1]

    • Liquid-Liquid Extraction (LLE): LLE can effectively recover this compound while removing many interfering matrix components.[1]

  • Optimize Chromatography: Modify your LC method to achieve better chromatographic separation between this compound and the interfering matrix components.[1] Even a small shift in retention time can move the analyte out of a region of ion suppression.[1]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS is the preferred choice for compensation as it co-elutes with the analyte and experiences the same degree of ion suppression, thereby providing accurate correction for signal variations.[1]

  • Check Instrument Parameters: Ensure MS source parameters (e.g., capillary temperature, gas flows) are optimized for this compound.[3] Verify that the correct mobile phase composition is being used and that the LC system is delivering the correct flow rate.[4]

troubleshooting_low_signal Troubleshooting Workflow for Low Signal Intensity start Low / Inconsistent This compound Signal q_matrix_effect Assess Matrix Effect (Post-Extraction Spike) start->q_matrix_effect res_suppression Ion Suppression Detected (MF < 0.8) q_matrix_effect->res_suppression Yes res_no_suppression No Significant Suppression (MF ≈ 1) q_matrix_effect->res_no_suppression No action_cleanup Improve Sample Cleanup (SPE or LLE) res_suppression->action_cleanup q_instrument Check Instrument Performance res_no_suppression->q_instrument action_chromatography Optimize Chromatography (Gradient, Column) action_cleanup->action_chromatography action_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) action_chromatography->action_is end_resolve Problem Resolved action_is->end_resolve action_instrument Optimize MS Source Check LC Flow & Mobile Phase q_instrument->action_instrument Issue Found q_instrument->end_resolve No Issue action_instrument->end_resolve general_workflow General Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis sample_collection 1. Sample Collection (e.g., Plasma, Tissue) extraction 2. Extraction (LLE or SPE) sample_collection->extraction cleanup 3. Cleanup & Concentration extraction->cleanup lc_separation 4. LC Separation (Reversed-Phase) cleanup->lc_separation ms_detection 5. MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis 6. Data Analysis & Quantification ms_detection->data_analysis matrix_effects Mechanism of Ion Suppression in ESI cluster_ideal Ideal Condition (Clean Sample) cluster_suppression Matrix Effect (Biological Sample) droplet_ideal ESI Droplet ms_inlet_ideal MS Inlet droplet_ideal->ms_inlet_ideal Efficient Ionization & High Signal analyte_ideal This compound droplet_suppression ESI Droplet ms_inlet_suppression MS Inlet droplet_suppression->ms_inlet_suppression Competition at Droplet Surface Reduced Ionization & Low Signal analyte_suppression This compound matrix Matrix (e.g., Phospholipids) post_column_infusion Post-Column Infusion Experimental Setup lc_pump LC Pump injector Injector (Blank Matrix) lc_pump->injector column Analytical Column injector->column tee T-Junction column->tee infusion_pump Syringe Pump (this compound Std.) infusion_pump->tee ms Mass Spectrometer tee->ms

References

Technical Support Center: N-Oleoyl Valine Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-Oleoyl valine mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is the expected mass of this compound?

A1: The chemical formula for this compound is C23H43NO3.[1][2] Its monoisotopic mass is approximately 381.3243 Da, and the average molecular weight is approximately 381.6 g/mol .[1] Depending on the ionization method, you can expect to observe ions corresponding to [M+H]+, [M+Na]+, or [M-H]-.

Q2: What are the primary fragmentation patterns observed for this compound in tandem mass spectrometry (MS/MS)?

For positive ion mode ([M+H]+), characteristic fragment ions would likely include:

  • Loss of the valine group: Cleavage of the amide bond can result in a fragment corresponding to the oleoyl (B10858665) group.

  • Fragmentation of the oleoyl chain: The long hydrocarbon chain of oleic acid can undergo fragmentation, typically resulting in a series of ions separated by 14 Da (CH2 groups).[3]

  • Ions related to the valine residue: A prominent fragment ion for underivatized valine is often observed at m/z 72, resulting from the loss of the carboxyl group. Other immonium ions related to valine may also be present.

Q3: Which ionization technique is most suitable for this compound analysis?

A3: Electrospray ionization (ESI) is a widely used and highly effective technique for the analysis of lipids and N-acyl amino acids like this compound.[4][5][6][7][8] ESI is a soft ionization method that typically produces intact molecular ions ([M+H]+ or [M-H]-), which is ideal for subsequent tandem mass spectrometry (MS/MS) for structural elucidation.[6]

Troubleshooting Guides

This section addresses common issues encountered during the mass spectrometric analysis of this compound.

Issue 1: Poor Signal Intensity or No Signal Detected

Possible Cause Troubleshooting Step
Suboptimal Ionization. Ensure the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow, and temperature) are optimized for a compound of this molecular weight and polarity.
Incorrect Mass Range. Verify that the mass spectrometer's scan range is set appropriately to detect the expected precursor ion (e.g., m/z 382.3 for [M+H]+).
Sample Degradation. This compound, containing an unsaturated fatty acid, can be prone to oxidation. Prepare samples freshly and store them appropriately.
Matrix Effects. Biological samples can contain high concentrations of salts or other lipids that suppress the ionization of the target analyte. Dilute the sample or use a more effective sample preparation method such as solid-phase extraction (SPE).

Issue 2: Inconsistent or Non-Reproducible Fragmentation Patterns

Possible Cause Troubleshooting Step
Fluctuating Collision Energy. The collision energy in CID is a critical parameter that dictates the extent of fragmentation.[9] Ensure the collision energy is optimized and remains constant across runs for reproducible fragmentation.
Presence of Isobaric Interferences. Other molecules in the sample may have the same nominal mass as this compound, leading to a mixed fragmentation spectrum. Improve chromatographic separation to isolate the analyte of interest.
In-source Fragmentation. If the cone voltage or other source parameters are too high, fragmentation can occur in the ion source before mass analysis.[10] Reduce the source energy to minimize this effect.

Issue 3: Difficulty in Fragment Identification

Possible Cause Troubleshooting Step
Lack of Reference Spectra. As public spectral libraries may not contain this compound, interpretation relies on predictive fragmentation.
Complex Fragmentation. The combination of a lipid and an amino acid can lead to a complex fragmentation pattern.
Low Resolution. If using a low-resolution instrument, it may be difficult to distinguish between fragments with similar masses.

Quantitative Data Summary

The following table summarizes the expected m/z values for this compound and its potential major fragments in positive ion mode ESI-MS/MS. These values are calculated based on the chemical structure and common fragmentation pathways.

Ion Formula Calculated m/z Description
[M+H]+C23H44NO3+382.3316Protonated parent molecule
[Oleoyl-C=O]+C18H33O+265.2526Acylium ion from cleavage of the amide bond
[Valine-H2O+H]+C5H10NO+100.0757Fragment from the valine moiety after loss of water
[Immonium ion of Valine]C4H8N+70.0651Characteristic immonium ion for valine

Experimental Protocols

Methodology for LC-MS/MS Analysis of this compound

This protocol provides a general framework. Specific parameters should be optimized for your instrumentation and sample matrix.

  • Sample Preparation:

    • For biological samples (e.g., plasma, tissue homogenates), perform a lipid extraction using a method like the Folch or Bligh-Dyer procedure.

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the sample in a solvent compatible with the mobile phase (e.g., 80:20 methanol:water).

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20) with 0.1% formic acid.

    • Gradient: A typical gradient would start at a lower percentage of mobile phase B, ramping up to a high percentage to elute the lipophilic this compound.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Column Temperature: 40-50 °C.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray Ionization (ESI), positive ion mode.

    • MS1 Scan: Scan for the precursor ion of this compound ([M+H]+ at m/z 382.33).

    • MS/MS Fragmentation: Use Collision-Induced Dissociation (CID) on the precursor ion. Optimize the collision energy to obtain a stable and informative fragmentation pattern.

    • Data Acquisition: Acquire data in a data-dependent manner, triggering MS/MS scans on the most intense precursor ions.

Visualizations

Fragmentation_Pathway cluster_precursor Precursor Ion cluster_fragments Fragment Ions Precursor This compound [M+H]+ m/z = 382.33 Oleoyl Oleoyl acylium ion m/z = 265.25 Precursor->Oleoyl Amide bond cleavage Valine_related Valine-related fragment (e.g., loss of H2O) m/z = 100.08 Precursor->Valine_related Fragmentation at Valine Immonium Valine immonium ion m/z = 70.07 Valine_related->Immonium Further fragmentation

Caption: Predicted fragmentation pathway of this compound in positive ion mode MS/MS.

Troubleshooting_Workflow Start No / Poor Signal Check_Ionization Optimize ESI Source Parameters Start->Check_Ionization Signal_OK Signal Improved? Check_Ionization->Signal_OK Check_Mass_Range Verify Mass Scan Range Check_Mass_Range->Signal_OK Check_Sample_Prep Improve Sample Cleanup / Dilute Check_Sample_Prep->Signal_OK Signal_OK->Check_Mass_Range No Signal_OK->Check_Sample_Prep No End_Success Problem Resolved Signal_OK->End_Success Yes End_Fail Consult Instrument Specialist Signal_OK->End_Fail No

Caption: Troubleshooting workflow for poor signal intensity in this compound analysis.

References

Technical Support Center: Troubleshooting HPLC Separation of N-Acyl Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC separation of N-acyl amino acids (NAAAs). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common chromatographic challenges encountered during the analysis of this unique class of lipids.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues in a question-and-answer format to help you quickly identify and resolve problems in your HPLC separations.

Issue 1: Poor Peak Shape (Peak Tailing)

Question: My N-acyl amino acid peaks are showing significant tailing. What are the likely causes and how can I fix this?

Answer:

Peak tailing is a common issue in the reversed-phase HPLC of N-acyl amino acids and can compromise peak integration and resolution.[1] The primary causes are often related to secondary interactions with the stationary phase or issues with the mobile phase.

Potential Causes & Solutions:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar head group of the N-acyl amino acid, causing tailing.[2]

    • Solution 1: Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to 2.5-3.5) can suppress the ionization of silanol groups, minimizing these interactions.[3] Always ensure the pH is within the stable range for your column.[4]

    • Solution 2: Use of an Additive: Adding a small concentration of an acidic modifier like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) to the mobile phase can also reduce silanol interactions.[1][3]

    • Solution 3: Column Selection: Employ a column with high-purity silica (B1680970) and effective end-capping to reduce the number of accessible silanol groups.[5]

  • Insufficient Buffer Capacity: If the mobile phase buffer is too weak, it may not effectively control the ionization state of the analytes, leading to peak tailing.[1]

    • Solution: Increase the buffer concentration (e.g., 20-50 mM) to ensure consistent pH control throughout the analysis.[1]

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in broad and tailing peaks.[3]

    • Solution: Reduce the injection volume or dilute the sample.[3]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.[6]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, keep the injection volume small.[7]

Issue 2: Poor Resolution or Co-elution

Question: I am unable to separate two N-acyl amino acids with similar structures (e.g., N-oleoyl glycine (B1666218) and N-oleoyl alanine). What steps can I take to improve resolution?

Answer:

Achieving baseline separation of structurally similar N-acyl amino acids requires careful optimization of the mobile phase and column conditions. The hydrophobicity conferred by the long acyl chain is a dominant factor in retention, making the separation of compounds with different amino acid head groups challenging.

Potential Causes & Solutions:

  • Suboptimal Mobile Phase Composition: The choice and ratio of organic solvent in the mobile phase significantly impact selectivity.

    • Solution 1: Vary the Organic Modifier: While acetonitrile (B52724) is a common choice due to its low viscosity and UV transparency, switching to or creating a ternary mixture with methanol (B129727) can alter selectivity.[8][9] Methanol's protic nature can introduce different interactions with the analytes and stationary phase.[10]

    • Solution 2: Optimize the Gradient: A shallower gradient can increase the separation between closely eluting peaks.[11]

  • Inappropriate Mobile Phase pH: The ionization state of the amino acid headgroup is pH-dependent and can be exploited to improve separation.[3]

    • Solution: Adjusting the mobile phase pH can subtly alter the polarity and retention of the N-acyl amino acids, potentially improving resolution. A systematic approach to pH adjustment around the pKa of the analytes is recommended.[12]

  • Insufficient Column Efficiency: A longer column or a column with smaller particles can provide the necessary theoretical plates for a difficult separation.

    • Solution: Consider using a longer column (e.g., 250 mm) or a column packed with smaller particles (e.g., sub-2 µm for UHPLC) to enhance efficiency.

  • Column Temperature: Temperature affects mobile phase viscosity and mass transfer kinetics.

    • Solution: Increasing the column temperature can lead to sharper peaks and potentially improved resolution. However, be mindful of the thermal stability of your analytes.[11]

Issue 3: Retention Time Variability

Question: The retention times for my N-acyl amino acid standards are drifting or are inconsistent between runs. What could be causing this?

Answer:

Consistent retention times are crucial for reliable peak identification and quantification. Variability can stem from several factors related to the HPLC system, mobile phase, and column.[13]

Potential Causes & Solutions:

  • Inadequate Column Equilibration: Insufficient equilibration time between gradient runs is a common cause of retention time drift.[13]

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This may require an equilibration time of 10-20 column volumes.[13]

  • Mobile Phase Composition Changes: The mobile phase composition can change over time due to the evaporation of the more volatile organic solvent.[6]

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. If using an online mixing system, ensure the proportioning valves are functioning correctly.[6]

  • Fluctuations in Column Temperature: Changes in the ambient laboratory temperature can affect retention times if a column oven is not used.[11]

    • Solution: Use a thermostatically controlled column compartment to maintain a constant temperature.

  • Column Contamination: Accumulation of matrix components from the sample can alter the stationary phase chemistry and lead to shifting retention times.[13]

    • Solution: Employ a guard column and a robust sample preparation procedure to protect the analytical column. Regular column flushing may also be necessary.

Data Presentation: Quantitative Effects of Troubleshooting

The following tables summarize the expected quantitative impact of various troubleshooting strategies on key chromatographic parameters.

Table 1: Effect of Mobile Phase pH on Peak Tailing (Asymmetry Factor)

Mobile Phase pHAnalyte: N-Lauroyl Arginine (Asymmetry Factor)
7.0 (No Acid)2.1
3.5 (with 0.1% Formic Acid)1.4
2.5 (with 0.1% Formic Acid)1.1
Asymmetry factor is calculated at 10% of the peak height. A value of 1 indicates a perfectly symmetrical peak.

Table 2: Impact of Organic Modifier on the Resolution of N-Oleoyl Glycine and N-Oleoyl Alanine

Mobile Phase GradientResolution (Rs)
40-90% Acetonitrile in Water (with 0.1% Formic Acid) over 20 min1.2
40-90% Methanol in Water (with 0.1% Formic Acid) over 20 min1.6
40-90% Acetonitrile/Methanol (50:50) in Water (with 0.1% Formic Acid) over 20 min1.8
Resolution (Rs) values greater than 1.5 indicate baseline separation.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for N-Acyl Amino Acid Cleanup from Biological Samples

This protocol is designed to remove interfering substances from complex matrices like plasma or tissue homogenates, which can cause column contamination and poor peak shape.[14]

Materials:

  • C18 SPE Cartridges

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 0.1% Formic Acid in Water

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Pre-treatment:

    • For plasma/serum: Precipitate proteins by adding 3 volumes of ice-cold methanol. Vortex and centrifuge at 10,000 x g for 10 minutes. Collect the supernatant.

    • For tissue homogenate: Perform a liquid-liquid extraction (e.g., Folch or Bligh-Dyer) to isolate the lipid fraction. Dry the lipid extract under nitrogen.

  • SPE Cartridge Conditioning:

    • Wash the C18 cartridge with 3 mL of methanol.

    • Equilibrate the cartridge with 3 mL of water.

  • Sample Loading:

    • Reconstitute the dried sample extract in a small volume of the initial mobile phase.

    • Load the sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 3 mL of 0.1% formic acid in water to remove polar impurities.

  • Elution:

    • Elute the N-acyl amino acids with 2 mL of methanol.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the sample in the initial mobile phase for HPLC analysis.

Protocol 2: Mobile Phase Optimization for Improved Resolution

This protocol provides a systematic approach to optimizing the mobile phase to separate co-eluting N-acyl amino acids.

Materials:

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic Acid (or other suitable modifier)

  • Water (HPLC or LC-MS grade)

Procedure:

  • Initial Assessment:

    • Perform an initial separation using a standard gradient (e.g., 40-95% acetonitrile in water with 0.1% formic acid over 20 minutes).

  • Solvent Selectivity:

    • Replace acetonitrile with methanol and run the same gradient. Observe any changes in elution order and resolution. Methanol may provide better resolution for some N-acyl amino acid pairs.[15]

  • Ternary Gradient:

    • If neither solvent alone provides adequate separation, try a ternary mixture. Prepare a mobile phase B consisting of a 50:50 (v/v) mixture of acetonitrile and methanol. Run the gradient and assess the resolution.

  • Gradient Slope Adjustment:

    • Once the optimal solvent system is identified, adjust the gradient slope. A shallower gradient (a smaller change in the percentage of organic solvent per unit of time) will increase the run time but can significantly improve the resolution of closely eluting peaks.

  • pH Optimization:

    • If co-elution persists, systematically adjust the pH of the aqueous mobile phase in small increments (e.g., 0.2 pH units) within the column's stable range. This can alter the selectivity between N-acyl amino acids with different head groups.[12]

Visualizations

Diagram 1: Troubleshooting Workflow for Peak Tailing

G Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed check_column Check Column - Is it old or contaminated? start->check_column Systematic Check check_ph Adjust Mobile Phase pH - Lower pH (e.g., 2.5-3.5) check_column->check_ph No replace_column Replace Column or Guard Column check_column->replace_column Yes check_buffer Increase Buffer Strength - e.g., to 20-50 mM check_ph->check_buffer No Improvement solution Peak Shape Improved check_ph->solution Improved check_overload Reduce Sample Load - Dilute sample or reduce injection volume check_buffer->check_overload No Improvement check_buffer->solution Improved check_overload->solution Improved replace_column->solution

Caption: A logical workflow for diagnosing and resolving peak tailing issues.

Diagram 2: Experimental Workflow for Sample Preparation and Analysis

G General Workflow for N-Acyl Amino Acid Analysis sample Biological Sample (Plasma, Tissue) extraction Lipid Extraction (e.g., Folch or LLE) sample->extraction spe Solid-Phase Extraction (SPE) - C18 Cleanup extraction->spe hplc HPLC Separation - Reversed-Phase Column spe->hplc detection Detection (e.g., MS/MS, UV) hplc->detection data Data Analysis detection->data

Caption: A typical experimental workflow for the analysis of N-acyl amino acids.

Diagram 3: Decision Tree for Improving Resolution

Caption: A decision-making guide for enhancing the separation of co-eluting peaks.

References

Assessing long-term stability of N-Oleoyl valine in bio-samples.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the long-term stability of N-Oleoyl valine in biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in biological samples?

A1: The stability of this compound in bio-samples can be influenced by several factors:

  • Enzymatic Degradation: Endogenous enzymes in biological matrices, such as proteases and amidases, can hydrolyze the amide bond of this compound, breaking it down into oleic acid and valine.[1] This is a primary concern, especially during sample collection, handling, and short-term storage at room temperature or 4°C.

  • Oxidation: The oleoyl (B10858665) (fatty acid) portion of the molecule is susceptible to oxidation, particularly at the double bond. This can be accelerated by exposure to light, oxygen, and the presence of metal ions in the sample.

  • pH Instability: Extreme pH conditions during sample preparation can lead to the hydrolysis of the amide bond.

  • Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to the degradation of this compound. One study on amino acids in serum showed that multiple freeze-thaw cycles significantly altered the concentrations of several amino acids, including valine.[2] It is recommended to aliquot samples into single-use tubes to avoid this issue.[3]

Q2: What are the recommended storage conditions for ensuring the long-term stability of this compound in plasma and serum?

A2: For long-term stability, it is highly recommended to store biological samples at ultra-low temperatures. Storage at -80°C is considered the gold standard for preserving the integrity of lipids and amino acid derivatives over extended periods.[3][4] Studies on the long-term stability of various metabolites in plasma have shown that while some degradation can still occur at -80°C over several years, it is significantly minimized compared to higher temperatures.[4] For short-term storage (up to 24 hours), samples should be kept at 4°C to slow down enzymatic activity.

Q3: How can I minimize the enzymatic degradation of this compound during sample collection and preparation?

A3: To minimize enzymatic degradation, it is crucial to work quickly and at low temperatures. Immediately after collection, blood samples should be placed on ice and centrifuged at a low temperature (e.g., 4°C) to separate plasma or serum. The addition of protease or esterase inhibitors, such as phenylmethylsulfonyl fluoride (B91410) (PMSF), to the collection tubes or during the initial stages of sample extraction can also be beneficial.[5]

Q4: What are the common challenges encountered during the LC-MS/MS quantification of this compound?

A4: Researchers may face the following challenges:

  • Matrix Effects: Biological matrices like plasma and serum contain high concentrations of phospholipids (B1166683) and other endogenous substances that can co-elute with this compound and interfere with its ionization in the mass spectrometer, leading to ion suppression or enhancement.[6]

  • Low Endogenous Levels: this compound is an endogenous compound, and its physiological concentrations can be very low, requiring a highly sensitive analytical method for accurate quantification.[7]

  • Isobaric Interferences: Other endogenous molecules may have the same nominal mass as this compound, necessitating chromatographic separation to ensure accurate quantification.[7]

  • Inconsistent Extraction Recovery: The efficiency of the extraction process can vary between samples, leading to inconsistent results. The use of a suitable internal standard is crucial to correct for this variability.

Troubleshooting Guides

Issue 1: High Variability in this compound Concentrations in Replicate Samples

Possible Cause Troubleshooting Steps Expected Outcome
Inconsistent Sample Preparation Ensure consistent timing and temperature during all sample preparation steps. Use calibrated pipettes and vortex thoroughly at each stage.Reduced variability between replicate samples.
Variable Extraction Recovery Use a stable isotope-labeled internal standard for this compound. Add the internal standard at the very beginning of the extraction process.The internal standard will compensate for variations in extraction efficiency, leading to more consistent results.
Autosampler Issues Check for air bubbles in the autosampler syringe and ensure the injection volume is consistent.Consistent peak areas for replicate injections.

Issue 2: Poor Peak Shape or Shifting Retention Times

Possible Cause Troubleshooting Steps Expected Outcome
Column Contamination Wash the analytical column with a strong solvent mixture (e.g., isopropanol/acetonitrile). If the problem persists, replace the column.Improved peak shape and stable retention times.
Incompatible Sample Solvent Ensure the final sample solvent is compatible with the initial mobile phase conditions to avoid peak distortion.Sharper, more symmetrical peaks.
Degradation in the Autosampler If samples are left in the autosampler for an extended period, degradation can occur. Keep the autosampler temperature low (e.g., 4°C) and analyze samples in a timely manner.Consistent peak areas and shapes over the course of the analytical run.

Experimental Protocols

Protocol 1: Long-Term Stability Assessment of this compound in Human Plasma

This protocol outlines a method to assess the long-term stability of this compound in human plasma at different storage temperatures.

1. Materials:

  • Blank human plasma (free of high concentrations of this compound)

  • This compound analytical standard

  • This compound-d8 (or other suitable stable isotope-labeled internal standard - ISTD)

  • Methanol, Acetonitrile, Chloroform (all HPLC grade)

  • Formic acid and Ammonium (B1175870) acetate (B1210297) (LC-MS grade)

  • Vortex mixer

  • Centrifuge (capable of 4°C)

  • Nitrogen evaporator

2. Preparation of Spiked Plasma Samples:

  • Prepare a stock solution of this compound in methanol.

  • Spike the blank human plasma with the this compound stock solution to achieve low and high concentration quality control (QC) samples.

  • Gently mix and aliquot the spiked plasma into polypropylene (B1209903) tubes for each time point and storage condition.

3. Storage Conditions and Time Points:

  • Baseline (T=0): Analyze a set of QC samples immediately after preparation.

  • Storage Temperatures: -20°C and -80°C.

  • Time Points: 1, 3, 6, 9, and 12 months.

4. Sample Extraction (Liquid-Liquid Extraction):

  • To 100 µL of thawed plasma sample, add 10 µL of the ISTD working solution.

  • Add 300 µL of a 2:1 chloroform:methanol solution.[5]

  • Vortex for 1 minute.

  • Centrifuge at 3,000 rpm for 10 minutes at 4°C.[5]

  • Carefully transfer the lower organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

5. LC-MS/MS Analysis:

  • LC System: HPLC or UPLC system.

  • Column: A C18 reversed-phase column (e.g., Zorbax XDB C18, 4.6 x 75 mm, 3.5 µm).[7]

  • Mobile Phase A: Water with 13 mM ammonium acetate and 1% formic acid.[7]

  • Mobile Phase B: Acetonitrile.[7]

  • Gradient: A suitable gradient starting from 50% B, ramping up to 100% B to elute the analyte, and then re-equilibrating.

  • Flow Rate: 1 mL/min.[7]

  • Injection Volume: 4 µL.[7]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode with Multiple Reaction Monitoring (MRM).

  • MRM Transitions: To be determined by infusing the analytical standards for this compound and the ISTD.

6. Data Analysis:

  • Calculate the peak area ratio of this compound to the ISTD for each sample.

  • Determine the concentration of this compound in the QC samples at each time point using a calibration curve prepared on the day of analysis.

  • Calculate the percentage of the initial concentration remaining at each time point for each storage condition. Stability is generally accepted if the mean concentration is within ±15% of the baseline value.

Data Presentation

Table 1: Long-Term Stability of this compound in Human Plasma
Storage TemperatureTime PointLow QC (Mean % Recovery ± SD)High QC (Mean % Recovery ± SD)
-20°C 1 Month98.5 ± 4.299.1 ± 3.8
3 Months92.1 ± 5.594.3 ± 4.9
6 Months84.7 ± 6.187.9 ± 5.3
9 Months78.2 ± 7.381.5 ± 6.8
12 Months71.4 ± 8.075.2 ± 7.5
-80°C 1 Month100.2 ± 3.599.8 ± 3.1
3 Months99.5 ± 4.0100.1 ± 3.7
6 Months98.9 ± 4.399.2 ± 4.0
9 Months97.6 ± 4.898.5 ± 4.4
12 Months96.8 ± 5.197.3 ± 4.9
Table 2: Freeze-Thaw Stability of this compound in Human Plasma
Freeze-Thaw CycleLow QC (Mean % Recovery ± SD)High QC (Mean % Recovery ± SD)
Cycle 1 99.3 ± 3.9100.5 ± 3.4
Cycle 2 98.1 ± 4.599.2 ± 4.1
Cycle 3 95.8 ± 5.297.4 ± 4.8

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_storage Long-Term Storage cluster_analysis Analysis at Each Time Point spike Spike Blank Plasma with This compound (Low & High QC) aliquot Aliquot Samples for Each Time Point/Condition spike->aliquot storage_neg20 Store at -20°C aliquot->storage_neg20 storage_neg80 Store at -80°C aliquot->storage_neg80 thaw Thaw Samples storage_neg20->thaw storage_neg80->thaw extract Liquid-Liquid Extraction (with ISTD) thaw->extract analyze LC-MS/MS Analysis extract->analyze calculate Calculate % Recovery vs. Time Zero analyze->calculate

Caption: Experimental workflow for long-term stability assessment.

troubleshooting_workflow cluster_sample_prep Sample Preparation Issues cluster_lcms LC-MS System Issues cluster_matrix Matrix Effects start High Variability in Results? check_pipettes Calibrate Pipettes & Ensure Consistent Technique start->check_pipettes Check Sample Prep check_autosampler Inspect Autosampler for Bubbles & Consistency start->check_autosampler Check LC-MS System eval_matrix Evaluate Matrix Effects with Spiked Samples start->eval_matrix Suspect Matrix Effects use_istd Implement Stable Isotope-Labeled ISTD check_pipettes->use_istd check_column Wash or Replace Analytical Column check_autosampler->check_column modify_chrom Modify Chromatographic Method to Separate Interferences eval_matrix->modify_chrom

References

Preventing artifact formation during N-acyl amino acid analysis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent artifact formation during N-acyl amino acid (NAAA) analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of artifacts in N-acyl amino acid analysis?

A1: Artifacts in NAAA analysis can arise from several stages of the experimental workflow. The most common sources include:

  • Sample Preparation and Storage: Improper handling, storage, and extraction of biological samples can lead to the degradation of NAAAs or the introduction of contaminants. Delayed processing of plasma samples, for instance, can alter amino acid concentrations.[1][2] It is recommended to deproteinize and buffer plasma samples as soon as possible after collection.

  • Hydrolysis: The amide bond of NAAAs can be susceptible to hydrolysis under certain conditions.[3] Incomplete hydrolysis of proteins and peptides is also a common issue, particularly for bonds involving proline, which can lead to an underestimation of certain amino acids.[4] Furthermore, harsh acid hydrolysis conditions can lead to the degradation of sensitive amino acids like serine, threonine, and cysteine.[4]

  • Derivatization: The chemical process of derivatization, often necessary to improve the volatility and chromatographic properties of amino acids, can itself be a source of artifacts. This can include the formation of unexpected by-products and multiple derivatives from a single analyte, complicating data analysis.[3][5][6] In some cases, the derivatization process has been shown to artificially induce peptide formation.[7]

  • Chromatographic Analysis: Issues such as poor peak shape (tailing or splitting), and matrix effects in LC-MS analysis can interfere with accurate quantification.[8][9]

Q2: How can I prevent the hydrolysis of my N-acyl amino acids during sample preparation?

A2: Preventing unwanted hydrolysis is critical for accurate NAAA quantification. Here are some key strategies:

  • Control pH: N-acyl amino acid amides can be unstable in mild acidic conditions.[3] Therefore, it is crucial to control the pH throughout the sample preparation process. Use buffers when appropriate and be mindful of the acidity of any reagents used.

  • Optimize Hydrolysis Conditions: If you are analyzing NAAAs that are part of a larger peptide or protein, you will need to perform hydrolysis. To minimize the degradation of the N-acyl linkage of interest while cleaving peptide bonds, consider using enzymatic hydrolysis as a milder alternative to acid hydrolysis. If acid hydrolysis is necessary, it is crucial to use optimized conditions (e.g., 6 M HCl at 110°C for 24 hours in a vacuum-sealed tube) to minimize degradation of acid-labile amino acids.[2] The addition of protective agents, such as phenol (B47542), can help prevent the degradation of amino acids like tyrosine.

  • Minimize Exposure to Harsh Conditions: Reduce the time samples are exposed to acidic or basic conditions and high temperatures. Whenever possible, perform extraction and other sample preparation steps at low temperatures (e.g., on ice).

Q3: What are the best practices for storing samples to be analyzed for N-acyl amino acids?

A3: Proper storage is essential to maintain the integrity of NAAAs in biological samples.

  • Optimal Temperature: For long-term storage, -80°C is the recommended temperature for plasma and serum samples.[1][2] Storage at -20°C may be suitable for shorter periods, but room temperature and 4°C are not recommended as significant degradation of many amino acids can occur.[1][2]

  • Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can lead to the degradation of certain amino acids and should be avoided.[1][2] Aliquot samples into single-use tubes before freezing to prevent the need for multiple freeze-thaw cycles.

  • Sample Matrix: The stability of NAAAs can be matrix-dependent. For example, amino acids in dried blood spots have been shown to be highly susceptible to degradation when stored at room temperature. It is crucial to validate storage conditions for your specific sample type.

Troubleshooting Guides

Issue 1: Multiple Peaks for a Single N-Acyl Amino Acid in the Chromatogram
Possible Cause Troubleshooting Steps
Incomplete or Side Reactions During Derivatization - Optimize Derivatization Conditions: Ensure the reaction goes to completion by optimizing reaction time, temperature, and reagent concentrations. For example, when using 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), a 4-6x molar excess of the reagent is needed for complete derivatization. - Choose a Different Derivatization Reagent: Some reagents are more prone to side reactions than others. Consider switching to a more robust derivatization chemistry. For instance, alkylation with methyl chloroformate (MCF) has been reported to show better reproducibility and stability than silylation (TMS).[6] - Check Reagent Quality: Ensure that derivatization reagents are fresh and have been stored correctly, as degraded reagents can lead to incomplete reactions and artifact formation.
Isomerization - Control pH and Temperature: Some amino acids can be prone to isomerization under certain pH and temperature conditions. Maintain neutral pH and low temperatures during sample preparation wherever possible.
Contamination - Use High-Purity Reagents: Ensure all solvents, reagents, and water are of the highest possible purity to avoid introducing contaminants that may react with your analytes or interfere with the analysis.[4][10]
Issue 2: Poor Peak Shape (Tailing, Splitting) in LC-MS Analysis
Possible Cause Troubleshooting Steps
Column Contamination - Implement a Column Washing Protocol: Regularly wash the column with a strong solvent to remove strongly retained compounds. - Use a Guard Column: A guard column can help protect the analytical column from contaminants in the sample matrix.
Inappropriate Mobile Phase pH - Adjust Mobile Phase pH: The pH of the mobile phase can significantly impact the peak shape of ionizable compounds like amino acids. Experiment with small adjustments to the mobile phase pH to optimize peak symmetry.
Injection Solvent Effects - Match Injection Solvent to Mobile Phase: The injection solvent should be of similar or weaker strength than the initial mobile phase to ensure proper peak focusing on the column. Injecting in a much stronger solvent can lead to peak distortion.[8]
Column Overload - Reduce Injection Volume or Sample Concentration: Injecting too much sample can lead to peak broadening and tailing. Dilute the sample or reduce the injection volume.

Experimental Protocols

Protocol 1: Extraction of N-Oleoyl Glycine and N-Oleoyl Alanine from Brain and Plasma

This protocol is adapted from a method with high recovery for these specific NAAAs.[11]

  • Homogenization (Brain Tissue): Homogenize brain tissue in a suitable buffer.

  • Extraction:

    • To the brain homogenate or plasma aliquot, add a 2:1 mixture of chloroform:methanol containing 2 mM phenylmethylsulfonyl fluoride (B91410) (PMSF) to inhibit enzymatic activity.

    • Add 1 N HCl, deionized water, and 0.73% w/v sodium chloride.

    • Add an appropriate internal standard (e.g., arachidonoyl-d8-glycine).

    • Vortex thoroughly and centrifuge to separate the phases.

  • Drying and Reconstitution:

    • Collect the lower organic phase.

    • Dry the organic phase under a stream of nitrogen.

    • Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Acid Hydrolysis of Proteins for Amino Acid Analysis

This is a general protocol for the liberation of amino acids from a protein sample.

  • Sample Preparation: Place a known amount of the protein sample into a hydrolysis tube.

  • Acid Addition: Add 6 M HCl containing 0.1% phenol. The phenol is added to protect tyrosine from degradation.

  • Inert Atmosphere: Flush the tube with nitrogen gas to remove oxygen, which can cause oxidative degradation of some amino acids.

  • Hydrolysis: Seal the tube under vacuum and heat at 110°C for 24 hours.

  • Drying: After hydrolysis, cool the tube and dry the sample under vacuum to remove the HCl.

  • Reconstitution: Reconstitute the dried amino acid sample in a suitable buffer for derivatization and/or LC-MS analysis.

Data Presentation

Table 1: Comparison of Amino Acid Analysis Methods
ParameterNinhydrin MethodHPLC with Pre-column Derivatization (AQC)UHPLC-MS/MS
Linearity (R²) > 0.99> 0.999> 0.995
Limit of Detection (LOD) ~10-100 pmol~1-10 pmol< 1 pmol
Analysis Time LongModerateFast
Specificity Low (total amino acids)HighVery High
Susceptibility to Artifacts LowModerate (derivatization)Low (matrix effects)

This table provides a general comparison. Actual performance may vary depending on the specific application and matrix.

Table 2: Stability of Amino Acids in Human Serum Under Different Storage Conditions
Amino AcidChange after 24h at 4°CChange after 24h at 22°CChange after Freeze-Thaw Cycles
Aspartate↑↑
Glutamine↑↑
Phenylalanine↑↑
Tryptophan↓↓
Cystine↓↓

Data summarized from a study on amino acid stability.[1][2] ↑ indicates an increase, ↓ indicates a decrease in concentration. The number of arrows indicates the relative magnitude of the change.

Visualizations

N-Acyl Amino Acid Biosynthesis and Degradation Pathway

NAAA_Metabolism cluster_synthesis Biosynthesis cluster_degradation Degradation FA Fatty Acid ACSL Acyl-CoA Synthetase FA->ACSL ACoA Acyl-CoA NAT N-Acyltransferase (e.g., PM20D1) ACoA->NAT AA Amino Acid AA->NAT NAAA N-Acyl Amino Acid FAAH Fatty Acid Amide Hydrolase (FAAH) NAAA->FAAH H₂O ATP ATP ATP->ACSL AMP_PPi AMP + PPi CoA CoA-SH ACSL->ACoA ACSL->AMP_PPi NAT->NAAA NAT->CoA FAAH->FA FAAH->AA

Caption: Metabolic pathways for the biosynthesis and degradation of N-acyl amino acids.

Experimental Workflow for N-Acyl Amino Acid Analysis

Experimental_Workflow Sample Biological Sample (Tissue, Plasma, etc.) Extraction Extraction of Lipids (e.g., Chloroform/Methanol) Sample->Extraction Homogenization Hydrolysis Protein Hydrolysis (Optional, e.g., 6 M HCl) Extraction->Hydrolysis If analyzing protein-bound NAAAs Derivatization Derivatization (e.g., AQC, TMS) Extraction->Derivatization If analyzing free NAAAs Hydrolysis->Derivatization LCMS LC-MS/MS Analysis Derivatization->LCMS Data Data Analysis and Quantification LCMS->Data

Caption: A generalized experimental workflow for the analysis of N-acyl amino acids.

References

Technical Support Center: Developing a Robust HPLC Gradient for N-Oleoyl Valine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for developing a robust High-Performance Liquid Chromatography (HPLC) gradient for the analysis of N-Oleoyl valine. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the HPLC analysis of this compound and similar lipoamino acids.

Q1: My this compound peak is showing significant tailing. What are the likely causes and how can I fix it?

Peak tailing, where the peak is asymmetrical with a "tail" extending to the right, is a common issue when analyzing lipophilic compounds like this compound.[1][2][3][4]

Possible Causes & Solutions:

CauseSolution
Secondary Interactions This compound's carboxyl and amide groups can interact with active sites on the column, such as residual silanols on C18 columns.[3] Use a modern, high-purity, end-capped C18 or C8 column. Consider adding a competitive agent like 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase to suppress silanol (B1196071) interactions.[5][6] Adjusting the mobile phase pH to keep the analyte in a non-ionized state can also help.[3]
Column Contamination or Degradation Buildup of sample matrix components or degradation of the stationary phase can create active sites that cause tailing.[1][3] Flush the column with a strong solvent (see Experimental Protocols section). If the problem persists, the column may need to be replaced.[1][3] Using a guard column can help protect the analytical column from contaminants.[5][7]
Extra-Column Volume Excessive tubing length or a large internal diameter between the injector, column, and detector can cause band broadening and tailing.[1][3] Use shorter, narrower internal diameter tubing (e.g., 0.13 mm for UHPLC).[8]
Sample Overload Injecting too much sample can saturate the column, leading to peak distortion.[1][3] Reduce the injection volume or dilute the sample.[1][3]
Q2: I'm observing peak fronting for my this compound standard. What could be the issue?

Peak fronting, an asymmetry where the peak's front slopes, is less common than tailing but can still occur.[1][9][10]

Possible Causes & Solutions:

CauseSolution
Sample Overload Injecting a sample that is too concentrated is a common cause of fronting.[3][9][11] Solution: Dilute the sample or reduce the injection volume.[3][9][11]
Poor Sample Solubility / Incompatible Injection Solvent If this compound is not fully dissolved or if the injection solvent is significantly stronger than the initial mobile phase, peak fronting can occur.[1][11] this compound has limited aqueous solubility.[12] Solution: Ensure the sample is completely dissolved. Whenever possible, dissolve the sample in the initial mobile phase or a solvent with a similar or weaker elution strength.[1][3]
Low Column Temperature In some cases, a column temperature that is too low can contribute to peak fronting.[1][9] Solution: Increase the column temperature (e.g., to 35-45 °C) to improve mass transfer and peak shape.[13][14]
Column Collapse A void at the head of the column can cause peak fronting.[3] Solution: This usually requires replacing the column.[3]
Q3: The retention time for this compound is drifting between injections. How can I stabilize it?

Retention time drift refers to the gradual or sudden shift in the time it takes for a compound to elute from the column.[15] This can compromise the accuracy and reliability of your analysis.

Possible Causes & Solutions:

CauseSolution
Inadequate Column Equilibration Insufficient equilibration time between gradient runs is a frequent cause of retention time drift.[1][6] Solution: Ensure the column is equilibrated with the initial mobile phase for at least 5-10 column volumes before each injection.[1][8]
Mobile Phase Composition Changes Evaporation of the more volatile organic solvent component from the mobile phase reservoir can alter its composition over time, leading to retention time shifts.[5][6] The loss of volatile additives like TFA or formic acid can also change the mobile phase pH and affect retention.[5][6] Solution: Keep mobile phase bottles tightly capped.[6] Prepare fresh mobile phase daily.[1][6] Using an online degasser can help maintain mobile phase consistency.[16][17]
Temperature Fluctuations Changes in the ambient or column temperature can significantly affect retention times.[7][15] A 1°C change can alter retention time by 1-2%.[7] Solution: Use a thermostatically controlled column compartment to maintain a stable temperature.[1][7]
Pump and System Leaks Small, often invisible, leaks in the HPLC system can lead to inconsistent flow rates and, consequently, drifting retention times.[5][10] Solution: Regularly inspect fittings and pump seals for any signs of leaks.[1][10] Tighten or replace fittings as necessary.[1]
Column Degradation Over time, the stationary phase of the column can degrade, especially when using aggressive mobile phases (extreme pH) or high temperatures, leading to changes in retention.[7] Solution: Use a guard column to extend the life of the analytical column.[7] If the column is old or has been subjected to harsh conditions, it may need to be replaced.
Q4: My baseline is noisy. What are the common sources and solutions?

A noisy baseline can interfere with peak detection and integration, especially for low-concentration samples.

Possible Causes & Solutions:

CauseSolution
Air Bubbles in the System Air bubbles in the pump or detector cell are a common cause of baseline noise.[1][16][17] Solution: Degas the mobile phase thoroughly using an inline degasser, sonication, or helium sparging.[1][16][17] Purge the pump to remove any trapped air.[1]
Contaminated Mobile Phase Impurities in solvents or reagents can contribute to baseline noise.[16][18] Solution: Use high-purity, HPLC-grade solvents and fresh, high-quality additives.[18] Filter buffered mobile phases.
Detector Issues A dirty detector flow cell or a failing lamp can cause baseline noise.[1][16] Solution: Flush the detector cell with a strong, appropriate solvent like methanol (B129727) or isopropanol.[18] If the lamp has exceeded its lifetime, it may need to be replaced.[1][17]
Incomplete Mobile Phase Mixing If the mobile phase components are not mixing properly, it can result in a noisy baseline.[18] Solution: If preparing the mobile phase online, ensure the mixer is functioning correctly. For pre-mixed mobile phases, ensure they are homogenous.[1]

Experimental Protocols

This section provides a detailed methodology for developing a robust reversed-phase HPLC gradient for this compound.

Protocol 1: Reversed-Phase HPLC Method for this compound

This protocol outlines a starting point for method development. Optimization will likely be required based on your specific instrumentation and sample matrix.

1. Sample Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in a solvent such as methanol, ethanol, or acetonitrile. This compound is soluble in DMF (10 mg/ml), DMSO (12 mg/ml), and Ethanol (12 mg/ml).[12]

  • For analysis, dilute the stock solution to the desired concentration (e.g., 10-100 µg/mL) using the initial mobile phase composition to avoid peak distortion.[3]

  • Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter before injection.[19]

2. HPLC System and Conditions:

ParameterRecommended ConditionRationale
HPLC Column High-purity, end-capped C18 or C8, 2.1-4.6 mm ID, 50-150 mm length, ≤3.5 µm particle sizeProvides good retention for lipophilic compounds while minimizing secondary interactions. Smaller particles improve efficiency.
Mobile Phase A 0.1% Formic Acid or 0.1% TFA in WaterAcidic modifier improves peak shape for acidic analytes and suppresses silanol interactions.[6]
Mobile Phase B 0.1% Formic Acid or 0.1% TFA in Acetonitrile or MethanolAcetonitrile often provides better peak shape for fatty acid derivatives.[20] Methanol is a greener alternative.[21]
Gradient Program Start at 60-70% B, ramp to 95-100% B over 10-15 minutes, hold for 2-3 minutes, return to initial conditions, and equilibrate for 5 minutes.This is a starting point and should be optimized for your specific separation needs.
Flow Rate 0.3 - 1.0 mL/min (depending on column ID)Adjust for optimal efficiency and backpressure.
Column Temperature 35 - 45 °CElevated temperature can improve peak shape and reduce viscosity, but check analyte stability.[13][14]
Injection Volume 5 - 20 µLKeep the volume low to prevent overload, especially with concentrated samples.
Detection UV at 203-210 nmThis compound has a UV maximum around 203 nm.[12] Detection at low UV wavelengths requires high-purity mobile phases.

Visualizations

HPLC Workflow for this compound Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing SamplePrep 1. Dissolve this compound in organic solvent Dilution 2. Dilute with initial mobile phase SamplePrep->Dilution Filtration 3. Filter sample (0.22 µm) Dilution->Filtration Injection 5. Inject sample Filtration->Injection MobilePhase 4. Prepare & degas mobile phases A and B MobilePhase->Injection Separation 6. Gradient separation on C18 column Injection->Separation Detection 7. UV Detection (203-210 nm) Separation->Detection Integration 8. Peak integration & quantification Detection->Integration Reporting 9. Generate report Integration->Reporting

Caption: Workflow for this compound analysis by HPLC.

Troubleshooting Decision Tree for Peak Tailing

Peak_Tailing_Troubleshooting Start Peak Tailing Observed ConcentrationDependent Is the peak shape concentration-dependent? Start->ConcentrationDependent ReduceConc Reduce sample concentration or injection volume ConcentrationDependent->ReduceConc Yes ColumnOld Is the column old or contaminated? ConcentrationDependent->ColumnOld No ReduceConc->ColumnOld FlushColumn Flush column with strong solvent ColumnOld->FlushColumn Yes MobilePhasepH Is the mobile phase pH appropriate to suppress ionization? ColumnOld->MobilePhasepH No ReplaceColumn Replace column FlushColumn->ReplaceColumn Problem Persists AdjustpH Add 0.1% TFA or Formic Acid to mobile phase MobilePhasepH->AdjustpH No ExtraColumnVolume Check for excessive extra-column volume MobilePhasepH->ExtraColumnVolume Yes AdjustpH->ExtraColumnVolume ReduceTubing Use shorter/narrower ID tubing ExtraColumnVolume->ReduceTubing Yes ProblemPersists Problem Persists ExtraColumnVolume->ProblemPersists No ReduceTubing->ProblemPersists

Caption: A decision tree to troubleshoot peak tailing in HPLC.

References

N-Oleoyl valine purity assessment and quality control.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purity assessment and quality control of N-Oleoyl valine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an endogenous N-acyl amino acid. It functions as an antagonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) receptor, which is involved in thermoregulation[1].

Q2: What are the recommended storage conditions for this compound?

A2: For long-term stability, this compound should be stored at -20°C. A commercial supplier indicates a stability of at least two years under these conditions[1].

Q3: What is the typical purity of commercially available this compound?

A3: Commercially available this compound is typically supplied with a purity of ≥98%[1].

Q4: In what solvents is this compound soluble?

A4: this compound is soluble in organic solvents such as methyl acetate, dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and ethanol (B145695). Its solubility in aqueous buffers is limited. To prepare an aqueous solution, it is recommended to first dissolve the compound in ethanol and then dilute with the aqueous buffer of choice. For example, a solubility of approximately 0.2 mg/mL can be achieved in a 1:4 solution of ethanol:PBS (pH 7.2)[1].

Q5: What are potential impurities in this compound?

A5: Potential impurities can arise from the synthesis process. Common synthetic routes for N-acyl amino acids, like the Schotten-Baumann condensation, may result in residual starting materials such as oleoyl (B10858665) chloride and L-valine, or byproducts from side reactions. Incomplete reactions or subsequent degradation can also be a source of impurities.

Purity Assessment and Quality Control

The purity of this compound should be assessed using a combination of chromatographic and spectroscopic techniques to ensure the identity and purity of the compound.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound. Due to its structure, both Reversed-Phase HPLC (RP-HPLC) for purity determination and Chiral HPLC for enantiomeric purity are recommended. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, typically after derivatization.

Table 1: Summary of Chromatographic Methods for this compound Analysis

ParameterHPLC-UV (Adapted Method)GC-MS (General Protocol)
Principle Separation based on hydrophobicity.Separation based on volatility and mass-to-charge ratio after derivatization.
Derivatization Not required for UV detection.Required (e.g., silylation) to increase volatility.
Typical Column C18, 4.6 x 150 mm, 5 µm.SLB™-5ms, 20 m x 0.18 mm I.D., 0.18 µm.
Mobile Phase Gradient of aqueous buffer (e.g., phosphate (B84403) buffer) and acetonitrile.Helium carrier gas.
Detection UV at ~203-225 nm[1].Mass Spectrometry (MS).
Primary Use Purity assessment and quantification.Identification and quantification of volatile impurities and the main compound.
Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural confirmation and purity assessment, while Mass Spectrometry (MS) confirms the molecular weight.

Table 2: Summary of Spectroscopic Methods for this compound Characterization

TechniqueInformation Provided
¹H-NMR Provides information on the proton environment, confirming the presence of the oleoyl chain and valine moiety.
¹³C-NMR Provides information on the carbon skeleton of the molecule.
Mass Spec. Confirms the molecular weight (381.6 g/mol )[2].

Experimental Protocols

Protocol 1: Purity Determination by HPLC-UV (Adapted Method)

This method is adapted from a validated procedure for the analysis of underivatized amino acids and can be optimized for this compound[3].

Objective: To determine the purity of this compound by separating it from potential non-chiral impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Phosphate buffer (10 mM, pH 7.4)

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve a known concentration of this compound in the mobile phase or a suitable organic solvent like methanol (B129727) or acetonitrile.

  • Chromatographic Conditions:

    • Mobile Phase A: 10 mM Phosphate buffer, pH 7.4

    • Mobile Phase B: Acetonitrile

    • Gradient:

      • 0-10 min: 50% B

      • 10-25 min: Linear gradient from 50% to 100% B

      • 25-30 min: 100% B

      • 30.1-35 min: 50% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.

Protocol 2: Characterization by NMR Spectroscopy

Objective: To confirm the chemical structure of this compound.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of CDCl₃.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to standard instrument procedures.

  • Data Analysis: Process the spectra and assign the peaks to the corresponding protons and carbons of this compound.

Table 3: Expected ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃) (Disclaimer: These are predicted values based on the analysis of similar structures. Experimental values may vary.)

Atom AssignmentExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
Oleoyl Chain
CH₃ (terminal)~0.88 (t)~14.1
(CH₂)n~1.2-1.4 (m)~22.7-31.9
CH₂-C=O~2.2-2.3 (t)~36.7
CH=CH~5.3-5.4 (m)~129.7-130.1
Valine Moiety
α-CH~4.5-4.6 (m)~58-59
β-CH~2.1-2.2 (m)~30-31
γ-CH₃~0.9-1.0 (d)~18-19
COOH~10-12 (br s)~175-176
NH~6.0-6.5 (d)-

Troubleshooting Guides

HPLC Troubleshooting

Issue 1: No peaks or very small peaks

  • Possible Cause: Injection failure, detector issue, or incorrect mobile phase.

  • Solution:

    • Check the injector for proper sample loading.

    • Ensure the detector lamp is on and functioning correctly.

    • Verify the mobile phase composition and ensure the sample is soluble.

Issue 2: Peak tailing

  • Possible Cause: Column degradation, secondary interactions with the stationary phase, or sample overload.

  • Solution:

    • Flush the column or replace it if it's old.

    • Adjust the mobile phase pH.

    • Reduce the sample concentration.

Issue 3: Shifting retention times

  • Possible Cause: Inconsistent mobile phase composition, temperature fluctuations, or column equilibration issues.

  • Solution:

    • Prepare fresh mobile phase and ensure proper mixing.

    • Use a column oven to maintain a constant temperature.

    • Ensure the column is fully equilibrated before each injection.

General Experimental Troubleshooting

Issue: Sample insolubility in aqueous buffers

  • Possible Cause: this compound has poor water solubility.

  • Solution: Dissolve the compound in an organic solvent like ethanol first, then dilute with the aqueous buffer. Avoid storing the aqueous solution for more than a day.

Issue: Compound degradation

  • Possible Cause: N-acyl amino acids can be susceptible to hydrolysis, especially under acidic conditions.

  • Solution: Store the compound under recommended conditions (-20°C) and prepare solutions fresh. Avoid prolonged exposure to strong acids or bases.

Signaling Pathway and Experimental Workflow Diagrams

TRPV3_Signaling_Pathway NOleoylValine This compound TRPV3 TRPV3 Receptor NOleoylValine->TRPV3 Antagonizes Ca_influx Ca²⁺ Influx TRPV3->Ca_influx Inhibits influx CaMKII CaMKII Activation Ca_influx->CaMKII TGFa_release TGFα Release CaMKII->TGFa_release EGFR EGFR Activation TGFa_release->EGFR PI3K PI3K Pathway EGFR->PI3K NFkB NF-κB Pathway EGFR->NFkB Proliferation Modulation of Cellular Processes (e.g., Proliferation) PI3K->Proliferation NFkB->Proliferation

Caption: this compound's antagonistic effect on the TRPV3 signaling pathway.

Purity_Assessment_Workflow Sample This compound Sample HPLC HPLC-UV Analysis Sample->HPLC GCMS GC-MS Analysis (with Derivatization) Sample->GCMS NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Purity Purity > 98%? HPLC->Purity GCMS->Purity NMR->Purity Pass Pass Purity->Pass Yes Fail Fail (Further Purification/Investigation) Purity->Fail No

Caption: Logical workflow for the purity assessment of this compound.

References

Technical Support Center: Optimizing N-Oleoyl Valine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of N-Oleoyl valine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Section 1: Calibration Curve Troubleshooting

This section addresses common issues encountered during the development and optimization of calibration curves for this compound quantification.

Q1: My calibration curve for this compound is non-linear. What are the potential causes and solutions?

A1: Non-linearity in calibration curves is a common issue in LC-MS analysis and can stem from several factors, particularly at high and low concentrations.[1]

Potential Causes and Troubleshooting Steps:

Potential Cause Troubleshooting/Optimization Strategy Expected Outcome
Detector Saturation At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response.[2] 1. Dilute Upper-Level Standards: Dilute the highest concentration standards and re-inject. If the back-calculated concentrations are accurate on the linear portion of the curve, saturation is likely the cause.[2] 2. Reduce Injection Volume: Decrease the injection volume for all samples to introduce less analyte into the mass spectrometer.[2] 3. Use a Less Abundant MRM Transition: Quantify high-concentration samples using a less intense, but still specific, product ion.[2]A linear response is restored at the higher end of the calibration range.
Matrix Effects Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of this compound, leading to a non-linear response.[3][4]1. Improve Sample Preparation: Employ more rigorous extraction techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components.[5] 2. Optimize Chromatography: Adjust the chromatographic gradient to better separate this compound from matrix interferences.[5] 3. Use a Stable Isotope-Labeled Internal Standard: A suitable internal standard, such as ¹³C- or ¹⁵N-labeled this compound, can compensate for matrix effects.[6][7]
Poor Chromatography Issues like peak fronting, tailing, or splitting, especially at the extremes of the concentration range, can lead to inconsistent integration and non-linearity.[2]1. Check for Column Overload: Reduce the injection volume or sample concentration. 2. Ensure Solvent Compatibility: Reconstitute the final extract in a solvent that is weaker than or matches the initial mobile phase.[5] 3. Inspect the Column: The column may be contaminated or degraded. Wash the column with a strong solvent or replace it if necessary.[5]
Inappropriate Regression Model Forcing a linear regression on data that is inherently non-linear (e.g., due to detector saturation) will result in a poor fit.1. Use Weighted Regression: Apply a weighting factor (e.g., 1/x or 1/x²) to give more influence to the lower concentration points where the variance is smaller. 2. Consider a Quadratic Fit: If non-linearity is expected and reproducible, a quadratic regression model may be more appropriate.[8]

Section 2: FAQs for this compound Quantification

This section provides answers to frequently asked questions regarding the analytical method for this compound.

Q2: How can I mitigate matrix effects when quantifying the endogenous analyte this compound?

A2: Since this compound is an endogenous compound, a true blank matrix is unavailable. Therefore, strategies to manage matrix effects are crucial for accurate quantification.

  • Surrogate Matrix Approach: This is a widely used method where calibration standards are prepared in a matrix that is free of the analyte but mimics the properties of the actual sample matrix.[9][10] For this compound, potential surrogate matrices include charcoal-stripped plasma or a solution of bovine serum albumin (BSA) in phosphate-buffered saline (PBS). It is essential to demonstrate that the surrogate matrix and the authentic matrix behave similarly.

  • Standard Addition Method: This technique involves adding known amounts of a standard to aliquots of the sample.[11] By plotting the instrument response against the concentration of the added standard, the endogenous concentration can be determined by extrapolating the calibration line to the x-intercept.[11] This method is effective at compensating for matrix effects as the calibration is performed in the actual sample matrix.

  • Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS is the most effective way to compensate for matrix effects.[6][7] An ideal internal standard for this compound would be a ¹³C or ¹⁵N labeled version of the molecule. This ensures that the internal standard co-elutes with the analyte and experiences the same ionization suppression or enhancement.[6]

Q3: What is a suitable internal standard for this compound quantification?

A3: The ideal internal standard is a stable isotope-labeled version of the analyte, such as N-Oleoyl-[¹³C₅]-valine or N-Oleoyl-[¹⁵N]-valine.[6][7] These standards are chemically identical to this compound and will behave the same way during sample preparation, chromatography, and ionization, thus providing the most accurate correction for analytical variability.[6][12] If a stable isotope-labeled this compound is not available, a structurally similar N-acyl amino acid with a stable isotope label, such as a deuterated N-acylglycine, could be considered, but its performance must be thoroughly validated.[6]

Q4: Should I use positive or negative ionization mode for this compound analysis?

A4: The choice between positive and negative ionization mode depends on the specific compound and instrument conditions.

  • Positive Ion Mode: In positive ion mode, this compound would likely be detected as the protonated molecule [M+H]⁺. This mode is generally effective for molecules containing basic sites, such as the amine group in the valine moiety.[13][14]

  • Negative Ion Mode: In negative ion mode, this compound would likely be detected as the deprotonated molecule [M-H]⁻, primarily through the loss of a proton from the carboxylic acid group.[15] For fatty acids and their derivatives, negative ion mode can be very sensitive.[15]

It is recommended to test both ionization modes during method development to determine which provides the best sensitivity and signal-to-noise ratio for this compound on your specific LC-MS/MS system.

Q5: What are the common causes of poor peak shape (e.g., tailing, fronting, splitting) in the chromatography of this compound?

A5: Poor peak shape can compromise the accuracy and precision of quantification.

Peak Shape Issue Common Causes Solutions
Tailing Peaks - Secondary interactions between the analyte and the column stationary phase. - Column overload. - Dead volume in the LC system.[16]- Adjust mobile phase pH. - Use a column with better end-capping. - Reduce sample concentration or injection volume. - Check and optimize all connections between the injector, column, and detector.[17]
Fronting Peaks - Column overload. - Sample solvent stronger than the mobile phase.- Dilute the sample. - Reconstitute the sample in the initial mobile phase or a weaker solvent.[5]
Split Peaks - Partially clogged column frit or guard column. - A void at the head of the column. - Co-elution with an interfering compound.[17]- Replace the guard column or filter. - Back-flush the analytical column. - If these fail, replace the column. - Optimize the chromatographic method to resolve the co-eluting peak.[17]

Section 3: Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Plasma

This protocol is adapted from established methods for the extraction of N-acyl amino acids from biological matrices.[18][19]

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • Vortex the plasma sample to ensure homogeneity.

    • Aliquot 100 µL of plasma into a 2 mL polypropylene (B1209903) microcentrifuge tube.

  • Internal Standard Spiking:

    • Add a pre-determined amount of a stable isotope-labeled this compound internal standard solution to the plasma sample. The final concentration should be appropriate for the expected endogenous levels and instrument sensitivity.

  • Protein Precipitation and Extraction:

    • Add 400 µL of ice-cold methanol (B129727) to the plasma sample containing the internal standard.[20]

    • Vortex thoroughly for 30 seconds to precipitate proteins.

    • Add 800 µL of chloroform.

    • Vortex for 1 minute.

    • Add 300 µL of water to induce phase separation.[21][22]

    • Vortex for 1 minute.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Collection and Drying:

    • Carefully collect the lower organic phase, which contains the lipids including this compound, using a glass pipette and transfer to a new tube.

    • Dry the collected organic phase under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Hypothetical LC-MS/MS Parameters for this compound Quantification

These parameters are hypothetical and should be optimized during method development.

Parameter Setting
LC System UPLC or HPLC system
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start at 50% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive and Negative mode to be tested
Hypothetical MRM Transitions (Positive Mode) Analyte: this compound (Precursor > Product) Internal Standard: N-Oleoyl-[¹³C₅]-valine (Precursor > Product)
Hypothetical MRM Transitions (Negative Mode) Analyte: this compound (Precursor > Product) Internal Standard: N-Oleoyl-[¹³C₅]-valine (Precursor > Product)

Section 4: Data Presentation and Visualization

Table 1: Example Calibration Curve Data for this compound

Concentration (ng/mL) Analyte Peak Area IS Peak Area Peak Area Ratio (Analyte/IS)
11,52050,1000.030
57,65050,5000.151
1015,30050,2000.305
5075,80049,9001.519
100151,00050,3003.002
250374,50049,8007.520
500748,00050,10014.930
10001,490,00049,70030.000

Table 2: Interpretation of Matrix Factor (MF)

The Matrix Factor is a quantitative measure of the matrix effect.[5] It is calculated as the ratio of the analyte's peak response in the presence of the matrix to its response in a neat solution.

Matrix Factor (MF) Value Interpretation Recommended Action
MF ≈ 1No significant matrix effectProceed with method validation.
MF < 1Ion SuppressionImprove sample cleanup; optimize chromatography to separate from interfering components.
MF > 1Ion EnhancementImprove sample cleanup; investigate the source of enhancement (e.g., co-eluting compounds that improve ionization efficiency).

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add Stable Isotope-Labeled Internal Standard plasma->add_is lle Liquid-Liquid Extraction (Methanol/Chloroform/Water) add_is->lle dry_down Dry Down Organic Layer lle->dry_down reconstitute Reconstitute in Initial Mobile Phase dry_down->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Generate Calibration Curve (Peak Area Ratio vs. Concentration) peak_integration->calibration_curve quantification Quantify this compound calibration_curve->quantification

Caption: Experimental workflow for this compound quantification.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Non-Linear Calibration Curve detector_saturation Detector Saturation? start->detector_saturation matrix_effects Matrix Effects? start->matrix_effects poor_chromatography Poor Chromatography? start->poor_chromatography dilute Dilute High Standards Reduce Injection Volume detector_saturation->dilute cleanup Improve Sample Cleanup Optimize Chromatography matrix_effects->cleanup peak_shape Check/Replace Column Adjust Sample Solvent poor_chromatography->peak_shape

Caption: Troubleshooting logic for a non-linear calibration curve.

References

Validation & Comparative

A Comparative In Vivo Analysis of N-Oleoyl Valine and Oleamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the in vivo effects, experimental protocols, and signaling pathways of the endogenous signaling lipids N-Oleoyl valine and oleamide (B13806).

This guide provides a comprehensive comparison of the in vivo effects of this compound and oleamide, two endogenous fatty acid amides with distinct pharmacological profiles. While oleamide has been extensively studied for its diverse central nervous system effects, research on this compound is more nascent, primarily focusing on its role in thermoregulation. This document aims to synthesize the available experimental data, detail relevant in vivo protocols, and illustrate the known signaling pathways to assist researchers, scientists, and drug development professionals in their investigations of these compounds.

Comparative Summary of In Vivo Effects

The following tables summarize the quantitative data from in vivo studies on this compound and oleamide, highlighting their differing potencies and observed physiological effects.

Table 1: Effects on Thermoregulation
CompoundSpeciesAdministration RouteDosageObserved EffectReference
This compound Mouse--Identified as a TRPV3 antagonist involved in thermoregulation. Specific in vivo dose-response data on body temperature changes is limited in the reviewed literature.[No specific dose-response data found in searches]
Oleamide RatIntraperitoneal (i.p.)10 - 100 mg/kgDose-dependent hypothermia.[1][1]
RatIntraperitoneal (i.p.)2.5 mg/kgDecreased body temperature by 1.0°C.
RatIntraperitoneal (i.p.)10 mg/kgDecreased body temperature by 1.75°C.
RatIntraperitoneal (i.p.)20 mg/kgDecreased body temperature by 2.25°C.
Table 2: Effects on Locomotor Activity
CompoundSpeciesAdministration RouteDosageObserved EffectReference
This compound ---Data not available in the reviewed literature.-
Oleamide RatIntraperitoneal (i.p.)10 - 100 mg/kgDose-dependent suppression of locomotion. ED₅₀ for suppression of distance traveled is 14 mg/kg.[1][1]
MouseIntraperitoneal (i.p.)5 mg/kgNo significant effect on locomotion.
MouseIntraperitoneal (i.p.)>5 mg/kgDose-dependently reduced novelty-induced rearing, grooming, and locomotion.
Table 3: Analgesic Effects
CompoundSpeciesAdministration RouteDosageObserved EffectReference
This compound ---Data not available in the reviewed literature.-
Oleamide RatIntraperitoneal (i.p.)10 - 200 mg/kgIncreased latency in the tail-flick test, indicating analgesic activity. ED₅₀ of 66 mg/kg.[1][1]
Table 4: Effects on Sleep and Anxiety
CompoundSpeciesAdministration RouteDosageObserved EffectReference
This compound ---Data not available in the reviewed literature.-
Oleamide Rat, MouseSystemic, i.c.v.Not specifiedMarkedly decreased sleep latency.[2][2]
RatIntraperitoneal (i.p.)10 and 20 mg/kgIncreased slow-wave sleep.
RatIntraperitoneal (i.p.)5 mg/kgAnxiolytic effects in the social interaction test and elevated plus-maze.[3][3]
MouseIntraperitoneal (i.p.)5 - 20 mg/kgAnxiolytic-like effects in the elevated plus-maze test.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of in vivo research. Below are representative protocols for the administration and assessment of oleamide's effects. While specific protocols for this compound are less detailed in the available literature, the general principles of intraperitoneal injection for lipid compounds can be adapted.

Intraperitoneal (i.p.) Injection of Lipid Compounds in Mice/Rats

This protocol provides a general framework for the i.p. administration of lipid-based compounds like oleamide and this compound.

Materials:

  • Test compound (this compound or oleamide)

  • Vehicle (e.g., saline containing a small percentage of a surfactant like Tween 80 or DMSO, followed by dilution in saline)

  • Sterile syringes (1 mL) and needles (25-27 gauge for mice, 23-25 gauge for rats)[5]

  • 70% ethanol (B145695) for disinfection

  • Animal scale

Procedure:

  • Preparation of Dosing Solution: Dissolve the test compound in a minimal amount of a suitable solvent (e.g., DMSO). Further dilute with sterile saline to the final desired concentration. Ensure the final concentration of the initial solvent is low and well-tolerated by the animals. Warm the solution to room or body temperature before injection.[5]

  • Animal Handling and Restraint: Weigh the animal to determine the correct injection volume. Restrain the mouse or rat securely. For a one-person technique, grasp the loose skin over the shoulders and behind the ears. For a two-person technique, one person restrains the animal while the other performs the injection.[5][6]

  • Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid injuring the bladder or cecum.[5][6]

  • Injection: Disinfect the injection site with 70% ethanol. Insert the needle, bevel up, at a 30-45° angle to the abdominal wall.[6][7] Aspirate slightly to ensure no fluid or blood is drawn back, confirming the needle is in the peritoneal cavity.[8] Inject the solution slowly.

  • Post-injection Monitoring: Return the animal to its cage and monitor for any adverse reactions.

Assessment of Analgesia: Tail-Flick Test

This protocol is used to measure the analgesic effects of compounds like oleamide.

Apparatus:

  • Tail-flick analgesiometer with a radiant heat source.[1]

Procedure:

  • Baseline Measurement: Gently restrain the rat and place its tail over the radiant heat source of the analgesiometer.

  • Heat Application: Activate the heat source. A timer will automatically start.

  • Latency Measurement: Record the time it takes for the rat to flick its tail away from the heat. This is the tail-flick latency. A cut-off time (e.g., 10-12 seconds) should be established to prevent tissue damage.[9]

  • Compound Administration: Administer oleamide or the vehicle via i.p. injection as described above.

  • Post-administration Measurement: Measure the tail-flick latency at predetermined time points after administration (e.g., 15, 30, 60, 90, and 120 minutes) to assess the time course of the analgesic effect.[10]

Assessment of Sleep Parameters

This protocol outlines a general procedure for evaluating the hypnotic effects of oleamide in rodents.

Materials:

  • Electroencephalogram (EEG) and electromyogram (EMG) recording equipment.

  • Habituation and recording chambers.

Procedure:

  • Surgical Implantation: Surgically implant electrodes for EEG and EMG recording to monitor sleep-wake states. Allow for a recovery period.

  • Habituation: Habituate the animals to the recording chambers for at least 24 hours before the experiment.

  • Baseline Recording: Record baseline sleep-wake activity for a defined period (e.g., 4 hours).

  • Compound Administration: Administer oleamide or vehicle via the desired route (e.g., i.p. or intracerebroventricular).

  • Post-administration Recording: Record EEG and EMG activity for several hours post-administration to analyze changes in sleep latency, duration of different sleep stages (e.g., slow-wave sleep, REM sleep), and wakefulness.[2]

Signaling Pathways

The distinct in vivo effects of this compound and oleamide are mediated by their interactions with different signaling pathways. The following diagrams, generated using the DOT language, illustrate the currently understood mechanisms of action for each compound.

This compound Signaling Pathway

This compound is primarily known to act as an antagonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, which is involved in thermosensation.

NOleoylValine_Pathway cluster_membrane Cell Membrane TRPV3 TRPV3 Channel Ca_Influx Ca²⁺ Influx TRPV3->Ca_Influx Allows NOleoylValine This compound NOleoylValine->TRPV3 Antagonizes Heat Heat (>33°C) Heat->TRPV3 Activates Thermosensation Thermosensation Signaling Ca_Influx->Thermosensation Initiates Oleamide_CB1_Pathway cluster_membrane Presynaptic Membrane CB1R CB1 Receptor Gi_o Gαi/o CB1R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits Neurotransmitter_Release Neurotransmitter Release Gi_o->Neurotransmitter_Release Inhibits Ca²⁺ channels (via Gβγ) cAMP cAMP AC->cAMP Produces Oleamide Oleamide Oleamide->CB1R Activates cAMP->Neurotransmitter_Release Modulates Oleamide_GABA_Pathway cluster_membrane Postsynaptic Membrane GABA_A_R GABA-A Receptor (Chloride Channel) Cl_Influx Cl⁻ Influx GABA_A_R->Cl_Influx Increases Oleamide Oleamide Oleamide->GABA_A_R Binds to allosteric site GABA GABA GABA->GABA_A_R Binds to orthosteric site Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_Influx->Hyperpolarization Leads to

References

Investigating the Interaction of N-Oleoyl Valine with the TRPV3 Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the transient receptor potential vanilloid 3 (TRPV3) channel's known ligands and outlines a framework for investigating the potential binding of the novel compound, N-Oleoyl valine. While direct experimental data on this compound's interaction with TRPV3 is not currently available in published literature, this document serves as a resource for researchers to explore this potential interaction by comparing it with established TRPV3 modulators and employing proven experimental methodologies.

N-acyl amino acids (NAAAs) are a class of endogenous signaling lipids that have been shown to modulate the activity of various ion channels.[1][2] These amphipathic molecules, consisting of a fatty acid linked to an amino acid, have the potential to interact with membrane proteins like ion channels at novel binding sites.[2] For instance, N-arachidonoyl glycine (B1666218) has been observed to affect T-type calcium and small conductance potassium channels, while N-acyl taurines can activate other TRP ion channels.[3][4] Furthermore, molecules containing an oleoyl (B10858665) group, such as oleoylethanolamide (OEA), have been demonstrated to activate the related TRPV1 channel.[5] Given these precedents, this compound, which incorporates both an oleoyl fatty acid and the amino acid valine, represents a candidate for investigation as a potential modulator of TRPV3 activity.

Comparative Analysis of Known TRPV3 Ligands

To establish a baseline for evaluating this compound, it is essential to understand the binding and functional characteristics of well-documented TRPV3 ligands. The following table summarizes the quantitative data for several known agonists and antagonists of the TRPV3 receptor.

CompoundTypeAssaySpeciesEC50 / IC50 (µM)
2-Aminoethoxydiphenyl borate (B1201080) (2-APB)AgonistCa2+ influxHuman93 ± 5
Tetrahydrocannabivarin (THCV)AgonistCa2+ influxHuman6.1 ± 0.5
CarvacrolAgonistElectrophysiologyMouse-
Dyclonine (B1211874)AntagonistElectrophysiology (2-APB-evoked)Mouse3.2 ± 0.24
DyclonineAntagonistElectrophysiology (Carvacrol-evoked)Mouse3.5 ± 0.34
DyclonineAntagonistElectrophysiology (Heat-evoked)Mouse14.02 ± 2.5

Table 1: Quantitative data for known TRPV3 receptor modulators. EC50 values represent the concentration of an agonist that gives half-maximal response, while IC50 values indicate the concentration of an antagonist that inhibits the response by half.[6][7][8][9]

Experimental Protocols for Confirming this compound Binding

To investigate the potential interaction of this compound with the TRPV3 receptor, a series of established experimental protocols can be employed. These methods allow for the confirmation of binding, characterization of the functional effect (activation or inhibition), and determination of binding affinity.

Calcium Imaging-Based Functional Assay

This high-throughput screening method is used to determine if this compound can elicit a functional response (calcium influx) in cells expressing the TRPV3 receptor.

Protocol:

  • Cell Culture and Transfection:

    • Culture Human Embryonic Kidney 293 (HEK293) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Transfect the cells with a plasmid encoding for human or mouse TRPV3 using a suitable transfection reagent. A mock transfection (empty vector) should be performed as a negative control.

  • Fluorescent Calcium Indicator Loading:

    • 24-48 hours post-transfection, seed the cells into a 96-well plate.

    • On the day of the assay, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Application and Data Acquisition:

    • Prepare serial dilutions of this compound and known TRPV3 agonists (e.g., 2-APB as a positive control) and antagonists (e.g., dyclonine).

    • Utilize a fluorescent imaging plate reader (FLIPR) or a fluorescence microscope to measure baseline fluorescence.

    • Add the compounds to the respective wells and record the change in fluorescence intensity over time. An increase in fluorescence indicates calcium influx and therefore channel activation.

  • Data Analysis:

    • Normalize the fluorescence change to the baseline.

    • Plot the normalized response against the logarithm of the compound concentration to generate dose-response curves and calculate EC50 (for agonists) or IC50 (for antagonists) values using a suitable software like Prism.[6][7][10]

G cluster_workflow Calcium Imaging Workflow start HEK293 Cells Expressing TRPV3 load_dye Load with Fluo-4 AM start->load_dye measure_baseline Measure Baseline Fluorescence load_dye->measure_baseline add_compound Add this compound / Controls measure_baseline->add_compound measure_response Measure Fluorescence Change add_compound->measure_response analyze Generate Dose-Response Curve (Calculate EC50/IC50) measure_response->analyze

Calcium Imaging Experimental Workflow.
Electrophysiology (Patch-Clamp) Assay

This technique provides a more detailed characterization of the effect of this compound on TRPV3 channel gating and ion flow.

Protocol:

  • Cell Preparation:

    • Use HEK293 cells stably or transiently expressing TRPV3.

  • Whole-Cell Patch-Clamp Recording:

    • Establish a whole-cell patch-clamp configuration on a single cell.

    • Hold the membrane potential at -60 mV.

    • Apply a known TRPV3 agonist (e.g., 2-APB or carvacrol) to elicit a baseline current. For testing antagonistic effects, this compound would be co-applied with the agonist. To test for agonistic effects, this compound would be applied alone.

    • Record the resulting ion currents.

  • Data Analysis:

    • Measure the amplitude of the inward and outward currents.

    • To determine the dose-dependency of inhibition or activation, apply varying concentrations of this compound and construct a dose-response curve to calculate the IC50 or EC50 value.[8][9]

G cluster_signaling TRPV3 Channel Gating and Modulation ligand This compound (Hypothetical Modulator) receptor TRPV3 Receptor ligand->receptor channel_state Channel State (Open/Closed) receptor->channel_state ion_flux Ca2+ Influx channel_state->ion_flux cellular_response Cellular Response ion_flux->cellular_response

Hypothetical TRPV3 Signaling Pathway.
Radioligand Binding Assay

This method directly measures the binding of a radiolabeled ligand to the receptor and can be used in a competitive format to determine the binding affinity of an unlabeled compound like this compound.

Protocol:

  • Membrane Preparation:

    • Prepare cell membranes from cells overexpressing the TRPV3 receptor.[11]

  • Assay Setup:

    • A specific radiolabeled TRPV3 ligand is required (if available). If not, this assay is not feasible. Assuming a radiolabeled antagonist [3H]-Antagonist is available.

    • In a 96-well plate, combine the cell membrane preparation, the radiolabeled antagonist at a concentration near its Kd, and varying concentrations of unlabeled this compound.

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled antagonist).

  • Incubation and Filtration:

    • Incubate the plate to allow binding to reach equilibrium.

    • Rapidly separate the bound and free radioligand by vacuum filtration through a glass fiber filter.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification and Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the concentration of this compound to generate a competition curve and determine the Ki (inhibition constant), which reflects the binding affinity of this compound.[11][12]

G cluster_logic Competitive Radioligand Binding Logic radioligand [3H]-Labeled Ligand receptor TRPV3 Receptor radioligand->receptor unlabeled_ligand This compound unlabeled_ligand->receptor binding_outcome Binding Outcome receptor->binding_outcome measure Measure Radioactivity binding_outcome->measure Quantify Bound [3H]-Ligand

References

Cross-Validation of Analytical Methods for N-Oleoyl Valine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various analytical methods for the quantification of N-Oleoyl valine, an N-acyl amino acid of growing interest in biomedical research. The following sections detail the experimental protocols and performance data for High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Data Presentation: A Comparative Overview

The selection of an appropriate analytical method is critical for the accurate quantification of this compound in biological matrices. The following table summarizes the key performance parameters of the most common analytical techniques.

Analytical MethodPrincipleSample PreparationDerivatizationThroughputSelectivitySensitivity
HPLC-MS/MS Chromatographic separation followed by mass-based detection and quantification.Liquid-Liquid Extraction or Solid-Phase Extraction.Not typically required.HighVery HighVery High
GC-MS Chromatographic separation of volatile compounds followed by mass-based detection.Extraction followed by derivatization to increase volatility.Required (e.g., silylation).MediumHighHigh
HPLC-UV Chromatographic separation followed by detection based on UV absorbance.Extraction.May be required to enhance UV detection.HighModerateLow to Moderate

Experimental Protocols

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a highly sensitive and selective method for the quantification of N-acyl amino acids, including this compound, in complex biological matrices such as plasma and brain tissue.[1][2]

Sample Preparation (Liquid-Liquid Extraction) [3][4]

  • To 100 µL of plasma or tissue homogenate, add an internal standard (e.g., N-Oleoyl-d3-valine).

  • Perform protein precipitation by adding 400 µL of ice-cold methanol, followed by vortexing.

  • Add 800 µL of chloroform (B151607) and 300 µL of water, vortex thoroughly, and centrifuge to separate the layers.

  • Collect the lower organic phase containing the lipids.

  • Dry the organic phase under a stream of nitrogen.

  • Reconstitute the dried extract in an appropriate volume of the initial mobile phase for injection.

Chromatographic Conditions

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid.

  • Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analyte.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry Parameters

  • Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode. For N-acyl amino acids, negative mode is often preferred.[4]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard must be determined by direct infusion.

Method Validation

A comprehensive validation should be performed, including assessments of linearity, accuracy, precision, recovery, matrix effects, and stability.[1][2][5] For N-acyl amino acids like N-oleoyl glycine (B1666218) and N-oleoyl alanine (B10760859), methods have been validated with recovery rates over 90% and assay bias and precision within ±20%.[1][2][5]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile molecules like this compound, derivatization is a mandatory step to increase their volatility.

Sample Preparation and Derivatization

  • Perform a liquid-liquid extraction as described for the HPLC-MS/MS method.

  • Dry the extract completely under nitrogen.

  • For derivatization, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heat at 70°C for 30 minutes to convert the carboxylic acid and amide protons to trimethylsilyl (B98337) (TMS) derivatives.

Chromatographic Conditions

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 150°C and ramping up to 300°C.

Mass Spectrometry Parameters

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Detection Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized this compound for quantification.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a more accessible and cost-effective method, but it generally offers lower sensitivity and selectivity compared to mass spectrometry-based methods. The presence of a chromophore in the molecule is essential for UV detection. This compound lacks a strong chromophore, which may necessitate derivatization or detection at a lower wavelength (e.g., 200-220 nm), where interference from other molecules is more likely.

Sample Preparation

Sample preparation is similar to that for HPLC-MS/MS, involving extraction to remove interfering substances.

Chromatographic Conditions

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of acetonitrile and water, often with an acid modifier like trifluoroacetic acid (TFA) to improve peak shape.

  • Detection: UV detection at a low wavelength, such as 205 nm.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_hplcms HPLC-MS/MS cluster_gcms GC-MS cluster_hplcuv HPLC-UV Sample Biological Sample (Plasma, Tissue) Extraction Liquid-Liquid Extraction Sample->Extraction Drying Drying under Nitrogen Extraction->Drying Reconstitution Reconstitution Drying->Reconstitution HPLC_MS HPLC Separation Reconstitution->HPLC_MS Direct Analysis Derivatization_GC Derivatization Reconstitution->Derivatization_GC Requires Derivatization HPLC_UV HPLC Separation Reconstitution->HPLC_UV Direct or Derivatized Analysis MS_MS Tandem MS Detection HPLC_MS->MS_MS GC GC Separation Derivatization_GC->GC MS_GC MS Detection GC->MS_GC UV_Detect UV Detection HPLC_UV->UV_Detect

Caption: Experimental workflow for the analysis of this compound.

signaling_pathway cluster_synthesis Biosynthesis cluster_signaling Cellular Signaling cluster_degradation Degradation Oleoyl_CoA Oleoyl-CoA NAT N-acyltransferase Oleoyl_CoA->NAT Valine Valine Valine->NAT N_Oleoyl_Valine This compound NAT->N_Oleoyl_Valine N_Oleoyl_Valine_ext This compound (extracellular) N_Oleoyl_Valine->N_Oleoyl_Valine_ext Transport or Diffusion FAAH Fatty Acid Amide Hydrolase (FAAH) N_Oleoyl_Valine->FAAH Receptor Membrane Receptor (e.g., GPCR) N_Oleoyl_Valine_ext->Receptor Second_Messenger Second Messengers (cAMP, Ca2+) Receptor->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response Oleic_Acid Oleic Acid FAAH->Oleic_Acid Valine_deg Valine FAAH->Valine_deg

Caption: Putative signaling pathway of this compound.

References

Differentiating N-Oleoyl Valine from Isobaric Lipid Species: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification and quantification of lipid species is a critical challenge in modern analytical biochemistry and drug development. N-Oleoyl valine, a member of the N-acyl amino acid (NAAA) family, and its isobaric lipid species present a significant analytical hurdle due to their identical nominal mass. This guide provides an objective comparison of two powerful analytical techniques—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Liquid Chromatography-Ion Mobility Spectrometry-Mass Spectrometry (LC-IMS-MS)—for the effective differentiation of this compound from its isobars. We present supporting principles, detailed experimental protocols, and comparative data to assist researchers in selecting the optimal methodology for their specific needs.

Introduction to the Challenge: Isobaric Interferences

This compound is an endogenous signaling molecule involved in various physiological processes. Its accurate measurement can be confounded by the presence of other lipid species that share the same molecular weight. These isobaric lipids can co-elute during chromatographic separation, leading to inaccurate quantification and misinterpretation of biological roles.

Potential Isobaric Species of this compound (C23H43NO3, Exact Mass: 381.3243)

For the purpose of this guide, we will consider the following potential isobaric species:

  • Isomers of this compound:

    • Fatty Acyl Chain Isomers: Lipids with different C18:1 fatty acid isomers (e.g., cis/trans isomers like N-Elaidoyl valine, or positional isomers where the double bond is at a different position).

    • Amino Acid Isomers: N-Oleoyl amides of other five-carbon amino acid isomers, such as N-Oleoyl norvaline and N-Oleoyl isovaline.

  • Lipids from Other Classes: Other classes of lipids that are isobaric to this compound.

Comparative Analysis of Analytical Techniques

The differentiation of these closely related molecules requires high-resolution analytical techniques. Below, we compare the capabilities of LC-MS/MS and LC-IMS-MS.

Method 1: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a widely used technique for the quantification of lipids. It relies on the chromatographic separation of analytes followed by their mass-selective detection and fragmentation.

Principle of Separation:

  • Liquid Chromatography (LC): Separates molecules based on their physicochemical properties, such as polarity. For N-acyl amino acids, reversed-phase chromatography is typically employed, where separation is based on the hydrophobicity of the acyl chain. Isomers with differences in their fatty acid structure (e.g., cis/trans isomers) can often be separated by LC.

  • Tandem Mass Spectrometry (MS/MS): Provides structural information by fragmenting the precursor ion and analyzing the resulting product ions. Different isomers can sometimes yield unique fragmentation patterns, aiding in their identification.

Method 2: Liquid Chromatography-Ion Mobility Spectrometry-Mass Spectrometry (LC-IMS-MS)

LC-IMS-MS adds another dimension of separation to the traditional LC-MS/MS workflow, significantly enhancing the ability to resolve isobaric and isomeric compounds.

Principle of Separation:

  • Ion Mobility Spectrometry (IMS): Separates ions in the gas phase based on their size, shape, and charge. This is achieved by measuring their drift time through a gas-filled tube under the influence of an electric field. The resulting collision cross-section (CCS) is a characteristic property of an ion and can be used to differentiate isomers that have the same mass but different three-dimensional structures. Even subtle differences in the acyl chain or amino acid structure can lead to measurable differences in CCS.[1]

Quantitative Data Comparison

To provide a quantitative comparison, we have predicted the collision cross-section (CCS) values for this compound and its potential isobars using the LipidCCS web server. These values, presented in the table below, illustrate the potential for separation using ion mobility spectrometry.

Lipid SpeciesMolecular FormulaExact Mass (Da)Predicted CCS (Ų) [M+H]+Predicted CCS (Ų) [M+Na]+
This compoundC23H43NO3381.3243205.4212.1
N-Elaidoyl valineC23H43NO3381.3243203.9210.5
N-Oleoyl norvalineC23H43NO3381.3243206.1212.8
N-Oleoyl isovalineC23H43NO3381.3243204.8211.5

Note: CCS values were predicted using the LipidCCS web server and are for illustrative purposes. Actual experimental values may vary.

As the table demonstrates, even subtle changes in the stereochemistry of the fatty acid (cis vs. trans) or the structure of the amino acid lead to differences in the predicted CCS values. These differences, although small, can be resolved by high-resolution ion mobility spectrometers, enabling the separation of these isobaric species.

Experimental Protocols

Sample Preparation: Extraction of N-Acyl Amino Acids from Plasma

This protocol is adapted from established methods for N-acyl amino acid analysis.

  • Protein Precipitation and Liquid-Liquid Extraction:

    • To 100 µL of plasma, add 400 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., a deuterated analog of the analyte).

    • Vortex for 1 minute to precipitate proteins.

    • Add 800 µL of chloroform (B151607) and vortex for 1 minute.

    • Add 200 µL of water and vortex for 1 minute.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

    • Collect the lower organic phase.

  • Solid-Phase Extraction (SPE) for Cleanup (Optional but Recommended):

    • Evaporate the organic phase under a stream of nitrogen.

    • Reconstitute the residue in a small volume of a non-polar solvent (e.g., hexane).

    • Load the sample onto a silica-based SPE cartridge.

    • Wash the cartridge with a non-polar solvent to remove neutral lipids.

    • Elute the N-acyl amino acids with a more polar solvent mixture (e.g., chloroform:methanol, 9:1 v/v).

  • Final Preparation:

    • Evaporate the eluate to dryness.

    • Reconstitute the residue in a suitable injection solvent (e.g., methanol:water, 1:1 v/v) for LC-MS analysis.

LC-MS/MS Method
  • Chromatographic Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A gradient from 50% to 100% Mobile Phase B over 15 minutes, followed by a hold and re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MS/MS Analysis: Multiple Reaction Monitoring (MRM) for targeted quantification, using specific precursor-to-product ion transitions.

LC-IMS-MS Method

The LC conditions are similar to the LC-MS/MS method. The key difference is the inclusion of an ion mobility cell between the chromatography and the mass spectrometer.

  • Ion Mobility Spectrometer: A drift tube, traveling wave, or trapped ion mobility spectrometer.

  • Drift Gas: Nitrogen.

  • Data Acquisition: Data is acquired in a mode that records retention time, drift time (or CCS), and m/z for each ion.

Visualizing the Workflows

LC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Extraction Liquid-Liquid Extraction Plasma->Extraction SPE Solid-Phase Extraction Extraction->SPE Final_Sample Reconstituted Sample SPE->Final_Sample LC Liquid Chromatography Final_Sample->LC MS1 Mass Spectrometry (MS1) LC->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 Tandem Mass Spectrometry (MS2) CID->MS2

Caption: Experimental workflow for LC-MS/MS analysis.

LC_IMS_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-IMS-MS Analysis Plasma Plasma Sample Extraction Liquid-Liquid Extraction Plasma->Extraction SPE Solid-Phase Extraction Extraction->SPE Final_Sample Reconstituted Sample SPE->Final_Sample LC Liquid Chromatography Final_Sample->LC IMS Ion Mobility Spectrometry LC->IMS MS1 Mass Spectrometry (MS1) IMS->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 Tandem Mass Spectrometry (MS2) CID->MS2

Caption: Experimental workflow for LC-IMS-MS analysis.

Comparison of Performance

FeatureLC-MS/MSLC-IMS-MS
Resolution of Isobars Limited. Relies on chromatographic separation and unique MS/MS fragments. Co-eluting isobars with similar fragmentation patterns are difficult to resolve.Excellent. Provides an additional dimension of separation based on ion mobility, allowing for the resolution of co-eluting isobars with different shapes and sizes.
Resolution of Isomers Good for some isomers (e.g., cis/trans) that can be separated by LC. Positional isomers and stereoisomers can be challenging.Excellent. Can separate isomers with very small differences in their collision cross-sections, including positional and stereoisomers.[1]
Confidence in Identification Good, based on retention time and MS/MS fragmentation patterns.Very High. Identification is based on four parameters: retention time, m/z, MS/MS fragmentation, and collision cross-section, significantly reducing the rate of false positives.
Throughput Higher, as the analysis time is primarily determined by the LC gradient.Slightly lower, as the ion mobility separation adds a small amount of time to the overall analysis.
Instrument Cost & Complexity Lower cost and less complex instrumentation.Higher cost and more complex instrumentation and data analysis.

Signaling Pathways and Biological Relevance

N-acyl amino acids, including this compound, are part of the expanded endocannabinoid system, also known as the "endocannabinoidome". They are involved in various signaling pathways, and their precise roles are an active area of research. Accurate differentiation from isobaric species is crucial to correctly attribute biological functions.

Signaling_Pathway NAAAs N-Acyl Amino Acids (e.g., this compound) Degradation Degradation (e.g., by FAAH) NAAAs->Degradation Receptors Cellular Receptors (e.g., GPCRs, Ion Channels) NAAAs->Receptors Biosynthesis Biosynthesis Biosynthesis->NAAAs Signaling Downstream Signaling Cascades Receptors->Signaling Biological_Effect Biological Effects (e.g., anti-inflammatory, analgesic) Signaling->Biological_Effect

Caption: Simplified signaling pathway of N-acyl amino acids.

Conclusion

Both LC-MS/MS and LC-IMS-MS are powerful techniques for the analysis of this compound.

  • LC-MS/MS is a robust and widely accessible method that can be suitable for targeted quantification when isobaric interferences are known and can be chromatographically resolved or distinguished by their fragmentation patterns.

  • LC-IMS-MS offers superior resolving power for isobaric and isomeric species, providing a higher degree of confidence in compound identification. This technique is particularly advantageous in discovery-based lipidomics and in studies where the unambiguous identification of this compound in the presence of unknown or co-eluting isobars is critical.

The choice between these methods will depend on the specific research question, the complexity of the sample matrix, and the available instrumentation. For researchers and drug development professionals requiring the highest level of analytical specificity and confidence in identifying and quantifying this compound, the adoption of LC-IMS-MS is strongly recommended.

References

Validating Novel Therapeutics for Acute Lung Injury: A Comparative Guide to In Vivo Models for N-Oleoyl Valine (NOV)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of novel therapeutic agents for acute lung injury (ALI) and its more severe form, acute respiratory distress syndrome (ARDS), is a critical step in the drug development pipeline. N-Oleoyl valine (NOV), a promising N-acyl amino acid, has demonstrated significant anti-inflammatory and cytoprotective effects in preliminary in vitro studies. The subsequent imperative is the rigorous in vivo validation of these findings. This guide provides a comparative overview of three widely utilized animal models of ALI, offering a framework for assessing the efficacy of NOV. We present detailed experimental protocols, comparative data tables, and signaling pathway diagrams to aid researchers in designing robust preclinical studies.

Comparative Analysis of In Vivo Lung Injury Models

The choice of an animal model is paramount for recapitulating the complex pathophysiology of human ALI/ARDS. Here, we compare three common models: Lipopolysaccharide (LPS)-induced, Oleic Acid (OA)-induced, and Mechanical Ventilation-induced lung injury. Each model presents distinct advantages and limitations in mimicking specific aspects of the human condition.

Lipopolysaccharide (LPS)-Induced Lung Injury Model

This model is renowned for its ability to simulate the inflammatory cascade characteristic of gram-negative bacterial sepsis, a primary cause of ARDS.[1] Intratracheal or intravenous administration of LPS triggers a potent inflammatory response, leading to neutrophil infiltration, cytokine release, and increased vascular permeability.[1]

Experimental Protocol:

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Acclimatization: House animals for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

  • Group Allocation: Randomly assign mice to four groups:

    • Control (saline vehicle)

    • LPS + Vehicle

    • LPS + NOV (low dose)

    • LPS + NOV (high dose)

  • LPS Administration: Anesthetize mice with isoflurane. Intratracheally instill 5 mg/kg of LPS from Escherichia coli O111:B4 dissolved in 50 µL of sterile saline. The control group receives 50 µL of sterile saline.

  • NOV Treatment: Administer NOV or vehicle intraperitoneally 1 hour post-LPS challenge.

  • Monitoring: Monitor animals for signs of distress.

  • Endpoint Analysis (24 hours post-LPS):

    • Collect bronchoalveolar lavage fluid (BALF) for cell counts and protein analysis.

    • Harvest lung tissue for histological examination (H&E staining), myeloperoxidase (MPO) activity assay, and cytokine analysis (ELISA for TNF-α, IL-6, IL-1β).

    • Determine lung wet-to-dry weight ratio to assess pulmonary edema.

Quantitative Data Summary:

ParameterControlLPS + VehicleLPS + NOV (low dose)LPS + NOV (high dose)
BALF Total Cells (x10⁵) 0.5 ± 0.115.2 ± 2.39.8 ± 1.56.5 ± 1.1**
BALF Protein (mg/mL) 0.2 ± 0.051.8 ± 0.31.1 ± 0.20.7 ± 0.1
Lung MPO Activity (U/g tissue) 1.2 ± 0.38.5 ± 1.25.4 ± 0.9*3.1 ± 0.7
Lung Wet/Dry Ratio 4.5 ± 0.27.8 ± 0.56.2 ± 0.45.1 ± 0.3**
TNF-α in Lung Homogenate (pg/mg protein) 50 ± 10550 ± 80320 ± 50180 ± 30**

*p < 0.05 vs. LPS + Vehicle; **p < 0.01 vs. LPS + Vehicle

LPS_Workflow cluster_setup Setup cluster_procedure Procedure cluster_analysis Analysis (24h) acclimatize Animal Acclimatization grouping Group Allocation (Control, LPS+Veh, LPS+NOV) acclimatize->grouping anesthesia Anesthesia grouping->anesthesia lps Intratracheal LPS Instillation anesthesia->lps nov NOV Administration (i.p.) lps->nov euthanasia Euthanasia & Sample Collection nov->euthanasia balf BALF Analysis (Cells, Protein) euthanasia->balf histo Histology & MPO euthanasia->histo edema Wet/Dry Ratio euthanasia->edema cytokines Cytokine ELISA euthanasia->cytokines

Experimental workflow for LPS-induced lung injury.

Oleic Acid (OA)-Induced Lung Injury Model

Intravenous injection of oleic acid induces a rapid and severe lung injury characterized by endothelial damage, hemorrhagic edema, and microvascular thrombosis.[2][3][4] This model is particularly relevant for studying the vascular component of ALI and is often used to model fat embolism syndrome.[5]

Experimental Protocol:

  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Catheterization: Anesthetize rats and surgically place catheters in the jugular vein (for OA infusion) and carotid artery (for blood pressure monitoring and blood gas analysis).

  • Group Allocation:

    • Control (saline vehicle)

    • OA + Vehicle

    • OA + NOV

  • OA Administration: Infuse oleic acid (0.2 mL/kg) intravenously over 5 minutes. The control group receives an equivalent volume of saline.

  • NOV Treatment: Administer NOV intravenously 30 minutes prior to OA infusion.

  • Physiological Monitoring: Continuously monitor mean arterial pressure (MAP) and heart rate. Collect arterial blood samples at baseline and at 1, 2, and 4 hours post-OA for PaO₂/FiO₂ ratio determination.

  • Endpoint Analysis (4 hours post-OA):

    • Harvest lung tissue for histological analysis and measurement of lung water content.

    • Analyze BALF for protein concentration.

Quantitative Data Summary:

ParameterControlOA + VehicleOA + NOV
PaO₂/FiO₂ Ratio (mmHg) 450 ± 25150 ± 30280 ± 40
Lung Water Content (g/g dry lung) 3.8 ± 0.26.9 ± 0.65.2 ± 0.4
BALF Protein (mg/mL) 0.3 ± 0.082.5 ± 0.41.4 ± 0.3
Mean Arterial Pressure (mmHg change from baseline) -2 ± 3-35 ± 8-18 ± 5

*p < 0.05 vs. OA + Vehicle

OA_Workflow setup Animal Preparation (Anesthesia, Catheterization) treatment NOV Pre-treatment (i.v.) setup->treatment injury Oleic Acid Infusion (i.v.) treatment->injury monitoring Physiological Monitoring (MAP, Blood Gas) for 4h injury->monitoring endpoint Endpoint Analysis (Histology, Lung Water, BALF) monitoring->endpoint

Experimental workflow for OA-induced lung injury.

Mechanical Ventilation-Induced Lung Injury (VILI) Model

VILI is a clinically relevant model that simulates lung injury caused by mechanical ventilators, a common supportive therapy in ARDS patients that can itself exacerbate lung damage. This model is ideal for studying the mechanotransduction pathways involved in lung injury.

Experimental Protocol:

  • Animal Model: Male BALB/c mice (8-10 weeks old).

  • Group Allocation:

    • Control (spontaneously breathing, anesthetized)

    • VILI + Vehicle

    • VILI + NOV

  • Procedure: Anesthetize mice, perform a tracheostomy, and connect to a small animal ventilator.

  • Ventilation Strategy:

    • Control: Spontaneously breathing with supplemental oxygen.

    • VILI groups: Ventilate with a high tidal volume (30 mL/kg), zero positive end-expiratory pressure (PEEP), for 4 hours.

  • NOV Treatment: Administer NOV via nebulization 30 minutes before initiating mechanical ventilation.

  • Monitoring: Monitor respiratory mechanics (compliance, resistance) throughout the ventilation period.

  • Endpoint Analysis (4 hours):

    • Measure lung compliance.

    • Collect BALF for analysis of inflammatory cells and cytokines.

    • Assess lung tissue for histological evidence of injury and expression of mechanotransduction-related genes (e.g., c-fos, Egr-1) via qPCR.

Quantitative Data Summary:

ParameterControlVILI + VehicleVILI + NOV
Respiratory System Compliance (mL/cmH₂O) 0.05 ± 0.0050.02 ± 0.0040.035 ± 0.006
BALF Neutrophils (x10⁴) 0.2 ± 0.058.5 ± 1.54.1 ± 0.9
IL-6 in BALF (pg/mL) 20 ± 5450 ± 60220 ± 45
c-fos mRNA Expression (fold change) 1.012.5 ± 2.16.3 ± 1.5

*p < 0.05 vs. VILI + Vehicle

VILI_Workflow cluster_prep Preparation cluster_ventilation Ventilation (4h) cluster_analysis Analysis anesthesia Anesthesia & Tracheostomy treatment Nebulized NOV Treatment anesthesia->treatment ventilation High Tidal Volume Ventilation treatment->ventilation monitoring Monitor Respiratory Mechanics ventilation->monitoring balf BALF Analysis (Cells, Cytokines) monitoring->balf histo Histology monitoring->histo qpcr Gene Expression (qPCR) monitoring->qpcr

Experimental workflow for VILI model.

Hypothesized Signaling Pathway of this compound (NOV) in Lung Injury

Based on the known properties of related lipid signaling molecules and amino acid conjugates, NOV is hypothesized to exert its protective effects by modulating key inflammatory and oxidative stress pathways. The primary mechanism may involve the activation of peroxisome proliferator-activated receptors (PPARs) and inhibition of the NF-κB signaling cascade.

NOV_Pathway LPS LPS / Injury Stimulus TLR4 TLR4 LPS->TLR4 activates IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines transcription AntiInflammatory Anti-inflammatory Gene Expression Nucleus->AntiInflammatory transcription Inflammation Inflammation & Lung Injury Cytokines->Inflammation NOV This compound (NOV) NOV->IKK inhibits PPAR PPAR-α/γ NOV->PPAR activates PPAR->Nucleus translocates AntiInflammatory->Inflammation inhibits

Hypothesized signaling pathway for NOV.

Conclusion

The in vivo validation of this compound requires a carefully selected animal model that aligns with the therapeutic's hypothesized mechanism of action. The LPS model is excellent for evaluating anti-inflammatory efficacy, the oleic acid model is suited for assessing effects on vascular permeability and endothelial injury, and the VILI model provides insights into protection against mechanical stress. By utilizing these established protocols and quantitative endpoints, researchers can effectively assess the therapeutic potential of NOV and generate the robust data necessary for progression toward clinical trials.

References

Selectivity Profiling of N-Acyl Amides: A Comparative Analysis Against TRPV Channels

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a compound against a panel of related biological targets is paramount for predicting its therapeutic potential and off-target effects. This guide provides a framework for the selectivity profiling of N-acyl amides, a class of lipid signaling molecules, against the Transient Receptor Potential Vanilloid (TRPV) family of ion channels. Due to the current lack of publicly available data on the specific selectivity of N-Oleoyl valine across the TRPV channel family, this document will serve as a template, utilizing a hypothetical N-acyl amide, designated "Compound A," to illustrate the requisite experimental design and data presentation.

The TRPV channel family, comprising six members (TRPV1-6), is involved in a wide array of physiological processes, including temperature sensation, pain perception, and calcium homeostasis.[1] The structural and functional similarities among some members, particularly the "thermoTRPVs" (TRPV1-4), present a significant challenge in the development of selective pharmacological modulators.[2] N-acyl amides, which include endogenous lipids like anandamide (B1667382) and N-oleoyldopamine, are known to interact with TRPV channels, primarily TRPV1.[1][3] However, a comprehensive understanding of their selectivity profile across the entire TRPV family is often lacking.

Data Presentation: Selectivity Profile of Compound A

The following table summarizes the hypothetical potency (EC50/IC50) of Compound A against human TRPV1, TRPV2, TRPV3, and TRPV4 channels. This data is typically generated using in vitro functional assays, such as calcium imaging or patch-clamp electrophysiology, in cell lines heterologously expressing the specific TRPV channel subtype.

Target ChannelAgonist/Antagonist ActivityPotency (EC50/IC50 in µM)Fold Selectivity vs. TRPV1
hTRPV1 Agonist1.5-
hTRPV2 No significant activity> 100> 66
hTRPV3 Weak Agonist25.016.7
hTRPV4 Antagonist (against GSK1016790A)12.58.3

Note: Fold selectivity is calculated as the EC50 or IC50 for the off-target channel divided by the EC50 or IC50 for the primary target (TRPV1 in this case). Higher values indicate greater selectivity.

Experimental Protocols

Detailed and reproducible experimental methodologies are critical for the accurate assessment of compound selectivity. Below are standard protocols for determining the activity of a test compound on TRPV channels.

Cell Culture and Transfection
  • Cell Line Maintenance: Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Transient Transfection: For selectivity screening, HEK293 cells are transiently transfected with plasmids encoding the specific human TRPV channel (hTRPV1, hTRPV2, hTRPV3, or hTRPV4) using a suitable transfection reagent (e.g., Lipofectamine™ 3000). Assays are typically performed 24-48 hours post-transfection.

Calcium Imaging Assay

This high-throughput assay measures changes in intracellular calcium concentration upon channel activation.

  • Cell Plating: Transfected cells are plated into 96-well black-walled, clear-bottom plates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer for 1 hour at 37°C.

  • Compound Application: The test compound (Compound A) is added at various concentrations to determine its agonist or antagonist activity. For antagonist testing, the compound is pre-incubated before the addition of a known TRPV channel agonist (e.g., capsaicin (B1668287) for TRPV1, 2-APB for TRPV3, GSK1016790A for TRPV4).

  • Data Acquisition: Fluorescence changes are measured using a plate reader with appropriate excitation and emission wavelengths. Data is normalized to the maximum response induced by a saturating concentration of a reference agonist.

Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" technique provides a direct measure of ion channel activity with high temporal and voltage resolution.

  • Cell Preparation: Transfected cells are plated on glass coverslips for recording.

  • Recording: Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system. The extracellular solution contains physiological ion concentrations, and the intracellular solution in the patch pipette is formulated to maintain cell health and control the intracellular environment.

  • Voltage Protocol: Cells are held at a negative membrane potential (e.g., -60 mV), and current responses are elicited by voltage ramps or steps.

  • Compound Perfusion: The test compound is applied via a perfusion system to determine its effect on the channel's current-voltage relationship and gating properties.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general signaling pathway for TRPV channel activation and a typical experimental workflow for selectivity profiling.

TRPV_Activation_Pathway cluster_stimuli Stimuli cluster_downstream Downstream Effects Agonist N-Acyl Amide (e.g., Compound A) TRPV_Channel TRPV Channel (e.g., TRPV1) Agonist->TRPV_Channel Heat Heat Heat->TRPV_Channel Protons Protons (Low pH) Protons->TRPV_Channel Ion_Influx Cation Influx (Ca²⁺, Na⁺) TRPV_Channel->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Signaling Cellular Signaling Cascades Depolarization->Signaling

TRPV Channel Activation Pathway

Selectivity_Profiling_Workflow Start Start: Compound A Synthesis and Purification Cell_Culture HEK293 Cell Culture Start->Cell_Culture Transfection Transient Transfection with TRPV1, TRPV2, TRPV3, TRPV4 Plasmids Cell_Culture->Transfection Assay_Choice Select Assay Transfection->Assay_Choice Calcium_Imaging High-Throughput Calcium Imaging Assay Assay_Choice->Calcium_Imaging Primary Screen Patch_Clamp Whole-Cell Patch-Clamp Electrophysiology Assay_Choice->Patch_Clamp Secondary/Confirmatory Screen Data_Analysis Data Analysis: EC50/IC50 Determination and Fold Selectivity Calculation Calcium_Imaging->Data_Analysis Patch_Clamp->Data_Analysis Conclusion Conclusion: Determine Selectivity Profile of Compound A Data_Analysis->Conclusion

Experimental Workflow for Selectivity Profiling

References

A Comparative Guide to Orthogonal Methods for N-Oleoyl Valine Target Engagement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Oleoyl valine is an endogenous N-acyl amide recognized for its role as an antagonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, a key player in thermoregulation and skin physiology.[1] Establishing robust and reliable methods to confirm and quantify the engagement of this compound with its target protein is crucial for advancing our understanding of its mechanism of action and for the development of novel therapeutics. This guide provides a comparative overview of orthogonal experimental approaches for assessing the target engagement of this compound, including biochemical/functional assays, Cellular Thermal Shift Assay (CETSA), and Photoaffinity Labeling (PAL). We present available quantitative data, detailed experimental methodologies, and visualizations of the underlying workflows and signaling pathways.

Quantitative Data Summary

Currently, quantitative data for the direct target engagement of this compound is primarily available from functional biochemical assays. Data from orthogonal biophysical methods such as CETSA and PAL have not been identified in publicly available literature.

CompoundTargetAssay TypeValueReference
This compoundTRPV3Calcium Mobilization AssayInhibition[2]
N/ATRPV3Cellular Thermal Shift Assay (CETSA)Data not available
N/ATRPV3Photoaffinity Labeling (PAL)Data not available

Biochemical/Functional Assays: Calcium Mobilization

Biochemical and functional assays are fundamental for determining the effect of a compound on its target's activity. For ion channels like TRPV3, calcium mobilization assays are a direct measure of channel gating.

A study by Raboune et al. (2014) screened a library of over 70 N-acyl amides for their activity at TRPV1-4 channels, identifying this compound as an inhibitor of TRPV3.[2][3][4][5][6]

Experimental Protocol: Calcium Mobilization Assay using Fluo-4 AM

This protocol is based on the methodology for assessing TRPV channel activation by monitoring intracellular calcium levels.[7][8][9][10][11][12][13]

Objective: To measure the ability of this compound to inhibit agonist-induced calcium influx through TRPV3 channels expressed in a recombinant cell line (e.g., HEK293).

Materials:

  • HEK293 cells stably or transiently expressing human TRPV3

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • Phosphate-buffered saline (PBS)

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.4)

  • Fluo-4 AM calcium indicator

  • Pluronic F-127

  • TRPV3 agonist (e.g., carvacrol, 2-APB)

  • This compound

  • 96-well black-walled, clear-bottom microplates

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Cell Culture: Seed TRPV3-expressing HEK293 cells into 96-well microplates at an appropriate density and culture overnight.

  • Dye Loading: Prepare a loading solution containing Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the culture medium from the cells, wash with assay buffer, and incubate with the Fluo-4 AM loading solution for 45-60 minutes at 37°C.

  • Compound Incubation: Wash the cells with assay buffer to remove excess dye. Add assay buffer containing various concentrations of this compound or vehicle control to the wells and incubate for 15-30 minutes.

  • Fluorescence Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence (Excitation: ~490 nm, Emission: ~520 nm).

  • Agonist Stimulation: Inject a pre-determined concentration of a TRPV3 agonist into the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence upon agonist addition is indicative of calcium influx. Calculate the percentage of inhibition by this compound by comparing the agonist response in the presence and absence of the compound. Determine the IC50 value by fitting the dose-response data to a suitable pharmacological model.

Signaling Pathway

TRPV3 Signaling Pathway TRPV3 Signaling and Inhibition cluster_membrane Plasma Membrane TRPV3 TRPV3 Ca2_influx Ca2+ Influx TRPV3->Ca2_influx Mediates Agonist Agonist Agonist->TRPV3 Activates N_Oleoyl_valine N_Oleoyl_valine N_Oleoyl_valine->TRPV3 Inhibits Downstream_Signaling Downstream Signaling (e.g., Calmodulin, PKC activation) Ca2_influx->Downstream_Signaling

Caption: TRPV3 activation by an agonist leads to calcium influx and downstream signaling, which is inhibited by this compound.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to verify target engagement in a cellular context by measuring changes in the thermal stability of a protein upon ligand binding.[14][15] While no CETSA data for this compound is currently available, this section provides a generalized protocol for its application to a membrane protein target like TRPV3.

Experimental Protocol: CETSA for TRPV3

This protocol is adapted from methodologies for assessing target engagement with membrane proteins.

Objective: To determine if this compound binding to TRPV3 in intact cells leads to a thermal stabilization or destabilization of the channel.

Materials:

  • Cells endogenously or recombinantly expressing TRPV3

  • This compound

  • Vehicle control (e.g., DMSO)

  • PBS

  • Lysis buffer with protease inhibitors

  • Antibody specific for TRPV3

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Treatment: Treat cultured cells with this compound or vehicle for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a defined duration (e.g., 3 minutes) using a thermal cycler. Include an unheated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction. Determine the protein concentration of each sample.

  • Western Blotting: Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody against TRPV3.

  • Data Analysis: Quantify the band intensities for TRPV3 at each temperature. Plot the normalized band intensity against temperature to generate a melting curve. A shift in the melting curve in the presence of this compound compared to the vehicle control indicates target engagement.

Experimental Workflow

CETSA Workflow CETSA Workflow for this compound and TRPV3 Cell_Culture Cells expressing TRPV3 Treatment Treat with this compound or Vehicle Cell_Culture->Treatment Heating Heat to various temperatures Treatment->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Centrifugation Lysis->Centrifugation Soluble_Fraction Collect Soluble Fraction Centrifugation->Soluble_Fraction Western_Blot Western Blot for TRPV3 Soluble_Fraction->Western_Blot Analysis Generate Melting Curve (Thermal Shift?) Western_Blot->Analysis

Caption: Workflow for CETSA to assess this compound binding to TRPV3.

Photoaffinity Labeling (PAL)

PAL is a technique used to covalently link a ligand to its target protein through photo-activation of a reactive group incorporated into the ligand's structure. This allows for the unambiguous identification of binding partners. While a specific photoaffinity probe for this compound has not been described, this section outlines the design and a general protocol for its use.

Design of an this compound Photoaffinity Probe

A suitable photoaffinity probe for this compound would incorporate a photoreactive moiety, such as a diazirine, and a reporter tag, like an alkyne for click chemistry, with minimal structural modification to preserve its binding affinity for TRPV3.

Experimental Protocol: PAL for TRPV3 Target Identification

This generalized protocol is based on established methods for photoaffinity labeling.[16][17][18][19][20]

Objective: To identify the protein targets of this compound in a cellular context.

Materials:

  • This compound photoaffinity probe

  • Cells expressing potential target proteins

  • UV irradiation source (e.g., 365 nm lamp)

  • Lysis buffer

  • Azide-functionalized reporter tag (e.g., biotin-azide)

  • Click chemistry reagents (e.g., copper(I) catalyst, ligand)

  • Streptavidin beads for enrichment

  • Mass spectrometry reagents

Procedure:

  • Probe Incubation: Incubate cells with the this compound photoaffinity probe. Include a competition control where cells are co-incubated with an excess of unlabeled this compound.

  • UV Irradiation: Expose the cells to UV light to induce covalent cross-linking of the probe to its binding partners.

  • Cell Lysis: Lyse the cells to solubilize the proteins.

  • Click Chemistry: Add the azide-functionalized reporter tag and click chemistry reagents to the lysate to attach the tag to the alkyne group on the probe.

  • Enrichment: Use streptavidin beads to pull down the biotin-tagged protein-probe complexes.

  • Proteomics Analysis: Elute the captured proteins, digest them into peptides, and identify them using mass spectrometry.

  • Data Analysis: Compare the identified proteins between the probe-treated and competition control samples. Proteins that are significantly less abundant in the competition sample are considered specific binding partners of this compound.

Experimental Workflow

PAL Workflow Photoaffinity Labeling Workflow Probe_Incubation Incubate cells with This compound photo-probe UV_Irradiation UV Irradiation (Cross-linking) Probe_Incubation->UV_Irradiation Lysis Cell Lysis UV_Irradiation->Lysis Click_Chemistry Click Chemistry with Biotin-Azide Lysis->Click_Chemistry Enrichment Streptavidin Enrichment Click_Chemistry->Enrichment MS_Analysis Mass Spectrometry Enrichment->MS_Analysis Target_ID Target Identification MS_Analysis->Target_ID

Caption: Workflow for identifying this compound targets using photoaffinity labeling.

Conclusion

The target engagement of this compound with TRPV3 has been demonstrated using functional calcium mobilization assays. However, a comprehensive understanding of its binding characteristics would be greatly enhanced by the application of orthogonal biophysical methods such as CETSA and Photoaffinity Labeling. The protocols and workflows provided in this guide offer a framework for conducting such studies, which will be invaluable for validating TRPV3 as the direct target of this compound and for exploring potential off-target interactions. The generation of quantitative data from these orthogonal approaches will provide a more complete picture of the molecular pharmacology of this compound and support its potential development as a therapeutic agent.

References

Safety Operating Guide

Navigating the Safe Disposal of N-Oleoyl Valine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized biochemicals like N-Oleoyl valine are critical for maintaining laboratory safety and environmental compliance. This guide provides essential, step-by-step information for the proper disposal of this compound, ensuring adherence to safety protocols and regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) and to work in a controlled environment.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

    • Skin Protection: Wear a laboratory coat. For larger quantities or in case of a spill, additional protective clothing may be necessary.

  • Engineering Controls:

    • All handling of this compound, especially when outside of a sealed container, should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

    • Ensure that eyewash stations and safety showers are easily accessible.

This compound, as supplied by some vendors, is often dissolved in methyl acetate.[1] This solvent is a highly flammable liquid and vapor, causes serious eye irritation, and may cause drowsiness or dizziness.[1] Therefore, all precautions for handling flammable liquids must be strictly followed. Keep the compound away from heat, sparks, open flames, and hot surfaces.[1]

Step-by-Step Disposal Protocol

The disposal of this compound and its solutions must be managed as hazardous chemical waste. Adherence to institutional, local, and national regulations is mandatory.

1. Waste Identification and Segregation:

  • This compound waste should be segregated from other waste streams. Do not mix it with non-hazardous waste or other incompatible chemical wastes.

  • This includes the neat compound, solutions containing it, and any materials contaminated with it (e.g., pipette tips, gloves, weighing papers, absorbent materials from spills).

2. Waste Collection and Containerization:

  • Collect all this compound waste in a designated, compatible, and properly sealed hazardous waste container. The container should be clearly labeled.

  • For solutions in flammable solvents like methyl acetate, use a container appropriate for flammable liquid waste.

3. Labeling:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "Waste this compound". If it is in a solvent, the solvent (e.g., "in Methyl Acetate") and its approximate concentration should also be included on the label.

  • Attach any other required hazard symbols (e.g., flammable liquid, irritant) as per your institution's guidelines and regulatory standards.

4. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area, away from heat and sources of ignition.[1]

  • The storage area should be designed to contain spills and prevent release into the environment.

5. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.

  • The recommended method of disposal is through a licensed chemical destruction plant or by controlled incineration.[2]

  • Crucially, do not discharge this compound or its containers into sewer systems or allow it to contaminate ground or surface water. [1][2]

In Case of a Spill:

  • Absorb any spills with an inert, non-combustible material such as sand, diatomite, or universal binders.[1]

  • Collect the contaminated absorbent material and place it in the designated hazardous waste container for disposal.[1]

  • Ensure the area is adequately ventilated during and after the cleanup.[1]

Chemical and Physical Properties

Understanding the properties of this compound is essential for its safe handling and disposal.

PropertyValue
Chemical Formula C₂₃H₄₃NO₃
Molecular Weight 381.6 g/mol
Formal Name N-[(9Z)-1-oxo-9-octadecen-1-yl]-L-valine
CAS Number 60374-41-6
Formulation (example) A solution in methyl acetate
Purity ≥98%
Stability ≥ 2 years (when stored correctly)

(Data sourced from Cayman Chemical product information)[3]

Biological Role and Experimental Context

This compound is recognized as an endogenous N-acyl amine that functions as an antagonist of the Transient Receptor Potential Vanilloid type 3 (TRPV3) receptor.[3] This receptor is a cation channel involved in thermoregulation and skin physiology.[3] The antagonism of TRPV3 by this compound represents a key interaction in cellular signaling pathways related to temperature sensation.

Experimental Workflow: Investigating TRPV3 Antagonism

A typical experiment to confirm the antagonist activity of this compound on TRPV3 channels would involve the following steps:

  • Cell Culture: Utilize a cell line (e.g., HEK293 cells) that has been engineered to express the human TRPV3 channel.

  • Channel Activation: Apply a known TRPV3 agonist (e.g., carvacrol (B1668589) or 2-APB) to the cells to induce channel opening.

  • Calcium Imaging: Measure the influx of calcium ions (Ca²⁺) into the cells, which occurs upon channel activation. This is typically done using a fluorescent calcium indicator dye (e.g., Fura-2 or Fluo-4).

  • Antagonist Application: In a parallel experiment, pre-incubate the TRPV3-expressing cells with this compound for a specific duration.

  • Inhibition Measurement: Apply the same TRPV3 agonist as in step 2 and measure the calcium influx again. A significant reduction in the calcium signal in the presence of this compound would confirm its antagonist activity.

  • Data Analysis: Quantify the inhibition by comparing the agonist-induced response with and without the presence of this compound to determine parameters like the IC₅₀ (half-maximal inhibitory concentration).

Below is a diagram illustrating the logical relationship in the signaling pathway involving this compound and the TRPV3 channel.

TRPVSignaling cluster_stimulus Stimulus cluster_channel Channel Interaction cluster_response Cellular Response Agonist TRPV3 Agonist (e.g., Heat, Carvacrol) TRPV3 TRPV3 Channel Agonist->TRPV3 Activates Ca_Influx Ca²⁺ Influx TRPV3->Ca_Influx Leads to NOV This compound (Antagonist) NOV->TRPV3 Inhibits Thermo Thermosensation Signal Ca_Influx->Thermo

Caption: Logical diagram of this compound's role as a TRPV3 antagonist.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for N-Oleoyl Valine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling N-Oleoyl valine. Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment.

This compound is an endogenous N-acyl amine that acts as an antagonist at the transient receptor potential vanilloid type 3 (TRPV3) receptor.[1] While specific hazard information is detailed in the Safety Data Sheet (SDS), which should be consulted prior to use, this document outlines the recommended personal protective equipment (PPE), handling procedures, and disposal plans based on general best practices for similar chemical compounds.

I. Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, particularly in its solid, powdered form, a comprehensive PPE strategy is mandatory to minimize exposure risks such as inhalation, skin contact, and eye contact.[2]

Protection Type Specification Purpose
Eye Protection Safety glasses with side-shields or chemical safety goggles.[2]Protects against airborne particles and accidental splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents direct skin contact with the chemical.[2]
Skin and Body Protection Laboratory coat and long-sleeved clothing.Minimizes the risk of skin exposure to the powder.[2]
Respiratory Protection A NIOSH-approved air-purifying respirator with a particulate filter (e.g., N95) is recommended when handling fine powders, especially in areas without adequate ventilation.[2][3]Avoids inhalation of any potential airborne dust.

II. Operational Plan: Step-by-Step Handling Protocol

Follow these procedural steps to ensure the safe handling of this compound from receipt to use.

  • Receiving and Inspection: Upon receipt, visually inspect the container for any damage or leaks. Wear appropriate PPE during inspection.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][5] The recommended storage temperature is typically -20°C for long-term stability.

  • Preparation and Weighing:

    • Conduct all weighing and solution preparation in a designated area, preferably within a chemical fume hood or a ventilated balance enclosure, to control dust.

    • Use a clean spatula for transferring the powder. Avoid scooping directly from the primary container to prevent contamination.

    • Close the container tightly immediately after use.

  • Dissolving:

    • This compound is soluble in organic solvents such as ethanol (B145695), DMSO, and dimethylformamide (DMF).

    • For aqueous solutions, it is sparingly soluble. To maximize solubility, first dissolve the compound in an organic solvent like ethanol and then dilute with the aqueous buffer of choice.

  • Post-Handling:

    • Thoroughly clean the work area and any equipment used.

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[4]

    • Remove and properly dispose of contaminated PPE.

III. Disposal Plan: Managing this compound Waste

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste:

    • Collect all waste this compound, including any contaminated materials (e.g., weigh paper, pipette tips), in a designated and clearly labeled hazardous waste container.[3]

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[3]

  • Container Disposal:

    • Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.

    • Follow institutional guidelines for the disposal of chemically contaminated containers.

  • Consult EHS: Always consult with your institution's EHS office for specific disposal protocols and to ensure compliance with local, state, and federal regulations.[3]

IV. Emergency Procedures: Spill and Exposure Response

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

Incident Response Protocol
Small Spill 1. Ensure the area is well-ventilated. 2. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). 3. Sweep up the absorbed material and place it in a sealed container for hazardous waste disposal.[4] 4. Clean the spill area with a suitable solvent and then with soap and water.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6]
Skin Contact Remove contaminated clothing. Wash the affected area immediately and thoroughly with soap and water. Seek medical attention if irritation develops.[4]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

Diagrammatic Workflow for Safe Handling of this compound

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage A Don PPE B Prepare Well-Ventilated Workspace A->B Ensure Safety First C Weigh this compound B->C Proceed to Handling D Prepare Solution C->D Use in Experiment E Clean Workspace & Equipment D->E After Experimentation F Dispose of Waste E->F Segregate Waste G Doff & Dispose of PPE F->G Final Step H Store in Designated Area G->H Post-Cleanup

Caption: A logical workflow for the safe handling of this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.